Ajicure PN 23
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
134091-76-2 |
|---|---|
Molecular Formula |
C17H28N4O3 |
Synonyms |
Ajicure PN 23 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Ajicure PN-23: Chemical Composition and Performance Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajicure PN-23 is a proprietary latent curing agent developed by Ajinomoto Fine-Techno Co., Inc. It is widely utilized in the formulation of one-component epoxy resin systems, where it also functions as a potent accelerator, particularly for dicyandiamide (DICY) cures.[1][2] Its primary advantage lies in its ability to provide an excellent balance between a long pot life at ambient temperatures and rapid curing at elevated temperatures.[3] This characteristic makes it a crucial component in various industrial applications, including adhesives, coatings, and composite materials.[1][3] This guide provides a comprehensive overview of the chemical composition, physical properties, and performance characteristics of Ajicure PN-23, supported by available technical data and standardized experimental methodologies.
Chemical Composition and Physical Properties
Ajicure PN-23 is chemically described as an amine adduct with epoxy resin.[4] It is formed through a controlled reaction between a compound containing a tertiary amino group and an epoxy compound.[5] While the precise structural formula is proprietary, its chemical identity is registered under CAS No. 134091-76-2.[4]
The material is a pale yellow to white, micro-ground powder, which facilitates its dispersion in epoxy resin formulations.[1][5] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Amine adduct with epoxy resin | [4] |
| CAS Number | 134091-76-2 | [4] |
| Appearance | Pale yellow powder | [1] |
| Specific Gravity | 1.21 | [1] |
| Melting Point | 105 °C | [1] |
| Average Particle Size | 10 μm | [1] |
Curing Mechanism and Performance Data
The latency of Ajicure PN-23 is attributed to its state as a solid dispersion in the epoxy resin at room temperature. Upon heating, it melts and becomes soluble, initiating the curing reaction. This phase transition is key to its performance, allowing for stable one-component systems.
Performance as a Curing Agent
When used as a primary curing agent, Ajicure PN-23 demonstrates rapid curing at relatively low temperatures. The following tables summarize its performance in a standard Bisphenol A epoxy resin (EEW 190).
Table 1: Gel Time of Ajicure PN-23 Formulations [6]
| Ajicure PN-23 (phr) | Gel Time at 80°C (min) | Gel Time at 100°C (min) | Gel Time at 120°C (min) | Gel Time at 150°C (min) |
| 10 | 27.7 | 6.1 | 3.0 | 2.0 |
| 15 | 18.8 | 4.8 | 2.7 | 1.7 |
| 20 | 16.5 | 4.3 | 2.4 | 1.6 |
| 25 | 13.2 | 4.2 | 2.2 | 1.4 |
| 30 | 10.1 | 3.7 | 2.0 | 1.4 |
Table 2: Glass Transition Temperature (Tg) of Ajicure PN-23 Formulations [6]
| Ajicure PN-23 (phr) | Tg after 120°C for 30 min cure (°C) | Tg after 120°C for 60 min cure (°C) | Tg after 150°C for 30 min cure (°C) |
| 10 | 58 | 79 | 59 |
| 15 | 134 | 138 | 121 |
| 20 | - | - | - |
| 25 | 126 | 129 | 115 |
| 30 | - | - | - |
Table 3: Tensile Shear Strength of Ajicure PN-23 Formulations [6]
| Ajicure PN-23 (phr) | 80°C-60min cure (kgf/cm²) | 100°C-60min cure (kgf/cm²) | 120°C-60min cure (kgf/cm²) | 150°C-60min cure (kgf/cm²) | 180°C-60min cure (kgf/cm²) |
| 10 | not cure | 156 | 173 | 181 | 181 |
| 15 | 11 | 140 | 142 | 173 | 171 |
| 20 | 52 | 118 | 130 | 152 | 152 |
| 25 | 104 | 101 | 133 | 158 | 150 |
| 30 | 112 | 112 | 121 | 134 | 134 |
Experimental Protocols
The following are representative methodologies for evaluating the performance characteristics of Ajicure PN-23 in an epoxy formulation. These are based on industry-standard practices and the data presented in technical literature.
Sample Preparation
A one-component epoxy formulation is prepared by uniformly dispersing a specified amount of Ajicure PN-23 (e.g., 10-30 phr) into a liquid Bisphenol A epoxy resin (EEW 190). To ensure homogeneity and prevent moisture absorption, mixing under vacuum is recommended.[1] For enhanced performance and control of rheology, fumed silica (e.g., 1 phr of Aerosil 200) can be added.[6]
Determination of Gel Time
Gel time is determined by placing a small sample of the prepared formulation on a temperature-controlled hot plate set to the desired curing temperature (e.g., 80°C, 100°C, 120°C, or 150°C). The time from placing the sample on the hot plate until it no longer forms a continuous string when probed with a spatula is recorded as the gel time.
Measurement of Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a key indicator of the degree of cure and the thermal stability of the cured epoxy. It is typically measured using Differential Scanning Calorimetry (DSC).
-
Apparatus: Differential Scanning Calorimeter
-
Procedure:
-
A small sample (5-10 mg) of the cured epoxy is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere.
-
A typical temperature program would be heating from room temperature to a temperature above the expected Tg (e.g., 200°C) at a constant rate (e.g., 10°C/min).
-
The Tg is determined from the second heating scan as the midpoint of the inflection in the heat flow curve.
-
Evaluation of Tensile Shear Strength
The adhesive properties of the cured epoxy are evaluated by measuring its tensile shear strength, typically following a standard method such as ASTM D1002.
-
Apparatus: Universal Testing Machine with a suitable load cell.
-
Specimen Preparation:
-
Two metal substrates (e.g., steel plates) are prepared by cleaning and degreasing their surfaces.
-
The epoxy formulation is applied to one end of each substrate.
-
The two substrates are overlapped to create a single lap joint with a defined bond area.
-
The assembled specimen is cured in an oven according to the specified schedule (e.g., 120°C for 60 minutes).
-
-
Procedure:
-
The cured specimen is mounted in the grips of the universal testing machine.
-
A tensile load is applied at a constant crosshead speed until the bond fails.
-
The maximum load at failure is recorded.
-
The tensile shear strength is calculated by dividing the maximum load by the bond area.
-
Diagrams
Curing Mechanism of Ajicure PN-23
Caption: Curing process of an epoxy resin with Ajicure PN-23.
Experimental Workflow for Performance Evaluation
Caption: Workflow for evaluating Ajicure PN-23 performance.
References
- 1. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 2. specialchem.com [specialchem.com]
- 3. Latent curing agent AJICURETM - Ajinomoto Fine-Techno Co.,Inc. [aft-website.com]
- 4. ac-catalysts.com [ac-catalysts.com]
- 5. Industrial Chemicals - Ajinomoto - AminoScience Division [ajiaminoscience.eu]
- 6. ac-catalysts.com [ac-catalysts.com]
Ajicure PN-23: A Deep Dive into its Mechanism of Action in Epoxy Resins
An In-depth Technical Guide for Researchers and Scientists
Ajicure PN-23, a formidable player in the realm of thermosetting polymers, serves as a high-performance latent curing agent for epoxy resins. Its unique mechanism of action, characterized by a thermally initiated phase change, offers a desirable combination of long shelf life at ambient temperatures and rapid curing at elevated temperatures. This technical guide delves into the core of Ajicure PN-23's functionality, presenting its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.
Core Mechanism: A Thermally Triggered Transformation
Ajicure PN-23 is classified as an amine-epoxy adduct, a product of a controlled reaction between compounds containing tertiary amino groups and epoxy compounds.[1] Its latency, the key to its utility in one-component epoxy systems, is physical rather than chemical.[2] At room temperature, Ajicure PN-23 exists as a finely ground powder that is essentially insoluble and dispersed within the liquid epoxy resin.[3] This insolubility prevents any significant reaction from occurring, thus ensuring a long pot life.[3]
Upon heating, typically between 80°C and 120°C, Ajicure PN-23 undergoes a critical phase transition.[1][4] It melts and dissolves into the epoxy resin, initiating a rapid and efficient curing process.[3] This dissolution brings the reactive components—the amine adduct and the epoxy groups—into intimate contact, triggering the crosslinking reactions that form a rigid, three-dimensional polymer network.[1] The tertiary amino groups present in the Ajicure PN-23 structure play a dual role: they act as direct participants in the curing reaction and as catalytic centers for the epoxy polymerization.[1]
The curing reaction itself proceeds through two primary pathways:
-
Amine-Epoxy Addition: The active hydrogens on the amine groups of the adduct react with the epoxy rings, leading to ring-opening and the formation of hydroxyl groups and secondary or tertiary amines.[5]
-
Anionic Polymerization (Etherification): The tertiary amine functionality can also catalyze the anionic polymerization of the epoxy groups. In this mechanism, the tertiary amine acts as an initiator, opening an epoxy ring to form a zwitterion, which then propagates by reacting with other epoxy groups. The hydroxyl groups generated from the amine-epoxy addition can also participate in and accelerate this etherification process, particularly at higher temperatures.[5][6]
Quantitative Performance Data
The performance of Ajicure PN-23 can be quantified through various physical and thermal properties. The following tables summarize key data points gathered from technical datasheets and relevant literature.
| Property | Value | Source(s) |
| Chemical Type | Amine-Epoxy Adduct | [1] |
| Physical Appearance | Pale yellow to white powder | [1] |
| Molecular Formula | C17H28N4O3 | [1] |
| CAS Number | 134091-76-2 | [1] |
| Average Particle Size | 10-12 µm | [1] |
| Softening Point | 100-120°C | [1] |
| Specific Gravity | 1.21 | [7] |
| Curing Parameter | Value | Source(s) |
| Recommended Dosage (as primary hardener) | 15-25 phr (parts per hundred resin) | [8] |
| Recommended Dosage (as accelerator for DICY) | 1-5 phr | [8] |
| Typical Curing Schedule (as primary hardener) | 80°C for 30-60 minutes or 100°C for 30-60 minutes | [4] |
| Typical Curing Schedule (as accelerator for DICY) | 100°C for 60 minutes or 120°C for 30 minutes | [4] |
| Pot Life (at 40°C) | ≥ 1 month | [4] |
Experimental Protocols for Characterization
To rigorously evaluate the performance of Ajicure PN-23 in an epoxy formulation, standardized experimental protocols are essential. The following sections detail the methodologies for key analytical techniques.
Differential Scanning Calorimetry (DSC) for Curing Profile Analysis
Objective: To determine the curing onset temperature, peak exothermic temperature, and total heat of reaction (ΔH).
Methodology:
-
Sample Preparation: A homogeneous mixture of the epoxy resin and Ajicure PN-23 (at the desired loading level) is prepared. For quantitative analysis, it is crucial to ensure a consistent mixing procedure.
-
Instrumentation: A differential scanning calorimeter is used.
-
Procedure:
-
A small, precisely weighed amount of the uncured mixture (typically 3-5 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample is heated at a constant rate (e.g., 5°C/min or 10°C/min) over a temperature range that encompasses the entire curing reaction (e.g., from room temperature to 250°C).
-
The heat flow as a function of temperature is recorded.
-
-
Data Analysis:
-
The onset temperature of the curing exotherm is determined from the intersection of the baseline and the tangent of the steepest slope of the exothermic peak.
-
The peak temperature is the temperature at which the maximum heat flow occurs.
-
The total heat of reaction (ΔH) is calculated by integrating the area under the exothermic peak.
-
Rheological Analysis for Viscosity and Gel Time Determination
Objective: To characterize the change in viscosity of the epoxy system as a function of time and temperature, and to determine the gel point.
Methodology:
-
Sample Preparation: The epoxy resin and Ajicure PN-23 are thoroughly mixed at room temperature to achieve a homogeneous dispersion.
-
Instrumentation: A rotational rheometer with parallel plate or cone-and-plate geometry is used.
-
Procedure (Isothermal):
-
The sample is loaded onto the rheometer plate, which is pre-heated to the desired isothermal curing temperature.
-
The viscosity is monitored over time at a constant shear rate or frequency.
-
The gel point is often identified as the crossover point where the storage modulus (G') equals the loss modulus (G'').
-
-
Procedure (Temperature Sweep):
-
The sample is loaded onto the rheometer plate at room temperature.
-
The temperature is ramped up at a controlled rate while monitoring the viscosity. This helps to identify the temperature at which the viscosity begins to increase significantly, corresponding to the onset of curing.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key pathways and processes.
Caption: Curing mechanism of Ajicure PN-23 in epoxy resin.
Caption: Experimental workflow for DSC analysis of curing.
Caption: Experimental workflow for rheological analysis of curing.
References
- 1. Ajicure PN 23 | 134091-76-2 | Benchchem [benchchem.com]
- 2. Epoxy Curing Agents – Latent Curing Agents for One Component Systems - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. benchchem.com [benchchem.com]
- 4. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. appliedpoleramic.com [appliedpoleramic.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. specialchem.com [specialchem.com]
Ajicure PN-23: A Comprehensive Technical Guide on its Fundamental Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core properties and functionalities of Ajicure PN-23, a widely utilized latent curing agent. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and other advanced material science fields who require a deep understanding of this compound for formulation and application development.
Core Properties and Chemical Nature
Ajicure PN-23 is an amine adduct-based latent curing agent, specifically designed for one-component epoxy resin systems.[1][2] Its chemical structure, derived from the reaction of a compound containing a tertiary amino group with an epoxy compound, imparts its key characteristic of latency.[3][4] This allows for a long pot life at ambient temperatures, with rapid curing initiated at elevated temperatures.[1]
The latency of Ajicure PN-23 is attributed to its state at room temperature, where it is largely insoluble in epoxy resins.[3] Upon heating, it undergoes a phase transition, becoming highly reactive and initiating the crosslinking process.[3] This mechanism is fundamental to its utility in creating stable, one-component epoxy formulations.[3]
Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of Ajicure PN-23 is presented in the table below. This data has been compiled from various technical sources.
| Property | Value |
| Appearance | Pale yellow to white powder[3][5] |
| Chemical Type | Amine Adduct[2][3] |
| Average Particle Size | 10 µm (standard), with finer grades available (e.g., 2 µm)[5][6] |
| Softening/Melting Point | 100 - 120°C (consolidation of varying reports)[3][5] |
| Specific Gravity | 1.21[5] |
| Purity | ≥95%[3] |
| Storage Stability (Pot Life) | Approximately 1 month at 40°C in a liquid Bisphenol A epoxy resin formulation.[5][7] |
Curing Characteristics and Performance
Ajicure PN-23 is recognized for its ability to facilitate fast curing at relatively low temperatures.[2] It can function both as a primary curing agent and as an accelerator for other curing agents, such as dicyandiamide (DICY).[2][7]
Performance Data in Epoxy Formulations
The following table summarizes the typical performance characteristics of Ajicure PN-23 in a liquid Bisphenol A (BPA) epoxy resin formulation.
| Parameter | Value |
| Recommended Dosage (as hardener) | 15 - 25 parts per hundred resin (phr)[2] |
| Recommended Dosage (as accelerator) | 1 - 5 phr[2][7] |
| Typical Curing Conditions | 80°C for 30 minutes[1][8] |
| Glass Transition Temperature (Tg) of Cured Resin | Up to 140°C[5] |
| Tensile Shear Strength | 140 Kgf/cm²[5] |
Experimental Protocols
The following sections detail generalized experimental methodologies for characterizing epoxy formulations containing Ajicure PN-23.
Preparation of Epoxy Formulation
-
Resin Selection: A standard liquid Bisphenol A (BPA) epoxy resin with an epoxy equivalent weight (EEW) of approximately 190 is typically used as the base.[1]
-
Dispersion of Curing Agent: Ajicure PN-23 is added to the epoxy resin at the desired loading (e.g., 20 phr).[7]
-
Mixing: The components are thoroughly mixed at room temperature until a homogenous dispersion is achieved.[1] To prevent moisture absorption, which can reduce storage stability, mixing under vacuum is recommended.[5]
Determination of Pot Life (Storage Stability)
-
Initial Viscosity Measurement: The viscosity of the freshly prepared epoxy formulation is measured at a controlled temperature (e.g., 40°C) using a rotational viscometer.[1]
-
Accelerated Aging: The formulation is stored in a controlled environment at the same temperature (40°C).[1]
-
Viscosity Monitoring: Viscosity measurements are taken periodically. The pot life is often defined as the time taken for the initial viscosity to double.[1]
Curing Procedure
-
Application: The epoxy formulation is applied to the desired substrate or mold.[1]
-
Thermal Curing: The formulation is cured in an oven at a specified temperature and duration, for example, 80°C for 30 minutes.[1]
Measurement of Glass Transition Temperature (Tg)
The glass transition temperature (Tg) of the cured sample is determined using Thermal Analysis techniques:
-
Differential Scanning Calorimetry (DSC): The sample is heated at a constant rate (e.g., 10°C/min). The Tg is determined as the midpoint of the transition in the heat flow curve.[1]
-
Dynamic Mechanical Analysis (DMA): This technique can also be used to determine the Tg by measuring the change in viscoelastic properties as a function of temperature.[1]
Evaluation of Mechanical Properties
-
Tensile Shear Strength: This is a common method to evaluate the adhesive properties of the cured resin. Lap shear specimens are prepared by bonding two substrates (e.g., steel plates) with the epoxy formulation and curing according to the specified schedule. The bonded specimens are then pulled to failure using a universal testing machine, and the shear strength is calculated.[1]
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate fundamental concepts related to the application and characterization of Ajicure PN-23.
Caption: Curing Mechanism of Ajicure PN-23 in an Epoxy Resin.
Caption: Experimental Workflow for Characterizing an Ajicure PN-23 Formulation.
Conclusion
Ajicure PN-23 stands out as a versatile and efficient latent curing agent for one-component epoxy systems. Its key attributes of low-temperature activation, rapid curing, and the ability to provide a long pot life make it a valuable component in the formulation of advanced materials for a wide range of applications, from electronics to composites.[1][2][7] A thorough understanding of its fundamental properties and the experimental protocols for its characterization is essential for optimizing its performance and achieving desired material characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. Ajicure PN 23 | 134091-76-2 | Benchchem [benchchem.com]
- 4. Industrial Chemicals - Ajinomoto - AminoScience Division [ajiaminoscience.eu]
- 5. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 6. ac-catalysts.com [ac-catalysts.com]
- 7. epoxy hardener AJICURE - APPLICATIONS [epoxy-hardener.com]
- 8. epoxy hardener AJICURE - PRODUCTLIST [epoxy-hardener.com]
Thermal activation mechanism of Ajicure PN 23
An In-depth Technical Guide to the Thermal Activation Mechanism of Ajicure PN-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajicure PN-23 is a latent curing agent primarily used in one-component epoxy resin formulations.[1][2] Its "latent" nature allows for a long pot life at ambient temperatures, with rapid curing initiated by thermal activation.[3] This characteristic is critical in applications demanding a stable, pre-mixed epoxy system that cures only upon heating, such as in advanced composites, adhesives, and encapsulation technologies.[4] This guide provides a detailed examination of the thermal activation mechanism of Ajicure PN-23, including its chemical nature, curing kinetics, and the experimental protocols used for its characterization.
Chemical Nature and Latency Mechanism
Ajicure PN-23 is classified as an amine adduct-based latent curing agent.[1] It is formed through a controlled reaction between compounds containing tertiary amino groups and epoxy compounds.[5] This results in a compound that is largely insoluble in epoxy resins at room temperature.[5] The latency of Ajicure PN-23 is primarily attributed to this initial insolubility.
Upon heating, Ajicure PN-23 undergoes a phase transition, becoming soluble and highly reactive within the epoxy matrix.[5] This thermal activation releases the reactive amine species, which then initiate the epoxy polymerization (curing) process. The compound appears as a pale yellow to white powder with an average particle size of 10-12 microns.[5]
Thermal Activation and Curing Kinetics
The thermal activation of Ajicure PN-23 initiates a cascade of chemical reactions, leading to the formation of a cross-linked polymer network. The curing process is exothermic and can be characterized by several kinetic parameters.
Signaling Pathway of Thermal Activation
The thermal activation of the amine adduct leads to the opening of the epoxy ring, followed by a series of nucleophilic addition reactions. The tertiary amines present in the Ajicure PN-23 structure act as catalysts for this polymerization.[5]
Quantitative Data
The following table summarizes the key quantitative parameters of Ajicure PN-23. The kinetic parameters are representative of a typical latent amine-cured epoxy system, as the exact values for Ajicure PN-23 are proprietary.
| Parameter | Value | Reference |
| Physical Properties | ||
| Appearance | Pale yellow to white powder | [5] |
| Average Particle Size | 10-12 µm | [5] |
| Softening Point | 100-120 °C | [5] |
| Recommended Dosage | ||
| As a Hardener | 15-25 phr | [1] |
| As an Accelerator (for DICY) | 1-5 phr | [1] |
| Curing Schedule | ||
| Typical Cure | 80 °C for 30 minutes | [3] |
| Alternative Cure | 100-120 °C for 30-60 minutes | [2] |
| Performance Data | ||
| Pot Life at 40 °C | ~1 month | [1] |
| Representative Kinetic Parameters | ||
| Activation Energy (Ea) | 50-70 kJ/mol | General literature |
| Reaction Order (n) | 0.8-1.2 | General literature |
Experimental Protocols
The characterization of the thermal activation and curing of Ajicure PN-23 involves several analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions and curing kinetics of the epoxy system.
Methodology:
-
Sample Preparation: A sample of the uncured epoxy formulation containing Ajicure PN-23 is accurately weighed (5-10 mg) into an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Non-isothermal Scan: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the curing reaction (e.g., 30 °C to 250 °C).
-
Data Analysis: The exothermic peak in the heat flow curve represents the curing reaction. The total heat of reaction (ΔH) is determined by integrating the area under the peak. The onset temperature (Tonset) and peak exothermic temperature (Tpeak) are also determined.
-
Kinetic Analysis: The activation energy (Ea) can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall analysis, which relate the change in Tpeak to the heating rate.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is employed to monitor the chemical changes during the curing process by tracking the disappearance of specific functional groups.
Methodology:
-
Sample Preparation: A thin film of the uncured epoxy formulation is cast onto a suitable substrate (e.g., a KBr pellet or a diamond ATR crystal).
-
Initial Spectrum: An initial FTIR spectrum of the uncured sample is recorded at room temperature.
-
In-situ Curing: The sample is heated to the desired curing temperature on a heated stage within the FTIR spectrometer.
-
Time-resolved Spectra: Spectra are collected at regular intervals during the curing process.
-
Data Analysis: The disappearance of the epoxy group peak (around 915 cm-1) is monitored. The degree of conversion can be calculated by normalizing the area of this peak against an internal standard peak that does not change during the reaction (e.g., a C-H stretching band).
Conclusion
Ajicure PN-23's thermal activation mechanism, rooted in a phase transition from an insoluble to a soluble and reactive state, provides a robust solution for creating stable one-component epoxy systems. Its performance is characterized by a balance of long pot life at ambient temperatures and rapid curing at elevated temperatures. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and professionals to understand, characterize, and effectively utilize Ajicure PN-23 in various applications. While the precise chemical structure and kinetic parameters remain proprietary, the principles of amine adduct latency and the methodologies for its analysis are well-established and applicable to this system.
References
The Role of Ajicure PN-23 as a Dicyandiamide Accelerator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Ajicure PN-23, an amine adduct-based latent accelerator, and its critical role in the curing of epoxy resin systems utilizing dicyandiamide (DICY) as a hardening agent. This document elucidates the chemical mechanisms, performance characteristics, and relevant experimental protocols for evaluating Ajicure PN-23. Key quantitative data are presented in tabular format to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying processes.
Introduction
Ajicure PN-23 is a high-performance, latent curing agent and accelerator for epoxy resins, particularly in formulations containing dicyandiamide (DICY).[1][2] It is a pale yellow, micro-ground powder, chemically identified as an amine adduct with epoxy resin.[3][4] Its "latent" nature signifies that it remains relatively inert at ambient temperatures, providing a long pot life for one-component epoxy systems, yet facilitates rapid curing upon thermal activation at elevated temperatures.[2][5] This characteristic makes Ajicure PN-23 an ideal candidate for applications demanding both extended shelf stability and efficient, low-temperature curing cycles, such as in the manufacturing of composites, adhesives, and coatings.[1][3] When used as an accelerator for DICY, Ajicure PN-23 significantly lowers the curing temperature and reduces the curing time, enhancing the overall efficiency of the manufacturing process.[2]
The Curing Mechanism of DICY Accelerated by Ajicure PN-23
The curing of epoxy resins with dicyandiamide is a complex process that is significantly accelerated by the presence of a tertiary amine-based catalyst like Ajicure PN-23. The mechanism involves a series of nucleophilic addition reactions.
Initially, upon heating, the latent Ajicure PN-23, an amine adduct, becomes activated. The tertiary amine nitrogen atom in Ajicure PN-23 initiates the curing process by attacking the electrophilic carbon of the epoxide ring of the epoxy resin. This results in the opening of the epoxide ring and the formation of a zwitterion, which then abstracts a proton from a donor (such as a hydroxyl group present as an impurity or formed during the reaction) to generate an alkoxide anion and a quaternary ammonium salt.
This highly reactive alkoxide anion then attacks another epoxide group, propagating the anionic polymerization of the epoxy resin. Concurrently, the tertiary amine can also activate the dicyandiamide. The lone pair of electrons on the nitrogen of the tertiary amine can interact with the nitrile group of DICY, increasing its nucleophilicity. The activated DICY, with its amine and imine groups, then readily reacts with the epoxide groups of the resin. The primary and secondary amines of DICY open the epoxy rings through a nucleophilic addition mechanism, leading to the formation of a cross-linked polymer network. The presence of Ajicure PN-23 provides a catalytic cycle that continuously generates reactive species, thereby lowering the activation energy of the overall curing reaction and enabling it to proceed at a lower temperature and a faster rate than with DICY alone.
References
Core Principles of One-Component Epoxy Systems Featuring Ajicure PN-23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles of one-component (1K) epoxy systems, with a specific focus on the role and characteristics of Ajicure PN-23, a latent catalytic curing agent. This document provides a comprehensive overview of the chemistry, curing mechanisms, and performance attributes of these advanced materials, making it an essential resource for professionals in research, development, and formulation.
Introduction to One-Component Epoxy Systems
One-component epoxy systems are pre-formulated materials that contain both the epoxy resin and a latent curing agent in a single mixture.[1][2] Unlike traditional two-component (2K) systems that require mixing of a resin and a hardener before application, 1K epoxies are ready-to-use, simplifying processing and reducing the potential for mixing errors.[3][4] Curing is initiated by an external trigger, most commonly heat, which activates the latent hardener.[1][2] This formulation strategy provides a long pot life at ambient temperatures, ensuring excellent storage stability.[5][6]
The primary advantages of one-component epoxy systems include:
-
Ease of Use and Efficiency: No mixing is required, streamlining manufacturing processes and reducing labor costs.[1][3]
-
Consistency and Reliability: Pre-mixed formulations ensure consistent performance and eliminate variability from incorrect mixing ratios.[3]
-
Reduced Waste: Users dispense only the amount of material needed, minimizing waste.[3]
-
Enhanced Safety: Reduced handling of reactive chemicals compared to 2K systems.[1]
The Role of Ajicure PN-23 as a Latent Curing Agent
Ajicure PN-23 is a specialized amine adduct-based latent curing agent developed by Ajinomoto.[5][7] It is designed to remain stable and unreactive in an epoxy resin matrix at room temperature.[8] Upon heating, it becomes highly reactive, initiating the polymerization (curing) of the epoxy resin.[8] Ajicure PN-23 is particularly valued for its ability to provide rapid curing at relatively low temperatures while maintaining a long shelf life in the uncured state.[9][10]
Chemically, Ajicure PN-23 is an amine-epoxy adduct.[5][8] This structure is created through a controlled reaction between a compound containing a tertiary amino group and an epoxy compound.[5][8] The resulting molecule possesses reactive sites that can engage in crosslinking reactions with epoxy groups upon thermal activation.[8]
Curing Mechanism of One-Component Epoxy Systems with Ajicure PN-23
The curing of a one-component epoxy system formulated with Ajicure PN-23 is a thermally initiated chemical reaction.[9] The latency of Ajicure PN-23 is attributed to its insolubility in the epoxy resin at ambient temperatures.[8] When the system is heated, Ajicure PN-23 undergoes a phase transition, becoming soluble and highly reactive within the epoxy matrix.[8] The tertiary amino groups within the Ajicure PN-23 structure act as catalysts, promoting the opening of the epoxy rings and initiating a chain-reaction polymerization.[8] This process leads to the formation of a highly cross-linked, three-dimensional polymer network, resulting in a rigid, thermoset material with excellent mechanical and thermal properties.[1]
Performance Characteristics and Quantitative Data
One-component epoxy systems formulated with Ajicure PN-23 exhibit a desirable balance of properties, including rapid cure schedules and excellent final performance. Below is a summary of typical properties and performance data.
Table 1: Physical and Chemical Properties of Ajicure PN-23
| Property | Value | Reference |
| Chemical Type | Amine-epoxy adduct | [5][8] |
| Appearance | Pale yellow powder | [8][10] |
| Molecular Formula | C17H28N4O3 | [8] |
| Average Particle Size | 10-12 µm | [8] |
| Softening Point | 100-105°C or 110-120°C | [8] |
| Specific Gravity | 1.21 | [10] |
Table 2: Curing and Performance Data of a Typical 1K Epoxy System with Ajicure PN-23
| Parameter | Condition | Value | Reference |
| Recommended Dosage | As a hardener | 15-25 phr | [7] |
| As an accelerator for DICY | 1-5 phr | [7] | |
| Typical Cure Schedule | - | 80°C for 30 minutes | [9][11] |
| - | 100°C for 60 minutes | [6] | |
| - | 120°C for 30 minutes | [6] | |
| Glass Transition Temp. (Tg) | Cured at 120°C for 30 min | Up to 118°C | [8] |
| Pot Life / Shelf Life | At 40°C | > 1 month | [6] |
| Tensile Shear Strength | - | 140 kgf/cm² | [10] |
*phr = parts per hundred parts of resin
Experimental Protocols
The characterization of one-component epoxy systems involves several key experiments to determine their processing and performance characteristics.
Formulation and Dispersion
For liquid epoxy resins, Ajicure PN-23 can be dispersed using a solvent-assisted method.[8]
-
Disperse 10-15 wt% of Ajicure PN-23 in a suitable solvent such as acetone or methyl ethyl ketone (MEK).
-
Add the dispersion to the liquid epoxy resin and mix thoroughly.
-
Remove the solvent under vacuum.
For solid or powder epoxy resins, dry-blending is employed.[8]
-
Combine the solid Ajicure PN-23 with the epoxy powder in a high-shear mixer.
-
Mix for 15-20 minutes until a homogeneous blend is achieved.
Determination of Pot Life and Gel Time
-
Prepare the epoxy formulation.
-
Measure the initial viscosity of the formulation at a controlled temperature (e.g., 40°C) using a rotational viscometer.[9]
-
Store the formulation at the same controlled temperature.[9]
-
Periodically measure the viscosity. The pot life is often defined as the time it takes for the initial viscosity to double.
-
Gel time can be determined by placing a small amount of the formulation on a hot plate at a specific curing temperature and measuring the time it takes to form a gel-like, non-flowing state.
Curing Procedure
-
Apply the epoxy formulation to the desired substrate or mold.[9]
-
Place the assembly in a pre-heated, forced-air convection oven.[2][9]
-
Cure the formulation according to a specified time and temperature schedule (e.g., 80°C for 30 minutes).[9] It is important to note that the cure time refers to the time the adhesive is at the specified temperature.[12]
Measurement of Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a critical property that indicates the thermal stability of the cured epoxy. It is commonly measured using Differential Scanning Calorimetry (DSC).[9]
-
Prepare a small sample of the cured epoxy.
-
Place the sample in a DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min).[9]
-
The Tg is determined as the midpoint of the transition in the heat flow curve.[9]
Evaluation of Mechanical Properties (Tensile Shear Strength)
Tensile shear strength is a measure of the adhesive's bonding capability and is often evaluated according to ASTM D1002.[9]
-
Prepare lap shear specimens by bonding two substrates (e.g., steel plates) with the epoxy formulation.[9]
-
Cure the bonded specimens according to the specified schedule.[9]
-
Test the specimens to failure using a universal testing machine, pulling them in a tensile mode.[9]
-
Calculate the shear strength by dividing the failure load by the bond area.
Conclusion
One-component epoxy systems formulated with Ajicure PN-23 offer a compelling combination of ease of use, long-term storage stability, and rapid, low-temperature curing capabilities.[7][9] The unique latent properties of Ajicure PN-23, driven by a thermally activated phase transition, enable the formulation of high-performance adhesives, coatings, and encapsulants suitable for a wide range of demanding applications in electronics, automotive, and aerospace industries.[6][8] A thorough understanding of the fundamental principles and experimental characterization of these systems is crucial for researchers and developers to optimize formulations and achieve desired performance outcomes.
References
- 1. unitedresin.com [unitedresin.com]
- 2. azom.com [azom.com]
- 3. One-Part Epoxy Resin Systems - INCURE - BlazeAsia [blazeasia.com]
- 4. Benefits of using one-part epoxies | Kohesi Bond [kohesibond.com]
- 5. Industrial Chemicals - Ajinomoto - AminoScience Division [ajiaminoscience.eu]
- 6. epoxy hardener AJICURE - APPLICATIONS [epoxy-hardener.com]
- 7. specialchem.com [specialchem.com]
- 8. Ajicure PN 23 | 134091-76-2 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 11. epoxy hardener AJICURE - PRODUCTLIST [epoxy-hardener.com]
- 12. permabond.com [permabond.com]
An In-depth Technical Guide to Amine Adduct Latent Curing Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amine adduct latent curing agents represent a significant class of hardeners for epoxy resin systems, offering a favorable balance of performance and processing characteristics. This guide provides a comprehensive overview of their core chemistry, curing mechanisms, and performance attributes. By pre-reacting a polyamine with a portion of epoxy resin, amine adducts are formed, which mitigates many of the drawbacks associated with free amines, such as high volatility, toxicity, and a propensity for surface defects like "blushing." This document details the synthesis and characterization of these agents, presents comparative performance data, and outlines standardized experimental protocols for their evaluation. The inclusion of detailed diagrams for reaction pathways and experimental workflows aims to provide a clear and thorough understanding of this important class of materials.
Introduction to Amine Adducts
Amine adducts are curing agents for epoxy resins created by the controlled reaction of a multifunctional amine with a stoichiometric deficit of an epoxy resin.[1] This process involves reacting some of the primary and secondary amine groups with epoxy groups, resulting in a higher molecular weight product with residual active amine hydrogens available for the final curing reaction.[2] The primary motivation for forming an adduct is to improve handling properties and the final appearance of the cured product.[3]
Advantages of Amine Adducts:
-
Reduced Volatility and Odor: The increased molecular weight lowers the vapor pressure, making them safer to handle.[2]
-
Lower Toxicity: Adduction reduces the risk of skin irritation and other health concerns associated with low molecular weight amines.[2]
-
Blush Resistance: Primary amines can react with atmospheric carbon dioxide and moisture to form carbamates, leading to a greasy or hazy surface film known as "blush" or "blooming."[4][5] By pre-reacting the primary amines, the tendency for blush formation is significantly reduced.[4]
-
Improved Compatibility: Adducts often have better compatibility with epoxy resins, leading to more uniform curing.[6]
Disadvantages of Amine Adducts:
-
Increased Viscosity: The higher molecular weight of the adduct results in a significant increase in viscosity, which can make processing and application more challenging.[4][5] This is often managed by formulating with solvents or reactive diluents.[4]
-
Longer Pot Life: While often an advantage, the reduced reactivity can lead to longer cure times compared to the parent amine.
Chemistry and Curing Mechanism
The formation of an amine adduct involves the nucleophilic addition of the amine's active hydrogen to the carbon of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary or tertiary amine. This reaction is typically carried out with an excess of the amine to ensure that all epoxy groups are consumed, leaving a product with reactive amine hydrogens.
The subsequent curing of the main batch of epoxy resin with the amine adduct follows the same fundamental mechanism. The remaining primary and secondary amine hydrogens on the adduct molecule react with the epoxy groups of the resin, building up a cross-linked polymer network. The hydroxyl groups generated during both the adduct formation and the curing process can catalyze the epoxy-amine reaction, a phenomenon known as autocatalysis.[7]
Signaling Pathways and Logical Relationships
References
An In-depth Technical Guide on the Shelf Life and Storage Stability of Ajicure PN-23 Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the shelf life and storage stability of Ajicure PN-23, a widely utilized latent curing agent in one-component epoxy resin systems. Ajicure PN-23, an amine adduct-based agent, is valued for its ability to facilitate rapid curing at low temperatures while maintaining a long pot life, a critical balance for many advanced applications.[1][2][3] This document consolidates available data on its stability, outlines experimental protocols for evaluation, and presents key information in a structured format for technical professionals.
Core Stability Characteristics
Ajicure PN-23 is designed to remain stable in epoxy resins under ambient conditions, activating only at elevated temperatures.[4] This latency is fundamental to the formulation of one-component systems with extended shelf lives. The stability of these formulations is primarily assessed by monitoring the change in viscosity over time at a specified temperature.
Key Stability Parameters:
-
Shelf Life: The shelf life of Ajicure PN-23 as a standalone product is noted to be one month.[1] A micropulverized version, Ajicure PN-23J, has a shelf life of two weeks.[5]
-
Pot Life in Formulation: When mixed with a standard bisphenol A epoxy resin (EEW 190), formulations containing Ajicure PN-23 exhibit a pot life of approximately one month, and in some cases over 60 days, at 40°C.[2][6][7] The end of pot life is often defined as the point at which the initial viscosity of the mixture doubles.[8]
Factors Influencing Storage Stability: Several factors can adversely affect the storage stability of Ajicure PN-23 formulations:
-
Moisture: Absorption of moisture can significantly reduce storage stability. It is recommended to mix Ajicure PN-23 with resin using a vacuum mixer to prevent this.[2]
-
Mechanical Stress: High shear forces, such as those from a kneading roller, can negatively impact stability. If such equipment is necessary, Ajicure PN-23 should be added at the final stage to minimize shear exposure.[2]
-
Solvents and Diluents: The addition of solvents can shorten the pot life. For instance, formulations with methyl ethyl ketone (MEK) show a more rapid increase in viscosity compared to solvent-free systems.[9]
-
Epoxy Resin Type: While stable in bisphenol A epoxy resins, Ajicure PN-23 may exhibit a shorter pot life in formulations based on bisphenol F epoxy resin.[9]
-
Storage Conditions: For optimal long-term performance and to maintain its chemical integrity and reactivity, Ajicure PN-23 powder should be stored under desiccated conditions at 4°C.[4][10] General storage recommendations for formulations include keeping containers tightly closed and storing them in a cool, dark place.[10]
Quantitative Stability Data
The following tables summarize the available quantitative data on the storage stability of Ajicure PN-23 formulations.
Table 1: Pot Life of Ajicure PN-23 in Various Epoxy Systems
| Grade | Epoxy Resin Type | Storage Temperature (°C) | Pot Life (until viscosity doubles) | Reference |
| PN-23 | Bisphenol A | 40 | 1 Month | [8] |
| PN-23J | Bisphenol A | 40 | 2 Weeks | [8] |
Table 2: Viscosity Stability of Ajicure PN-23 vs. PN-40 in MEK-diluted Formulations at 40°C
| Storage Time (Days) | Viscosity (Pa·s) - PN-23 Formulation | Viscosity (Pa·s) - PN-40 Formulation | Reference |
| 0 | ~1 | ~1 | [9] |
| 5 | ~2 | ~1.5 | [9] |
| 10 | ~4 | ~2 | [9] |
| 15 | ~8 | ~2.5 | [9] |
| 20 | ~16 | ~3 | [9] |
| 25 | Not Reported | ~3.5 | [9] |
| 30 | Not Reported | ~4 | [9] |
Note: Data is estimated from the graphical representation in the cited source.
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the storage stability of epoxy formulations. Below is a standard protocol for determining the pot life of an Ajicure PN-23 formulation.
Protocol: Determination of Pot Life via Viscosity Measurement
1. Objective: To determine the storage stability (pot life) of a one-component epoxy formulation containing Ajicure PN-23 by measuring the change in viscosity over time at an elevated temperature (40°C).
2. Materials and Equipment:
-
Bisphenol A liquid epoxy resin (e.g., EEW 190)
-
Ajicure PN-23 powder
-
Fumed silica (optional, as a thixotropic agent)
-
Planetary or vacuum mixer
-
Rotational viscometer with appropriate spindle
-
Temperature-controlled oven or water bath set to 40°C ± 1°C
-
Sealed containers for sample storage
3. Formulation Procedure:
-
Pre-condition all components to room temperature.
-
Weigh the liquid epoxy resin into the mixing vessel.
-
If using, add fumed silica to the resin and mix until a homogeneous consistency is achieved.
-
Gradually add the specified parts per hundred resin (phr) of Ajicure PN-23 to the epoxy resin under low-shear mixing. It is recommended to use a vacuum mixer to minimize air entrapment and moisture absorption.[2]
-
Continue mixing until the Ajicure PN-23 particles are uniformly dispersed.
4. Measurement Procedure:
-
Immediately after preparation, measure the initial viscosity (η₀) of the formulation at 40°C using the rotational viscometer. Record the spindle, speed, and temperature.
-
Transfer the formulation into tightly sealed containers.
-
Place the containers in the oven or water bath pre-heated to 40°C.
-
At regular intervals (e.g., daily or every few days), remove a sample container from the oven.
-
Allow the sample to equilibrate to the measurement temperature (40°C) and measure its viscosity using the same parameters as the initial measurement.
-
The pot life is defined as the time (in days) required for the viscosity to reach double its initial value (2 x η₀).[8]
5. Data Analysis:
-
Plot viscosity as a function of time (days).
-
Determine the time at which the viscosity doubles from the initial measurement.
Visualization of Concepts
Diagram 1: Experimental Workflow for Stability Testing
A schematic of the workflow for assessing the storage stability of Ajicure PN-23 formulations.
Diagram 2: Factors Affecting Ajicure PN-23 Formulation Stability
Key factors that negatively and positively influence the storage stability of Ajicure PN-23 formulations.
Diagram 3: Curing Activation Pathway
The latent activation mechanism of Ajicure PN-23 from a stable dispersion to a reactive state upon heating.
References
- 1. specialchem.com [specialchem.com]
- 2. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 3. benchchem.com [benchchem.com]
- 4. Ajicure PN 23 | 134091-76-2 | Benchchem [benchchem.com]
- 5. specialchem.com [specialchem.com]
- 6. epoxy hardener AJICURE - APPLICATIONS [epoxy-hardener.com]
- 7. Latent curing agent AJICURETM - Ajinomoto Fine-Techno Co.,Inc. [aft-website.com]
- 8. epoxy hardener AJICURE - PRODUCTLIST [epoxy-hardener.com]
- 9. ac-catalysts.com [ac-catalysts.com]
- 10. ac-catalysts.com [ac-catalysts.com]
Ajicure PN-23: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajicure PN-23 is a widely utilized amine adduct-based latent curing agent and accelerator for one-component epoxy resin systems.[1][2] Its primary function is to initiate and promote the polymerization of epoxides at elevated temperatures while remaining stable at ambient conditions, thus offering a long pot life.[1][3] This characteristic makes it a crucial component in various industrial applications, including adhesives, coatings, and composite materials.[2][4] This guide provides an in-depth overview of the safety data, handling precautions, and experimental protocols associated with Ajicure PN-23.
Chemical and Physical Properties
Ajicure PN-23 is a pale yellow to yellow powder with a slightly characteristic odor.[5] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Registry No. | 134091-76-2 | [5] |
| Appearance | Powder, light yellow to yellow | [5] |
| Odor | Slightly characteristic | [5] |
| Softening Temperature | 90-110°C | [5] |
| True Specific Gravity | 1.21 | [5][6] |
| Solubility in Water (25°C) | Trace | [5] |
| Solubility in Dimethylsulfoxide | Soluble (10 wt%/sol) | [5] |
| pH | Alkaline | [5] |
| Decomposition Temperature | > 300°C | [5] |
Toxicological Data
While not classified as a hazardous chemical, exposure to Ajicure PN-23 should be minimized.[5] Skin and eye contact may cause mild irritation.[5][7] The available toxicological data is summarized in the following table.
| Test | Species | Result | Source |
| LD50 Acute Oral Toxicity | Mouse | > 2.0 g/kg | [5] |
| LD50 Acute Oral Toxicity | Rat | > 2000 mg/kg | [7] |
| LD50 Dermal | Rabbit | > 2000 mg/kg | [7] |
| Eye Irritation (Draize's test) | Rabbit | Mildly irritating | [5] |
| Skin Irritation (Draize's test) | Rabbit | Mildly irritating | [5] |
| Skin Sensitization | Guinea pig | None | [5] |
| Mutagenicity (Ames test) | - | Negative | [5] |
| Carcinogenicity | - | Not listed in NTP, IARC, OSHA | [5] |
Handling and Safety Precautions
Proper handling and storage are crucial to ensure safety and maintain the product's integrity. The following diagram illustrates the recommended workflow for safe handling of Ajicure PN-23.
Caption: Safe Handling Workflow for Ajicure PN-23.
First-Aid Measures
In case of accidental exposure, the following first-aid measures should be taken[5]:
-
Eye Contact: Immediately irrigate with clean water for at least 15 minutes and seek urgent medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If swelling or redness occurs, seek medical attention.
-
Inhalation: Move the individual to fresh air immediately. If necessary, provide oxygen or artificial respiration and seek medical attention if effects persist.
-
Ingestion: If the person is conscious, have them drink plenty of water to induce vomiting and seek medical attention. Never give anything by mouth to an unconscious person.
Experimental Protocols
Ajicure PN-23 is primarily used as a latent curing agent or an accelerator in one-component epoxy formulations.[4][6] A generalized experimental workflow for evaluating its performance is detailed below.
Caption: Experimental Workflow for Epoxy Formulation using Ajicure PN-23.
Typical Formulation and Curing Parameters
The recommended dosage of Ajicure PN-23 is 15-25 phr (parts per hundred resin) when used as a hardener and 1-5 phr as an accelerator with a liquid epoxy resin (EEW 190).[2] Typical curing conditions range from 80°C to 120°C for 30 to 60 minutes.[4]
The following table presents typical performance data for Ajicure PN-23 in a Bisphenol A epoxy resin formulation.
| Property | Dosage (phr) | Curing Condition | Value | Source |
| Gel Time | 20 | 100°C | 4 min | Ajinomoto |
| Glass Transition Temp. (Tg) | 20 | 120°C for 30 min | 134°C | Ajinomoto |
| Tensile Shear Strength | 25 | 100°C for 60 min | 118 kgf/cm² | Ajinomoto |
| Storage Stability (Pot Life) | 20 | 40°C | 1 month | [2][6] |
Signaling Pathways in Curing
While the precise chemical reactions are proprietary, the general mechanism involves the amine adduct of Ajicure PN-23 acting as a nucleophile to open the epoxide ring of the resin, initiating a chain-growth polymerization. As a latent agent, this reaction is triggered by heat, which increases the solubility and reactivity of the Ajicure PN-23 within the epoxy matrix. When used as an accelerator for dicyandiamide (DICY), it facilitates the reaction between the DICY and the epoxy resin at lower temperatures.[6]
Caption: Simplified Curing Pathway of Epoxy Resin with Ajicure PN-23.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the official SDS for the most current and complete safety and handling information.
References
- 1. benchchem.com [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. epoxy hardener AJICURE - APPLICATIONS [epoxy-hardener.com]
- 5. ac-catalysts.com [ac-catalysts.com]
- 6. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 7. ac-catalysts.com [ac-catalysts.com]
An In-depth Technical Guide to Ajicure PN-23: Applications in Materials Science Research
Introduction
Ajicure PN-23 is a technologically significant compound primarily utilized in the field of polymer chemistry and materials science. It functions as a latent curing agent and accelerator for epoxy resins.[1][2] This guide provides a comprehensive overview of its technical specifications, performance characteristics, and the experimental methodologies used to evaluate its efficacy. The information presented is intended for researchers, scientists, and professionals involved in the development of advanced materials, particularly one-component epoxy resin systems. While the user's query mentioned drug development, it is important to clarify that the applications of Ajicure PN-23 are in materials science, not pharmacology or biological research.
Core Properties and Applications
Ajicure PN-23 is an amine adduct-based latent curing agent.[1] Latency is a critical property, meaning it remains relatively inactive at room temperature, providing a long pot life for epoxy formulations, but cures rapidly at elevated temperatures.[2][3] This characteristic is highly desirable for creating stable, one-component epoxy systems.[1][4] It is recognized for its fast-curing capabilities at lower temperatures compared to other agents.[2][3]
The primary applications of Ajicure PN-23 include:
-
Adhesives: Utilized in the formulation of high-performance adhesives for electronic components (e.g., surface mount technology), automotive parts, and construction.[2][5][6]
-
Composite Materials: Employed in the manufacturing of composite materials like those reinforced with carbon or glass fiber, such as in sporting goods and industrial parts.[1][6]
-
Coatings and Sealants: A key ingredient in powder coatings and insulating seals for electronic and electrical parts.[2][6]
Quantitative Performance Data
The following tables summarize the key performance indicators of Ajicure PN-23, often in comparison to a related compound, Ajicure MY-24, to provide a clearer context for its performance characteristics. The data is compiled from publicly available product literature.[2][3]
Table 1: Physical and Chemical Properties
| Property | Ajicure PN-23 | Test Condition/Method |
| Appearance | Pale yellow powder | Visual Inspection |
| Specific Gravity | 1.21 | Not Specified |
| Melting Point (°C) | 105 | Not Specified |
| Average Particle Size (μm) | 10 | Not Specified |
Table 2: Curing Performance in a Liquid Bisphenol A Epoxy Resin Formulation
| Parameter | Ajicure PN-23 | Test Condition/Method |
| Recommended Curing Conditions | 80°C for 30 minutes | Oven Curing |
| Pot Life (at 40°C) | 1 month | Rotational Viscometer |
| Glass Transition Temperature (Tg) (°C) | 140 | DSC or DMA |
| Tensile Shear Strength (Kgf/cm²) | 140 | Not Specified |
| Heat Generation during Curing | Higher | Not Specified |
| Appearance of Cured Product | Brown without luster | Visual Inspection |
Table 3: Gel Time at Various Temperatures and Concentrations
| Ajicure PN-23 (phr) | Gel Time at 80°C (min) | Gel Time at 100°C (min) | Gel Time at 120°C (min) | Gel Time at 150°C (min) |
| 10 | 27.7 | 6.1 | 3.0 | 2.0 |
| 15 | 18.8 | 4.8 | 2.7 | 1.7 |
| 20 | 16.5 | 4.3 | 2.4 | 1.6 |
| 25 | 13.2 | 4.2 | 2.2 | 1.4 |
| 30 | 10.1 | 3.7 | 2.0 | 1.4 |
| phr = parts per hundred parts of resin |
Experimental Protocols
The following are generalized experimental protocols for evaluating the performance of Ajicure PN-23 in an epoxy formulation.[3]
Preparation of Epoxy Formulation
-
Base Resin: A liquid Bisphenol A (BPA) epoxy resin with an epoxy equivalent weight (EEW) of approximately 190 is typically used.
-
Dispersion: Ajicure PN-23, being a fine powder, is dispersed into the epoxy resin.[2] To avoid moisture absorption which can reduce storage stability, it is recommended to mix Ajicure PN-23 with the resin using a vacuum mixer.[2] The components are thoroughly mixed at room temperature until a homogeneous dispersion is achieved.[3] The recommended dosage is typically between 15-25 phr when used as a hardener, and 1-5 phr as an accelerator.[1][7]
Determination of Pot Life
-
The viscosity of the freshly prepared epoxy formulation is measured at 40°C using a rotational viscometer.
-
The formulation is then stored in a controlled environment at 40°C.
-
Viscosity is measured periodically. The pot life is defined as the time it takes for the initial viscosity to double.
Curing Procedure
-
The epoxy formulation is applied to the desired substrate or mold.
-
For Ajicure PN-23, the formulation is typically cured in an oven at 80°C for 30 minutes.[2][3]
Measurement of Glass Transition Temperature (Tg)
-
The glass transition temperature of the cured sample is determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).
-
For DSC, the sample is heated at a constant rate (e.g., 10°C/min), and the midpoint of the transition in the heat flow curve is taken as the Tg.[3]
Visualizing Workflows and Relationships
The following diagrams illustrate the experimental workflow for evaluating epoxy curing and the role of Ajicure PN-23 in a dicyandiamide (DICY) cured system.
Caption: Experimental workflow for evaluating an Ajicure PN-23 epoxy formulation.
Caption: Role of Ajicure PN-23 as an accelerator in a DICY-cured epoxy system.
References
- 1. specialchem.com [specialchem.com]
- 2. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 3. benchchem.com [benchchem.com]
- 4. Industrial Chemicals - Ajinomoto - AminoScience Division [ajiaminoscience.eu]
- 5. Cas 134091-76-2,Ajicure PN 23 | lookchem [lookchem.com]
- 6. epoxy-hardener.com [epoxy-hardener.com]
- 7. specialchem.com [specialchem.com]
Methodological & Application
Application Notes and Protocols for the Dispersion of Ajicure® PN-23 in Epoxy Resin Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ajicure® PN-23 is an amine adduct-based latent curing agent designed for one-component epoxy resin systems.[1][2] It offers rapid curing at low temperatures and imparts high heat resistance to the cured product.[1][3] This document provides a detailed protocol for the standardized dispersion of Ajicure® PN-23 in epoxy resins, crucial for achieving consistent and optimal performance in various applications, including adhesives, coatings, and composite materials.[3][4] Ajicure® PN-23 can function as both a primary hardener and a latent accelerator for other curing agents like dicyandiamide (DICY).[1][3][5]
Material Properties and Storage
A summary of the key physical and chemical properties of Ajicure® PN-23 is presented in the table below. Proper storage is critical to maintain its reactivity and shelf life.
| Property | Value | Reference |
| Appearance | Pale yellow to white powder | [3][6] |
| Chemical Type | Amine adduct | [1][2] |
| Average Particle Size | ~10 µm | [3][6] |
| Softening Point | 100-120°C | [6] |
| Specific Gravity | 1.21 | [3] |
| Recommended Storage | Desiccated conditions at 4°C | [6] |
| Shelf Life | 1 month at 40°C (in formulation) | [1][2] |
Recommended Formulations and Curing Profiles
The concentration of Ajicure® PN-23 significantly influences the curing characteristics and final properties of the epoxy system. The following table summarizes typical formulations and their corresponding curing performance with a liquid Bisphenol A (BPA) epoxy resin (EEW ~190).
| Parameter | Formulation 1 | Formulation 2 | Formulation 3 | Formulation 4 | Formulation 5 | Reference |
| Ajicure® PN-23 (phr) | 10 | 15 | 20 | 25 | 30 | [7] |
| Gel Time (80°C, min) | 27.7 | 18.8 | 16.5 | 13.2 | 10.1 | [7] |
| Gel Time (100°C, min) | 6.1 | 4.8 | 4.3 | 4.2 | 3.7 | [7] |
| Gel Time (120°C, min) | 3.0 | 2.7 | 2.4 | 2.2 | 2.0 | [7] |
| Tg (120°C for 60 min cure, °C) | 79 | 138 | - | 129 | - | [7] |
| Tensile Shear Strength (120°C for 60 min cure, kgf/cm²) | 173 | 142 | 130 | 133 | 121 | [7] |
Note: phr = parts per hundred resin.
Standard Dispersion Protocol
This protocol outlines the steps for achieving a homogeneous dispersion of Ajicure® PN-23 in a liquid epoxy resin.
3.1. Materials and Equipment:
-
Liquid Epoxy Resin (e.g., Bisphenol A type, EEW ~190)
-
Ajicure® PN-23
-
High-shear mixer or planetary centrifugal mixer
-
Vacuum desiccator
-
Analytical balance
-
Spatula
-
Mixing vessel
3.2. Experimental Workflow:
The following diagram illustrates the standard workflow for the preparation and curing of an epoxy formulation with Ajicure® PN-23.
3.3. Step-by-Step Procedure:
-
Pre-treatment: Dry the epoxy resin and any fillers in a vacuum oven to remove absorbed moisture, which can affect the storage stability of the final formulation.[3]
-
Weighing: Accurately weigh the required amounts of epoxy resin and Ajicure® PN-23 in a suitable mixing vessel according to the desired formulation (e.g., 15-25 phr as a hardener).[1]
-
Mixing:
-
For liquid epoxy resins, disperse Ajicure® PN-23 powder into the resin at room temperature.[2]
-
Use a high-shear mixer or a planetary centrifugal mixer to ensure a homogeneous dispersion.
-
It is recommended to use a vacuum mixer to avoid introducing air and moisture.[3]
-
If using a three-roll mill, add Ajicure® PN-23 at the final stage to minimize the impact of shear forces on storage stability.[3]
-
-
Degassing: After mixing, degas the formulation under vacuum to remove any entrapped air bubbles.
-
Storage: Store the prepared one-component epoxy formulation in a sealed container at a low temperature (e.g., 4°C) to maximize its pot life.[6]
Curing Mechanism and Logical Relationships
Ajicure® PN-23 is a latent curing agent, meaning it remains relatively inert at room temperature but becomes highly reactive at elevated temperatures.[6] When used as a primary hardener, its amine adduct structure provides reactive sites for cross-linking with epoxy groups upon thermal activation.[6] It can also act as an accelerator for other curing agents like DICY, enhancing the curing speed.[5]
The diagram below illustrates the logical relationship of Ajicure® PN-23 in an epoxy curing system.
Quality Control and Performance Evaluation
To ensure the quality and consistency of the dispersed epoxy system, the following tests are recommended:
-
Viscosity Measurement: Periodically measure the viscosity of the formulation at a controlled temperature (e.g., 40°C) to determine the pot life, which is often defined as the time taken for the initial viscosity to double.[2]
-
Differential Scanning Calorimetry (DSC): Analyze the curing profile to determine the onset temperature of curing, the peak exotherm, and the glass transition temperature (Tg) of the cured material.[6]
-
Mechanical Testing: Evaluate the mechanical properties of the cured epoxy, such as tensile shear strength (e.g., according to ASTM D1002), to ensure it meets the application requirements.[2]
By following this standardized protocol, researchers and professionals can achieve reliable and reproducible results when dispersing Ajicure® PN-23 in epoxy resin systems, leading to the development of high-performance materials.
References
- 1. specialchem.com [specialchem.com]
- 2. benchchem.com [benchchem.com]
- 3. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 4. Cas 134091-76-2,Ajicure PN 23 | lookchem [lookchem.com]
- 5. epoxy hardener AJICURE - APPLICATIONS [epoxy-hardener.com]
- 6. This compound | 134091-76-2 | Benchchem [benchchem.com]
- 7. ac-catalysts.com [ac-catalysts.com]
Application Notes and Protocols for Ajicure® PN-23 in Bisphenol A Epoxy Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the recommended dosage and use of Ajicure® PN-23 as a latent curing agent for bisphenol A (BPA) epoxy resins. The information is intended for professionals in research and development environments.
Introduction to Ajicure® PN-23
Ajicure® PN-23 is an amine adduct-based latent curing agent designed for one-component epoxy resin systems.[1] Its latent nature allows for formulations with a long pot life at ambient temperatures, which upon thermal activation, undergo rapid curing.[1] This characteristic makes it highly suitable for applications where a long working time is required, followed by a fast cure cycle at elevated temperatures. Ajicure® PN-23 can function as both a primary curing agent (hardener) and a curing accelerator for other systems like dicyandiamide (DICY) or acid anhydrides.[2][3]
Recommended Dosage and Curing Schedules
The optimal dosage of Ajicure® PN-23 is dependent on its role in the epoxy formulation. Below are recommended starting points for formulation development with a standard liquid Bisphenol A epoxy resin (Epoxy Equivalent Weight ~190 g/eq).
Ajicure® PN-23 as a Primary Curing Agent
When used as the sole curing agent, Ajicure® PN-23 provides a balance of long pot life and rapid, low-temperature cure capabilities.
| Dosage (phr¹) | Curing Temperature (°C) | Curing Time (minutes) | Pot Life at 40°C | Glass Transition Temperature (Tg) (°C) | Tensile Shear Strength (Kgf/cm²) |
| 10 - 40 | 80 - 100 | 30 - 60 | > 60 days | 140 | 140 |
| 15 - 25 | 80 | 30 | ~1 month | Not Specified | Not Specified |
| 20 | 80 - 120 | 30 - 60 | ~1 month or more | High | Good Mechanical Properties |
¹phr: parts per hundred parts of resin by weight.
Ajicure® PN-23 as a Curing Accelerator
Ajicure® PN-23 can be used in smaller quantities to accelerate the cure of other latent hardeners like dicyandiamide (DICY) or organic acid anhydrides.[2] This allows for lower curing temperatures and shorter curing times in these systems.
| Primary Hardener | Ajicure® PN-23 Dosage (phr) | Curing Temperature (°C) | Curing Time (minutes) | Pot Life at 40°C |
| DICY / Acid Anhydride | 0.5 - 5 | 100 | 60 | ~1 month or more |
| DICY / Acid Anhydride | 0.5 - 5 | 120 | 30 | ~1 month or more |
Experimental Protocols
The following protocols are generalized procedures for the evaluation of Ajicure® PN-23 in a bisphenol A epoxy formulation. These should be adapted to specific laboratory equipment and safety procedures.
Formulation Preparation
Objective: To achieve a homogeneous dispersion of Ajicure® PN-23 in the epoxy resin.
Materials:
-
Liquid Bisphenol A (BPA) epoxy resin (EEW ~190 g/eq)
-
Ajicure® PN-23 powder
-
Planetary centrifugal mixer or a high-shear mechanical stirrer
-
Spatula
-
Disposable mixing cups
Procedure:
-
Weigh the desired amount of liquid BPA epoxy resin into a clean, dry mixing cup.
-
Add the calculated amount of Ajicure® PN-23 powder to the epoxy resin.
-
For optimal dispersion and to avoid moisture absorption which can affect storage stability, it is recommended to mix the components using a vacuum mixer.[3]
-
If a vacuum mixer is not available, use a planetary centrifugal mixer or a high-shear mechanical stirrer. Mix at a moderate speed for 3-5 minutes, or until the powder is fully dispersed and the mixture is homogeneous.
-
Visually inspect the mixture to ensure there are no clumps of undispersed powder.
-
It is advisable to avoid using a three-roll mill for mixing, as the high shear forces may negatively impact the storage stability of the formulation.[3] If its use is unavoidable, add the Ajicure® PN-23 at the final stage of mixing to minimize shear exposure.[3]
Determination of Pot Life (Working Life)
Objective: To determine the time it takes for the viscosity of the formulated epoxy to double at a specified temperature, indicating the end of its workable life. This protocol is based on the principles of ASTM D2471.
Materials:
-
Formulated epoxy resin with Ajicure® PN-23
-
Rotational viscometer with a temperature-controlled bath
-
Spindles appropriate for the expected viscosity range
-
Constant temperature oven or water bath set to 40°C
-
Sealed containers
Procedure:
-
Immediately after preparation, measure the initial viscosity of the formulated epoxy resin at 40°C using the rotational viscometer. Record the spindle type, speed, and initial viscosity value.
-
Place a sealed container of the formulated epoxy into a 40°C oven or water bath.
-
Periodically remove the container and measure the viscosity at 40°C.
-
The pot life is defined as the time required for the initial viscosity to double.[1]
-
Plot viscosity versus time to visualize the viscosity build-up.
Curing Procedure
Objective: To thermally cure the formulated epoxy resin to achieve its final properties.
Materials:
-
Formulated epoxy resin with Ajicure® PN-23
-
Substrates for bonding (e.g., metal coupons for lap shear testing) or molds for casting
-
Programmable laboratory oven
Procedure:
-
Apply the formulated epoxy to the desired substrate or mold.
-
Place the samples in a preheated oven set to the desired curing temperature (e.g., 80°C).
-
Cure for the specified time (e.g., 30 minutes).
-
After the curing cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to minimize thermal stress.
Measurement of Glass Transition Temperature (Tg) by DSC
Objective: To determine the glass transition temperature of the cured epoxy formulation using Differential Scanning Calorimetry (DSC).
Materials:
-
Cured epoxy sample (5-10 mg)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
Procedure:
-
Prepare a small sample (5-10 mg) from the cured epoxy.
-
Hermetically seal the sample in an aluminum DSC pan. Use an empty sealed pan as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere.
-
The glass transition temperature (Tg) is determined as the midpoint of the step-like transition in the heat flow curve.
Evaluation of Mechanical Properties: Tensile Shear Strength
Objective: To measure the adhesive strength of the cured epoxy formulation in a single lap-shear configuration, based on ASTM D1002.
Materials:
-
Cured, bonded specimens (e.g., metal coupons with a defined overlap area)
-
Universal testing machine (tensile tester) with appropriate grips
Procedure:
-
Prepare lap shear specimens by bonding two substrates (e.g., aluminum or steel coupons) with the formulated epoxy. Ensure a consistent bond line thickness and overlap area.
-
Cure the specimens according to the desired schedule.
-
Mount the cured specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement until the bond fails.
-
Record the maximum load at failure.
-
Calculate the tensile shear strength by dividing the maximum load by the bond area.
Curing Mechanism and Workflow
Ajicure® PN-23 is an amine adduct, which means it is the reaction product of a tertiary amine and an epoxy compound.[4] This adduct is designed to be largely insoluble and unreactive in the epoxy resin at room temperature. Upon heating, the adduct melts and becomes soluble in the epoxy resin, releasing the reactive amine species. The amine then initiates a catalytic curing reaction of the epoxy resin, leading to the formation of a cross-linked polymer network. The tertiary amine functionality in the adduct acts as a catalyst for the epoxy homopolymerization.
Curing Reaction Pathway
Caption: Curing mechanism of Bisphenol A epoxy with Ajicure® PN-23.
Experimental Workflow
Caption: Experimental workflow for formulation and evaluation.
Safety Precautions
-
Always handle chemicals in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for Ajicure® PN-23 and the specific epoxy resin being used for detailed safety and handling information.[5]
-
Skin and eye contact may cause irritation.[5] In case of contact, rinse thoroughly with water and seek medical attention if irritation persists.[5]
References
Application Notes and Protocols: Curing Schedule Optimization for Ajicure PN-23 with DICY in Epoxy Formulations
Abstract
This document provides detailed application notes and experimental protocols for optimizing the curing schedule of one-component epoxy systems utilizing Ajicure PN-23 as a latent accelerator for dicyandiamide (DICY). Ajicure PN-23, an amine adduct-based agent, facilitates rapid curing at lower temperatures and enhances the thermal and mechanical properties of the final cured product.[1][2][3] These notes are intended for researchers, scientists, and professionals in materials science and related fields, offering a framework for systematic evaluation of curing parameters to achieve desired performance characteristics. The protocols provided herein describe standardized methods for sample preparation, thermal analysis, and mechanical testing.
Introduction
Dicyandiamide (DICY) is a widely used latent curing agent for epoxy resins, prized for its ability to provide long shelf-life in one-component formulations.[4] However, DICY typically requires high temperatures (around 180-200°C) for activation.[4] The incorporation of an accelerator is a common strategy to lower the curing temperature and reduce cycle times. Ajicure PN-23 serves as a highly effective accelerator for DICY, enabling cures at temperatures as low as 80°C.[1] This allows for the processing of thermally sensitive components and reduces energy consumption.
Optimizing the curing schedule is a critical step in developing an epoxy system with the desired balance of properties. The degree of cure, which is a function of both time and temperature, directly influences the glass transition temperature (Tg), mechanical strength, and chemical resistance of the thermoset polymer. This document outlines a systematic approach to evaluating the impact of different curing schedules on a model epoxy formulation cured with DICY and accelerated with Ajicure PN-23.
Materials and Formulation
The following model formulation is recommended for the initial evaluation. Researchers should adapt the component ratios based on the specific epoxy resin and performance requirements.
| Component | Description | Recommended Loading (phr) |
| Epoxy Resin | Liquid Bisphenol A based (EEW ~190 g/eq) | 100 |
| DICY | Micronized Dicyandiamide (average particle size < 10 µm) | 6-8 |
| Ajicure PN-23 | Latent Accelerator | 1-5 |
| Fumed Silica | Thixotropic and anti-settling agent | 1-2 |
Note: The recommended loading for Ajicure PN-23 when used as an accelerator is typically between 1-5 phr.[2]
Proposed Curing Schedules for Optimization
To understand the relationship between curing conditions and material properties, a range of isothermal curing schedules should be evaluated. The following table outlines a suggested experimental plan.
| Schedule ID | Curing Temperature (°C) | Curing Time (minutes) |
| CS-1 | 100 | 30 |
| CS-2 | 100 | 60 |
| CS-3 | 120 | 20 |
| CS-4 | 120 | 40 |
| CS-5 | 140 | 10 |
| CS-6 | 140 | 20 |
Predicted Performance Data
The following tables summarize the expected outcomes for the proposed curing schedules. This data is representative and should be experimentally verified.
Table 4.1: Thermal Properties
| Schedule ID | Curing Conditions | Predicted Glass Transition Temperature (Tg) by DSC (°C) | Predicted Glass Transition Temperature (Tg) by TMA (°C) |
| CS-1 | 100°C / 30 min | 115 - 125 | 118 - 128 |
| CS-2 | 100°C / 60 min | 125 - 135 | 128 - 138 |
| CS-3 | 120°C / 20 min | 120 - 130 | 123 - 133 |
| CS-4 | 120°C / 40 min | 130 - 140 | 133 - 143 |
| CS-5 | 140°C / 10 min | 128 - 138 | 131 - 141 |
| CS-6 | 140°C / 20 min | 135 - 145 | 138 - 148 |
Table 4.2: Mechanical Properties
| Schedule ID | Curing Conditions | Predicted Lap Shear Strength (MPa) | Predicted Tensile Strength (MPa) | Predicted Storage Modulus (E') @ 25°C (GPa) |
| CS-1 | 100°C / 30 min | 15 - 18 | 55 - 65 | 2.5 - 2.8 |
| CS-2 | 100°C / 60 min | 18 - 22 | 65 - 75 | 2.8 - 3.1 |
| CS-3 | 120°C / 20 min | 17 - 20 | 60 - 70 | 2.7 - 3.0 |
| CS-4 | 120°C / 40 min | 20 - 24 | 70 - 80 | 3.0 - 3.3 |
| CS-5 | 140°C / 10 min | 19 - 23 | 68 - 78 | 2.9 - 3.2 |
| CS-6 | 140°C / 20 min | 22 - 26 | 75 - 85 | 3.1 - 3.4 |
Experimental Protocols
Sample Preparation
-
Mixing: In a suitable container, combine the liquid epoxy resin and fumed silica. Mix using a planetary centrifugal mixer or a similar high-shear mixer until the fumed silica is fully dispersed.
-
Addition of Curing Agents: Add the DICY and Ajicure PN-23 powders to the epoxy resin mixture.
-
Dispersion: Continue mixing until a homogenous, lump-free dispersion is achieved. It is recommended to use a three-roll mill for optimal dispersion of the solid curing agents.
-
Degassing: Degas the formulation under vacuum to remove any entrapped air bubbles.
-
Curing: Apply the formulation to the appropriate molds or substrates and cure in a convection oven according to the schedules outlined in Section 3.
Differential Scanning Calorimetry (DSC) for Curing Kinetics and Tg
This protocol is for determining the reaction exotherm and the glass transition temperature (Tg).
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Place 5-10 mg of the uncured epoxy formulation into a standard aluminum DSC pan and seal it hermetically.
-
Dynamic Scan (for Curing Profile):
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min.
-
Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.
-
-
Tg Determination:
-
Cure a sample in the DSC or in an oven according to a defined schedule.
-
Cool the cured sample to 25°C.
-
Ramp the temperature from 25°C to a temperature above the expected Tg (e.g., 180°C) at a heating rate of 10°C/min.
-
The Tg is determined as the midpoint of the step-change in the heat flow curve.[5]
-
Thermomechanical Analysis (TMA) for Glass Transition Temperature (Tg)
This protocol follows the principles of ASTM E1545 for Tg determination.[6][7][8]
-
Instrument: A calibrated Thermomechanical Analyzer with an expansion probe.
-
Sample Preparation: Prepare a cured sample with parallel top and bottom surfaces (e.g., a 5x5 mm square with a thickness of 2-3 mm).
-
Procedure:
-
Place the specimen on the TMA stage and lower the expansion probe onto the sample surface with a minimal applied force (e.g., 0.05 N).
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature above the expected Tg (e.g., 180°C) at a heating rate of 5°C/min.
-
Plot the change in dimension as a function of temperature. The Tg is determined as the intersection of the tangents to the two slopes of the dimensional change curve.[8]
-
Dynamic Mechanical Analysis (DMA) for Storage Modulus and Tg
DMA is a highly sensitive method for determining the Tg and viscoelastic properties of polymers.[9][10]
-
Instrument: A calibrated Dynamic Mechanical Analyzer.
-
Sample Preparation: Prepare rectangular specimens of the cured epoxy (e.g., 35 mm x 12 mm x 3 mm).
-
Procedure:
-
Mount the sample in a dual cantilever or three-point bending fixture.
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature above the Tg (e.g., 180°C) at a heating rate of 3°C/min.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
The Tg can be identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.[10]
-
Lap Shear Strength Testing
This protocol follows the principles of ASTM D1002.[5]
-
Substrate Preparation: Prepare standard test substrates (e.g., aluminum or steel) by cleaning and abrading the bonding surfaces.
-
Assembly: Apply the uncured epoxy formulation to one end of a substrate. Place a second substrate over the adhesive, creating a defined overlap area (e.g., 12.5 mm x 25 mm).
-
Curing: Cure the assembled specimens according to the defined schedules.
-
Testing: Test the specimens to failure using a universal testing machine at a specified crosshead speed (e.g., 1.3 mm/min). Record the maximum load at failure and calculate the shear strength in megapascals (MPa).
Visualizations
Curing Mechanism Pathway
Caption: Epoxy curing pathway with Ajicure PN-23 and DICY.
Experimental Workflow for Curing Optimization
Caption: Workflow for optimizing the epoxy curing schedule.
Relationship Between Curing Parameters and Properties
Caption: Influence of curing parameters on final properties.
Conclusion
The combination of Ajicure PN-23 and DICY offers a versatile curing system for one-component epoxy formulations, enabling lower temperature and faster processing. The optimization of the curing schedule is paramount to achieving the desired thermal and mechanical properties of the final material. By following the experimental protocols and the systematic approach outlined in these application notes, researchers can effectively characterize their epoxy system and determine the optimal curing parameters for their specific application. It is recommended to perform these evaluations on the specific epoxy resin and substrates to be used in the final application, as these can also influence the curing behavior and final properties.
References
- 1. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 2. specialchem.com [specialchem.com]
- 3. univarsolutions.co.uk [univarsolutions.co.uk]
- 4. ulprospector.com [ulprospector.com]
- 5. benchchem.com [benchchem.com]
- 6. atslab.com [atslab.com]
- 7. apmtesting.com [apmtesting.com]
- 8. tainstruments.com [tainstruments.com]
- 9. tainstruments.com [tainstruments.com]
- 10. Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials – C-Therm Technologies Ltd. [ctherm.com]
Application Notes and Protocols for Formulating a One-Component Adhesive with Ajicure PN-23
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and characterizing a one-component heat-cured epoxy adhesive using Ajicure PN-23, a latent curing agent. The protocols outlined below are intended to serve as a starting point for developing formulations tailored to specific application requirements.
Introduction
Ajicure PN-23 is an amine adduct-based latent curing agent designed for one-component epoxy resin systems.[1][2][3] Its latency allows for a long pot life at ambient temperatures, while enabling rapid curing at elevated temperatures.[4][5][6] This characteristic is highly advantageous in manufacturing processes where extended working times are required before a quick cure on demand.[7][8] These application notes will detail a model formulation based on a standard Bisphenol A epoxy resin and provide protocols for evaluating the adhesive's curing behavior, pot life, and mechanical performance.
Materials and Reagents
A model one-component epoxy adhesive formulation can be prepared using the following components:
| Component | Description | Supplier Example | Purpose |
| Epoxy Resin | Bisphenol A diglycidyl ether (DGEBA), Epoxy Equivalent Weight (EEW) ~190 g/eq | JER828 (Mitsubishi Chemical) | Base polymer matrix |
| Curing Agent | Ajicure PN-23 | Ajinomoto Fine-Techno Co., Inc. | Latent curing agent |
| Filler (Optional) | Fumed Silica | Aerosil 200 (Evonik) | Rheology control, reinforcement |
Note: The specific grades and suppliers of materials can be varied to achieve desired properties.
Formulation Development
The performance of the one-component epoxy adhesive is highly dependent on the concentration of Ajicure PN-23. The following tables summarize the effect of Ajicure PN-23 concentration on the curing characteristics and mechanical properties of a formulation based on 100 parts per hundred of resin (phr) of Bisphenol A epoxy resin (EEW 190) and 1 phr of fumed silica.
Table 1: Effect of Ajicure PN-23 Concentration on Gel Time at Various Temperatures[9]
| Ajicure PN-23 (phr) | Gel Time at 80°C (min) | Gel Time at 100°C (min) | Gel Time at 120°C (min) | Gel Time at 150°C (min) |
| 10 | 27.7 | 6.1 | 3.0 | 2.0 |
| 15 | 18.8 | 4.8 | 2.7 | 1.7 |
| 20 | 16.5 | 4.3 | 2.4 | 1.6 |
| 25 | 13.2 | 4.2 | 2.2 | 1.4 |
| 30 | 10.1 | 3.7 | 2.0 | 1.4 |
Table 2: Effect of Ajicure PN-23 Concentration and Cure Schedule on Glass Transition Temperature (Tg)[9]
| Ajicure PN-23 (phr) | Tg (°C) after 120°C for 30 min | Tg (°C) after 120°C for 60 min | Tg (°C) after 150°C for 30 min |
| 10 | 58 | 79 | 59 |
| 15 | 134 | 138 | 121 |
| 20 | - | - | - |
| 25 | 126 | 129 | 115 |
| 30 | - | - | - |
Note: Data for 20 and 30 phr at these specific cure schedules were not available in the provided reference.
Table 3: Effect of Ajicure PN-23 Concentration and Cure Temperature on Tensile Shear Strength[9]
| Ajicure PN-23 (phr) | Shear Strength (kgf/cm²) at 80°C for 60 min | Shear Strength (kgf/cm²) at 100°C for 60 min | Shear Strength (kgf/cm²) at 120°C for 60 min | Shear Strength (kgf/cm²) at 150°C for 60 min | Shear Strength (kgf/cm²) at 180°C for 60 min |
| 10 | Not Cured | 156 | 173 | 181 | 181 |
| 15 | 11 | 140 | 142 | 173 | 171 |
| 20 | 52 | 118 | 130 | 152 | 152 |
| 25 | 104 | 101 | 133 | 158 | 150 |
| 30 | 112 | 112 | 121 | 134 | 134 |
Experimental Protocols
The following are detailed protocols for preparing the adhesive formulation and evaluating its key properties.
Adhesive Formulation and Preparation
This protocol describes the preparation of a 100g batch of the one-component epoxy adhesive.
Materials and Equipment:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin (EEW ~190)
-
Ajicure PN-23
-
Fumed Silica (optional)
-
Planetary centrifugal mixer or high-shear mechanical stirrer
-
Weighing balance (0.01g accuracy)
-
Spatula
-
Disposable mixing cups
Procedure:
-
Weigh the desired amount of DGEBA epoxy resin into a disposable mixing cup.
-
If using, add the specified amount of fumed silica to the epoxy resin.
-
Mix the resin and fumed silica at a low speed until the silica is wetted out, then increase the speed to high for 5-10 minutes to ensure a homogenous dispersion.
-
Reduce the mixing speed and add the desired amount of Ajicure PN-23 to the mixture.
-
Continue mixing at a moderate speed for 5-10 minutes, ensuring the Ajicure PN-23 is evenly dispersed.
-
Perform a final high-speed mixing cycle for 2-3 minutes to ensure complete homogenization.
-
Visually inspect the mixture for any clumps or unmixed material.
-
Store the formulated adhesive in a sealed container at or below room temperature.
Adhesive Formulation Workflow
Curing Profile Analysis by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the curing characteristics of the formulated adhesive using DSC.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
Crimper for sealing DSC pans
-
Nitrogen gas supply for purging
Procedure:
-
Accurately weigh 5-10 mg of the uncured adhesive into a hermetic aluminum DSC pan.
-
Seal the pan using a crimper.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.
-
Dynamic Scan (for determining cure onset and peak temperatures):
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature, peak exothermic temperature, and total heat of cure (ΔH).
-
-
Isothermal Scan (for determining cure time at a specific temperature):
-
Equilibrate the sample at a temperature below the cure onset.
-
Rapidly ramp the temperature to the desired isothermal cure temperature (e.g., 100°C, 120°C, or 150°C).
-
Hold the sample at the isothermal temperature for a sufficient time for the curing reaction to complete (e.g., 60 minutes).
-
Record the heat flow as a function of time.
-
Integrate the area under the exothermic peak to determine the extent of cure over time.
-
Pot Life Determination by Viscosity Measurement
This protocol describes how to determine the pot life of the adhesive by monitoring its viscosity over time at a controlled temperature. Pot life is often defined as the time it takes for the initial viscosity to double.
Equipment:
-
Rotational viscometer or rheometer with appropriate spindle/geometry
-
Temperature-controlled chamber or water bath
-
Timer
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place a sufficient amount of the freshly prepared adhesive into a sample container.
-
Place the container in the temperature-controlled chamber set to the desired temperature (e.g., 25°C or 40°C) and allow the sample to reach thermal equilibrium.
-
Measure the initial viscosity of the adhesive at a constant shear rate (e.g., 10 rpm).
-
Continue to measure the viscosity at regular intervals (e.g., every 30 or 60 minutes) while maintaining the sample at the controlled temperature.
-
Record the viscosity and the elapsed time for each measurement.
-
The pot life is the time at which the viscosity reaches double its initial value.
Lap Shear Strength Testing (ASTM D1002)
This protocol details the procedure for preparing and testing lap shear specimens to determine the adhesive strength.
Materials and Equipment:
-
Substrate material (e.g., aluminum, steel) cut to ASTM D1002 specifications (typically 101.6 x 25.4 x 1.63 mm)
-
Formulated adhesive
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
Abrasive paper or sandblasting equipment
-
Applicator (e.g., spatula, film applicator)
-
Clamps or fixtures to hold the joint during curing
-
Oven for curing
-
Universal testing machine with tensile grips
Procedure:
-
Substrate Preparation:
-
Clean the bonding surfaces of the metal substrates with a solvent to remove any oil or grease.
-
Abrade the bonding surfaces with abrasive paper or by sandblasting to create a fresh, active surface.
-
Clean the surfaces again with solvent to remove any loose particles.
-
Allow the substrates to dry completely.
-
-
Adhesive Application and Assembly:
-
Apply a uniform layer of the adhesive to the prepared surface of one substrate.
-
Place the second substrate over the adhesive, creating a single lap joint with a defined overlap area (typically 12.7 mm).
-
Apply pressure to the joint using clamps or a fixture to ensure a consistent bond line thickness.
-
-
Curing:
-
Place the assembled specimens in an oven and cure according to the desired schedule (e.g., 120°C for 60 minutes).
-
Allow the specimens to cool to room temperature before testing.
-
-
Testing:
-
Mount the cured lap shear specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed of 1.3 mm/min until the bond fails.
-
Record the maximum load at failure.
-
Calculate the lap shear strength by dividing the maximum load by the bond area.
-
Adhesive Performance Testing Workflow
Safety Precautions
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all materials before use.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
By following these application notes and protocols, researchers and scientists can effectively formulate and characterize one-component epoxy adhesives using Ajicure PN-23, enabling the development of advanced materials for a wide range of applications.
References
- 1. Thermally-Latent Curing Agents for Epoxy Resins: A Review [jips.ippi.ac.ir]
- 2. specialchem.com [specialchem.com]
- 3. Industrial Chemicals - Ajinomoto - AminoScience Division [ajiaminoscience.eu]
- 4. benchchem.com [benchchem.com]
- 5. epoxy hardener AJICURE - APPLICATIONS [epoxy-hardener.com]
- 6. Latent curing agent AJICURETM - Ajinomoto Fine-Techno Co.,Inc. [aft-website.com]
- 7. nbinno.com [nbinno.com]
- 8. Epoxy Curing Agents – Latent Curing Agents for One Component Systems - Polymer Innovation Blog [polymerinnovationblog.com]
Application Note: Curing Profile of Ajicure® PN-23 in a One-Component Epoxy Formulation using Differential Scanning Calorimetry (DSC)
Introduction
Ajicure® PN-23 is a latent amine-adduct curing agent designed for one-component epoxy resin systems. Its latency allows for an extended pot life at ambient temperatures, followed by rapid curing upon thermal activation. This characteristic is highly desirable in applications such as adhesives, sealants, and composite materials where a long working time is required before a quick curing cycle. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize the thermal properties of polymers. It measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. For thermosetting resins like epoxies, DSC is an indispensable tool for determining key curing parameters such as the glass transition temperature (Tg), the heat of cure (ΔH), and the degree of cure.[1][2] This application note details the DSC analysis of an epoxy formulation cured with Ajicure® PN-23, providing a comprehensive protocol and analysis of the curing behavior.
Curing Mechanism of Ajicure® PN-23
Ajicure® PN-23 is an amine-epoxy adduct that remains largely insoluble and stable in epoxy resins at room temperature.[3] Upon heating, it undergoes a phase transition, becoming soluble and highly reactive.[3] The tertiary amino groups within the Ajicure® PN-23 structure then act as catalytic centers, initiating the ring-opening polymerization of the epoxy groups. This leads to the formation of a highly cross-linked, durable thermoset polymer network. This thermally initiated chemical reaction is exothermic and can be quantitatively measured by DSC.[1][4]
Experimental Protocol
Materials
-
Epoxy Resin: Liquid Bisphenol A based epoxy resin (Epoxy Equivalent Weight ~190 g/eq)
-
Curing Agent: Ajicure® PN-23 (pale yellow powder, average particle size 10 µm)[5]
-
DSC Instrument: A calibrated Differential Scanning Calorimeter
-
Sample Pans: Standard aluminum DSC pans and lids
-
Analytical Balance: Capable of measuring to ±0.01 mg
Sample Preparation
-
Formulation: Prepare a one-component epoxy formulation by thoroughly mixing 20 parts per hundred resin (phr) of Ajicure® PN-23 with 100 parts of the liquid Bisphenol A epoxy resin. To ensure a homogenous dispersion of the fine Ajicure® PN-23 particles, use a high-shear mixer for 15-20 minutes.[3] It is recommended to perform the mixing in a vacuum mixer to avoid entrapped air and moisture, which can affect storage stability.[5]
-
DSC Sample: Accurately weigh 5-10 mg of the uncured epoxy formulation into a standard aluminum DSC pan.[1]
-
Encapsulation: Hermetically seal the DSC pan to prevent any loss of volatiles during the experiment.[1]
-
Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.[1]
DSC Measurement Parameters
The DSC analysis is performed in two stages: an initial dynamic scan to determine the total heat of cure of the uncured material, and subsequent scans on partially and fully cured samples to determine the degree of cure and the glass transition temperature.
A. Dynamic Scan for Total Heat of Cure (ΔH_total)
-
Equilibration: Equilibrate the sample at 25°C.
-
Heating Ramp: Heat the sample from 25°C to 250°C at a constant heating rate of 10°C/min. This will encompass the entire curing exotherm.[4]
-
Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.
B. Isothermal Curing and Residual Cure Analysis
-
Prepare fresh samples of the uncured formulation as described in section 3.2.
-
Place the samples in a calibrated oven at a recommended curing temperature of 80°C for various time intervals (e.g., 10 min, 20 min, and 30 min) to obtain partially and fully cured samples.[4][5]
-
After the specified curing time, quickly quench the samples to room temperature.
-
Perform a dynamic DSC scan on these partially and fully cured samples using the same temperature program as in section 3.3.A to measure the residual heat of cure (ΔH_residual).
C. Glass Transition Temperature (Tg) Determination
-
For the fully cured sample (80°C for 30 minutes), perform a second DSC scan after the initial heating cycle.
-
Cooling: Cool the sample to 25°C at a controlled rate (e.g., 20°C/min).
-
Second Heating: Reheat the sample from 25°C to 200°C at a heating rate of 10°C/min. The glass transition temperature (Tg) is determined as the midpoint of the step-like change in the baseline of the second heating scan.[1]
Data Analysis
-
Heat of Cure (ΔH): The total heat of cure (ΔH_total) is calculated by integrating the area under the exothermic peak from the first heating scan of the uncured sample.[1] The residual heat of cure (ΔH_residual) is determined similarly for the partially cured samples.
-
Degree of Cure (% Cure): The degree of cure is calculated using the following formula[1][6]: % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] * 100
-
Glass Transition Temperature (Tg): The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan of a cured sample.[1] A higher Tg generally indicates a higher degree of cross-linking.[2]
Expected Results
The DSC analysis of the Ajicure® PN-23 formulation is expected to yield the following quantitative data, which can be summarized for easy comparison.
| Curing Condition | Curing Time (min) | ΔH_residual (J/g) | Degree of Cure (%) | Tg (°C) |
| Uncured | 0 | 350.0 | 0 | N/A |
| 80°C | 10 | 175.0 | 50 | ~85 |
| 80°C | 20 | 52.5 | 85 | ~120 |
| 80°C | 30 | < 5 | >98 | 140[5] |
Note: The ΔH values are illustrative and depend on the specific epoxy resin used. The Tg for the fully cured sample is based on published data for a mixture with a liquid Bisphenol A epoxy resin.[5]
Visualizations
Experimental Workflow
Caption: Workflow for DSC analysis of Ajicure® PN-23 curing.
Curing Reaction Pathway
Caption: Curing mechanism of Ajicure® PN-23 in epoxy resin.
Conclusion
Differential Scanning Calorimetry is a highly effective technique for characterizing the curing behavior of epoxy formulations containing Ajicure® PN-23. By performing dynamic and isothermal scans, key parameters such as the total heat of cure, degree of cure, and glass transition temperature can be determined. This data is crucial for optimizing curing cycles, ensuring product quality, and developing new epoxy formulations with tailored properties for various applications in research, drug development, and materials science. The rapid, low-temperature curing capability of Ajicure® PN-23, coupled with its long pot life, makes it a versatile curing agent for one-component epoxy systems.[4][5]
References
Application Notes and Protocols for Dynamic Mechanical Analysis (DMA) of an Epoxy System Cured with Ajicure PN-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamic Mechanical Analysis (DMA) is a powerful thermal analysis technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. For thermosetting polymers like epoxy resins, DMA is indispensable for determining the glass transition temperature (Tg), understanding the state of cure, and characterizing the thermomechanical performance. This document provides a detailed application note and protocol for conducting DMA on a standard bisphenol-A based epoxy resin cured with Ajicure PN-23, a latent amine adduct-based curing agent.
Ajicure PN-23 is a latent curing agent designed for one-component epoxy resin systems, offering a long pot life at room temperature and rapid curing at elevated temperatures.[1] It is an amine adduct type agent that ensures a stable formulation until thermally activated.[1][2] The curing process involves a thermally initiated chemical reaction where the amine groups in Ajicure PN-23 react with the epoxide rings of the resin to form a highly cross-linked, three-dimensional network. This cross-linked structure is responsible for the rigid, high-performance characteristics of the cured epoxy.
Curing Mechanism and Chemical Relationship
Ajicure PN-23 functions as a latent hardener, meaning it remains largely unreactive at ambient temperatures but becomes highly reactive upon heating.[2] This latency is achieved through its chemical structure as an amine adduct, which may be physically shielded or have its reactivity sterically hindered at lower temperatures. When heated, the adduct dissociates or undergoes a conformational change, freeing the amine functionalities to react with the epoxy groups. The primary amine groups of the curing agent initiate a ring-opening polymerization of the epoxy resin. This process builds a dense polymer network, transforming the liquid resin into a rigid solid.
Caption: Curing reaction of epoxy resin with Ajicure PN-23.
Experimental Protocols
Materials and Equipment
-
Epoxy Resin: Standard liquid Diglycidyl Ether of Bisphenol A (DGEBA) with an epoxide equivalent weight (EEW) of 182-192 g/eq.
-
Curing Agent: Ajicure PN-23 (powder form).
-
Equipment:
-
Mechanical mixer or planetary centrifugal mixer.
-
Vacuum oven for degassing and curing.
-
Silicone or Teflon molds for sample casting (typical DMA sample dimensions: ~25 mm x 6 mm x 1 mm).[2]
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture (e.g., single cantilever or three-point bending).
-
Calipers for precise sample dimension measurement.
-
Sample Preparation Protocol
-
Formulation: Based on the EEW of the epoxy resin, calculate the required amount of Ajicure PN-23. A typical loading is 15-25 parts per hundred resin (phr) when used as a primary hardener.[3] For this protocol, we will use 20 phr.
-
For 100g of epoxy resin, 20g of Ajicure PN-23 is required.
-
-
Mixing:
-
Preheat the epoxy resin to approximately 40-50°C to reduce its viscosity.
-
Gradually add the Ajicure PN-23 powder to the warm resin while stirring with a mechanical mixer.
-
Continue mixing at a moderate speed for 10-15 minutes until a homogeneous dispersion is achieved.
-
-
Degassing: Place the mixture in a vacuum oven at 40-50°C for 15-20 minutes, or until all entrapped air bubbles are removed.
-
Casting: Carefully pour the degassed epoxy mixture into the pre-heated molds, slightly overfilling to account for any shrinkage.
-
Curing:
-
Transfer the molds to a programmable oven.
-
A typical curing schedule for Ajicure PN-23 is 30 minutes at 80°C.[4] To ensure full cure for DMA analysis, a post-cure is recommended.
-
Curing Cycle:
-
Ramp to 80°C and hold for 30 minutes.
-
Ramp to 120°C and hold for 60 minutes.
-
Slowly cool to room temperature inside the oven to minimize internal stresses.
-
-
-
Finishing:
-
Once cooled, carefully demold the cured epoxy bars.
-
Inspect the samples for voids or defects.
-
If necessary, lightly sand the edges to ensure a uniform rectangular geometry.
-
Precisely measure the width and thickness of each sample in at least three different places using calipers and record the average values.
-
DMA Measurement Protocol
-
Instrument Setup:
-
Install the appropriate clamp (single cantilever is suitable for rigid thermosets).
-
Perform any necessary instrument calibrations as per the manufacturer's guidelines.
-
-
Sample Mounting:
-
Mount the cured epoxy sample securely in the clamp, ensuring it is straight and properly aligned.
-
Measure the free length of the sample between the clamp grips.
-
-
Test Parameters:
-
Test Mode: Temperature Sweep
-
Deformation Mode: Single Cantilever
-
Frequency: 1 Hz (a standard frequency for Tg determination)
-
Strain Amplitude: 0.1% (should be within the linear viscoelastic region of the material)
-
Temperature Range: 30°C to 200°C
-
Heating Rate: 3°C/minute
-
Data Acquisition: Record Storage Modulus (E'), Loss Modulus (E''), and Tan Delta (δ).
-
Caption: Experimental workflow for DMA of cured epoxy.
Data Presentation and Interpretation
The DMA experiment will yield plots of Storage Modulus (E'), Loss Modulus (E''), and Tan Delta (tan δ) as a function of temperature.
-
Storage Modulus (E'): Represents the elastic response of the material and its ability to store energy. In the glassy state (below Tg), E' is high. As the material passes through the glass transition, E' drops significantly, indicating a transition from a rigid to a more rubbery state.
-
Loss Modulus (E''): Represents the viscous response of the material and its ability to dissipate energy as heat. The peak of the loss modulus curve is often used as an indicator of the glass transition temperature.
-
Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is the most commonly used value for determining the glass transition temperature (Tg) by DMA, as it represents the point of maximum energy dissipation.[5]
Representative DMA Data
The following table summarizes representative quantitative data for an epoxy system cured with a latent amine agent, similar to Ajicure PN-23.
| Temperature (°C) | Storage Modulus (E') (MPa) | Loss Modulus (E'') (MPa) | Tan Delta (δ) | Material State |
| 40 | 2800 | 84 | 0.030 | Glassy |
| 60 | 2750 | 96 | 0.035 | Glassy |
| 80 | 2600 | 130 | 0.050 | Glassy |
| 100 | 2300 | 230 | 0.100 | Transition |
| 110 | 1800 | 360 | 0.200 | Transition |
| 120 | 900 | 450 | 0.500 | Transition |
| 130 | 400 | 480 | 1.200 | Tg (Tan δ Peak) |
| 140 | 150 | 225 | 1.500 | Transition |
| 150 | 50 | 60 | 1.200 | Rubbery |
| 160 | 35 | 28 | 0.800 | Rubbery |
| 180 | 30 | 15 | 0.500 | Rubbery |
Key Performance Indicators from DMA
| Parameter | Definition | Typical Value |
| Glassy Modulus | Storage Modulus (E') at a temperature well below Tg (e.g., 40°C) | ~2800 MPa |
| Rubbery Modulus | Storage Modulus (E') at a temperature well above Tg (e.g., 180°C) | ~30 MPa |
| Glass Transition Temp. (Tg) | Temperature at the peak of the Tan Delta curve | ~130 °C |
| Tan Delta Peak Height | Maximum value of the Tan Delta curve | ~1.50 |
The glass transition temperature (Tg) for an epoxy system cured with Ajicure PN-23 is expected to be in the range of 118-140°C, depending on the specific epoxy resin and curing schedule.[2][4] The magnitude of the rubbery modulus is indicative of the cross-link density of the polymer network; a higher rubbery modulus generally corresponds to a higher degree of cross-linking.
Safety Precautions
-
Always handle uncured epoxy resins and curing agents in a well-ventilated area, such as a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for both the epoxy resin and Ajicure PN-23 before use.
-
The DMA instrument operates at high temperatures. Use caution to avoid burns.
Disclaimer: The quantitative data presented in this document is representative of a typical amine-cured epoxy system and is intended for illustrative purposes. Actual results may vary depending on the specific materials, formulation, and experimental conditions.
References
Application Note: Rheological Characterization of Epoxy Resin with Ajicure PN-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the rheological characterization of epoxy resin systems cured with Ajicure PN-23. Ajicure PN-23 is an amine adduct-based latent curing agent and accelerator, often used in one-component epoxy formulations to ensure a long shelf life and rapid curing upon heating.[1][2][3] Understanding the rheological properties of these systems is crucial for process development, quality control, and predicting the final performance of the cured material. Rheological measurements can elucidate the viscosity profile of the uncured resin, the gelation point during curing, and the viscoelastic properties of the final cured product.[4][5]
The protocols outlined below describe methods for determining key rheological parameters, including viscosity (η), storage modulus (G'), loss modulus (G''), and tan delta (δ), as a function of temperature, time, and frequency.
Materials and Equipment
-
Epoxy Resin: Bisphenol A based epoxy resin (e.g., DGEBA, EEW 190)
-
Curing Agent/Accelerator: Ajicure PN-23 (micro-ground powder)[6]
-
Optional Co-curing agent: Dicyandiamide (DICY)
-
Rheometer: A rotational rheometer capable of oscillatory and steady shear measurements with temperature control (e.g., TA Instruments AR 2000ex, Anton Paar MCR series).[4][7]
-
Geometries: Parallel plate or cone and plate geometry (e.g., 25 mm diameter).[4][8]
-
Vacuum Mixer: For degassing the epoxy mixture.[3]
-
Spatula and Mixing Containers
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining reproducible rheological data.
-
Pre-heat the Epoxy Resin: Gently warm the epoxy resin to reduce its viscosity for easier mixing.
-
Dispersion of Ajicure PN-23: Disperse the Ajicure PN-23 powder into the epoxy resin at the desired loading (e.g., 15-25 phr as a hardener, 1-5 phr as an accelerator with DICY).[2] For liquid epoxies, solvent-assisted dispersion can be used, followed by solvent stripping under vacuum.[1]
-
Thorough Mixing: Mix the components until a homogeneous dispersion is achieved. A vacuum mixer is recommended to avoid incorporating air bubbles, which can affect the results.[3]
-
Loading the Sample: Carefully place the required amount of the mixture onto the bottom plate of the rheometer. Lower the upper geometry to the desired gap setting and trim any excess material.
Temperature Sweep: Viscosity Profile
This protocol determines the change in viscosity as a function of temperature, which is crucial for understanding the processing window.
-
Instrument Setup:
-
Geometry: 25 mm parallel plate
-
Gap: 1 mm
-
Mode: Steady shear, controlled stress or rate.
-
Shear Rate: 1 s⁻¹ (or a rate within the Newtonian plateau)
-
Temperature Program: Ramp from ambient temperature (e.g., 25°C) to a temperature above the curing initiation (e.g., 150°C) at a rate of 2-5°C/min.
-
-
Procedure: Start the measurement and record the viscosity as a function of temperature.
-
Analysis: Plot viscosity vs. temperature. The resulting curve will show an initial decrease in viscosity as the resin thins, followed by a sharp increase as the curing reaction initiated by the thermally activated Ajicure PN-23 begins.[1]
Isothermal Time Sweep: Curing and Gelation
This protocol monitors the evolution of viscoelastic properties at a constant curing temperature to determine the gel time.
-
Instrument Setup:
-
Geometry: 25 mm parallel plate
-
Gap: 1 mm
-
Mode: Oscillatory
-
Frequency: 1 Hz (or 6.28 rad/s)[4]
-
Strain: A small strain within the linear viscoelastic region (LVER), typically 0.1-1%. Determine the LVER with a strain sweep test beforehand.
-
Temperature: Set to the desired isothermal cure temperature (e.g., 80°C, 100°C, 120°C).[3][9]
-
-
Procedure: Equilibrate the sample at the target temperature and begin the oscillatory measurement. Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) over time until the moduli plateau, indicating the completion of curing.[4]
-
Analysis: The gel point is identified as the time at which the G' and G'' curves crossover (tan δ = G''/G' = 1).[5] This point signifies the transition from a liquid-like to a solid-like state.[5]
Frequency Sweep: Viscoelastic Characterization
This protocol characterizes the viscoelastic nature of the material before and after curing.
-
Instrument Setup:
-
Geometry: 25 mm parallel plate
-
Gap: 1 mm
-
Mode: Oscillatory
-
Strain: A small strain within the LVER.
-
Frequency Range: Sweep from a high frequency to a low frequency (e.g., 100 to 0.1 rad/s).[7]
-
Temperature: Perform sweeps at ambient temperature (for uncured resin) and after an isothermal cure (for the cured solid).
-
-
Procedure: Conduct the frequency sweep on the uncured sample. Then, perform a full cure on the sample in the rheometer (as per Protocol 3) and repeat the frequency sweep on the cured material.
-
Analysis:
-
Uncured Resin: Will exhibit liquid-like behavior, with G'' > G' and both moduli being frequency-dependent.
-
Cured Resin: Will exhibit solid-like behavior, with G' > G'' and both moduli showing less dependence on frequency, indicating a cross-linked polymer network.
-
Expected Results and Data Presentation
The following tables present illustrative data for the rheological characterization of a representative epoxy resin system with Ajicure PN-23.
Table 1: Viscosity Profile during Temperature Ramp
| Temperature (°C) | Viscosity (Pa·s) | Notes |
| 25 | 15.0 | Initial viscosity at room temperature. |
| 50 | 5.2 | Viscosity decreases with heating. |
| 80 | 1.8 | Minimum viscosity (processing window). |
| 100 | 15.5 | Onset of cure, viscosity increases. |
| 120 | 250.0 | Rapid viscosity build-up due to curing. |
Table 2: Isothermal Curing at 100°C
| Time (min) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan Delta (G''/G') | Notes |
| 1 | 10 | 150 | 15.0 | Liquid-like behavior (G'' > G'). |
| 10 | 1500 | 1500 | 1.0 | Gel Point (G' = G''). |
| 20 | 1.5 x 10⁵ | 5.0 x 10⁴ | 0.33 | Solid-like behavior dominates. |
| 40 | 8.0 x 10⁸ | 4.0 x 10⁷ | 0.05 | Curing nears completion, plateau modulus. |
Table 3: Viscoelastic Properties Before and After Cure (at 25°C)
| State | Frequency (rad/s) | G' (Pa) | G'' (Pa) | η* (Pa·s) |
| Uncured | 1 | 25 | 200 | 201 |
| 10 | 250 | 2000 | 202 | |
| 100 | 2500 | 20000 | 202 | |
| Cured | 1 | 1.1 x 10⁹ | 5.5 x 10⁷ | 1.1 x 10⁹ |
| 10 | 1.12 x 10⁹ | 6.0 x 10⁷ | 1.12 x 10⁸ | |
| 100 | 1.15 x 10⁹ | 7.5 x 10⁷ | 1.15 x 10⁷ |
Disclaimer: The data presented in these tables is for illustrative purposes only and represents typical trends for an epoxy system cured with a latent agent. Actual values will vary depending on the specific epoxy resin, concentration of Ajicure PN-23, and processing conditions.
Diagrams
Caption: Experimental workflow for rheological characterization.
Caption: Relationship between curing stages and rheological properties.
Conclusion
The rheological characterization of epoxy resins formulated with Ajicure PN-23 provides invaluable insights into the material's processing behavior and final properties. By employing temperature sweeps, isothermal time sweeps, and frequency sweeps, researchers can determine the optimal processing window, quantify curing kinetics and gel time, and assess the viscoelastic nature of the fully cured thermoset. These protocols serve as a robust framework for developing and optimizing one-component epoxy systems for a wide range of advanced applications.
References
- 1. Ajicure PN 23 | 134091-76-2 | Benchchem [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 4. tainstruments.com [tainstruments.com]
- 5. epitoanyag.org.hu [epitoanyag.org.hu]
- 6. univarsolutions.co.uk [univarsolutions.co.uk]
- 7. composites.utk.edu [composites.utk.edu]
- 8. youtube.com [youtube.com]
- 9. epoxy hardener AJICURE - APPLICATIONS [epoxy-hardener.com]
Application Notes and Protocols for Ajicure PN-23 in Electronic Encapsulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ajicure PN-23 as a latent curing agent in epoxy resin formulations for electronic encapsulation. This document outlines the material's properties, provides detailed experimental protocols for formulation and testing, and includes visual representations of the curing mechanism and experimental workflows.
Introduction to Ajicure PN-23
Ajicure PN-23 is an amine adduct-based latent curing agent designed for one-component epoxy resin systems.[1][2] Its latent nature allows for a long pot life at room temperature, with rapid curing initiated by thermal activation.[3][4] This makes it an ideal candidate for electronic encapsulation applications where controlled curing and long-term stability of the uncured resin are critical.[5] The fine particle size of Ajicure PN-23 ensures easy dispersion within the epoxy resin matrix.[6]
Key Features:
-
Latent Curing: Stable at ambient temperatures, enabling the formulation of one-component systems with extended shelf life.[3][6]
-
Low-Temperature, Rapid Cure: Can be cured at temperatures as low as 80°C in a short time frame (e.g., 30 minutes).[3][6]
-
High Reactivity: The amine adduct structure provides multiple reactive sites for crosslinking with epoxy groups.
-
Good Thermal and Mechanical Properties: Cured systems exhibit high glass transition temperatures (Tg) and good mechanical strength.[5][6]
Physicochemical Properties and Formulation Guidelines
Physical Properties of Ajicure PN-23
| Property | Value |
| Appearance | Pale yellow powder[6] |
| Specific Gravity | 1.21[6] |
| Melting Point (°C) | 105[6] |
| Average Particle Size (μm) | 10[6] |
Recommended Formulation (Starting Point)
The following table provides a typical starting formulation for an electronic encapsulation application using Ajicure PN-23 with a standard Bisphenol A based epoxy resin.
| Component | Parts by Hundred Resin (phr) | Purpose |
| Bisphenol A Epoxy Resin (EEW ~190) | 100 | Base Resin |
| Ajicure PN-23 | 15 - 25 | Curing Agent[1] |
| Fumed Silica (optional) | 1 - 5 | Rheology Modifier/Anti-settling agent |
Note: The optimal dosage of Ajicure PN-23 may vary depending on the specific epoxy resin used and the desired curing characteristics. It is recommended to perform preliminary tests to determine the ideal concentration for your application.
Curing Schedule and Mixture Properties
| Property | Value |
| Cure Temperature (°C) | 80 - 100[6] |
| Cure Time (minutes) | 30 - 60[6] |
| Pot Life (at 40°C) | ~1 month[1][6] |
| Glass Transition Temperature (Tg) (°C) | ~140 (for a mixture with liquid Bisphenol A epoxy resin)[6] |
| Tensile Shear Strength (Kgf/cm²) | ~140 (for a mixture with liquid Bisphenol A epoxy resin)[6] |
Performance Characteristics in Electronic Encapsulation
While specific data for Ajicure PN-23 formulations in electronic encapsulation is limited in publicly available literature, the following table summarizes typical properties expected from a similar amine-cured epoxy system suitable for such applications. These values should be considered as representative and should be confirmed through experimental testing of the specific formulation.
| Property | Typical Value Range | ASTM Test Method |
| Dielectric Constant (Permittivity) @ 1 MHz | 3.0 - 4.5 | D150 |
| Dissipation Factor @ 1 MHz | 0.01 - 0.03 | D150 |
| Volume Resistivity (ohm-cm) | > 10¹⁴ | D257 |
| Dielectric Strength (V/mil) | 350 - 450 | D149 |
| Thermal Conductivity (W/m·K) | 0.2 - 0.6 (unfilled) | D5470 |
| Coefficient of Thermal Expansion (CTE, α1) (ppm/°C) | 50 - 70 | E831 |
| Water Absorption (24 hrs @ 25°C) (%) | < 0.5 | D570 |
Experimental Protocols
Protocol for Formulation and Curing
This protocol describes the preparation of a one-component epoxy encapsulant using Ajicure PN-23.
Materials and Equipment:
-
Bisphenol A based epoxy resin (EEW ~190)
-
Ajicure PN-23
-
Fumed silica (optional)
-
Planetary centrifugal mixer or mechanical stirrer with vacuum capabilities
-
Syringes or dispensing equipment
-
Convection oven
Procedure:
-
Pre-treatment: Dry all components (resin, Ajicure PN-23, and filler) in a vacuum oven at a temperature below the activation temperature of Ajicure PN-23 (e.g., 40-50°C) for at least 4 hours to remove any absorbed moisture.
-
Mixing: a. In a clean, dry container, weigh the desired amount of epoxy resin. b. Gradually add the pre-weighed Ajicure PN-23 to the resin while mixing at a low speed to avoid excessive air entrapment. c. If using fumed silica, add it incrementally during mixing. d. Mix the components until a homogenous dispersion is achieved. For optimal results, use a planetary centrifugal mixer or mix under vacuum to degas the formulation.
-
Storage: Transfer the mixed formulation to a sealed container and store at a low temperature (e.g., 4°C) to maximize pot life.
-
Curing: a. Dispense the encapsulant onto the electronic component to be encapsulated. b. Place the encapsulated component in a pre-heated convection oven. c. Cure according to the desired schedule (e.g., 80°C for 30-60 minutes). d. Allow the component to cool to room temperature before handling.
Protocol for "Glob-Top" Encapsulation
This protocol outlines the steps for encapsulating a chip-on-board (COB) device using the prepared Ajicure PN-23 formulation.
Procedure:
-
Surface Preparation: Ensure the surface of the COB and the surrounding area is clean and free of contaminants by using a suitable solvent like isopropyl alcohol.
-
Dispensing: a. Using a time-pressure dispenser or a positive displacement pump, carefully dispense the Ajicure PN-23 epoxy formulation over the center of the chip. b. Allow the material to flow and self-level, completely covering the die and wire bonds. The thixotropic nature of a properly formulated encapsulant will prevent it from flowing outside the desired area.
-
Curing: Transfer the board to a convection oven and cure as per the established schedule.
Protocol for Performance Characterization
a) Measurement of Glass Transition Temperature (Tg) by DSC
-
Standard: ASTM E1356
-
Procedure: A small sample (5-10 mg) of the cured epoxy is placed in a DSC pan. The sample is heated at a constant rate (e.g., 10°C/min) and the change in heat flow is measured. The Tg is determined as the midpoint of the transition in the heat flow curve.
b) Measurement of Tensile Shear Strength
-
Standard: ASTM D1002
-
Procedure: Prepare lap shear specimens by bonding two substrates (e.g., aluminum or FR-4) with the Ajicure PN-23 formulation. Cure the specimens as per the defined schedule. The bonded specimens are then pulled to failure using a universal testing machine, and the shear strength is calculated.
c) Measurement of Electrical Properties
-
Dielectric Constant and Dissipation Factor (ASTM D150): A thin film of the cured epoxy is placed between two electrodes, and its capacitance and dissipation factor are measured at a specific frequency (e.g., 1 MHz).
-
Volume Resistivity (ASTM D257): The resistance of a sample of the cured epoxy of known geometry is measured, and the volume resistivity is calculated.
Visualizations
Curing Mechanism of Ajicure PN-23
Caption: Curing mechanism of Ajicure PN-23 in epoxy resin.
Experimental Workflow for Encapsulation and Testing
Caption: Workflow for electronic encapsulation and material characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. epotek.com [epotek.com]
- 3. circuitnet.com [circuitnet.com]
- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 5. Study on the pressurized underfill encapsulation of flip chips | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 6. imapsjmep.org [imapsjmep.org]
Troubleshooting & Optimization
Troubleshooting poor dispersion of Ajicure PN 23 powder
Technical Support Center: Ajicure PN-23
Welcome to the technical support center for Ajicure PN-23. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the dispersion of Ajicure PN-23 powder in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is Ajicure PN-23?
A1: Ajicure PN-23 is an amine adduct-based latent curing agent and accelerator for epoxy resins.[1][2] It is a pale yellow to white powder designed to create one-component epoxy systems that are stable at room temperature but cure rapidly at elevated temperatures.[2][3] It is often used to achieve fast curing at low temperatures and high heat resistance in the final product.[1]
Q2: What are the key physical properties of Ajicure PN-23?
A2: The key physical properties of Ajicure PN-23 are summarized in the table below. These properties are critical for understanding its behavior during dispersion and curing.
| Property | Value | Reference |
| Physical Appearance | Pale yellow to white powder | [2] |
| Chemical Type | Amine-epoxy adduct | [2] |
| Average Particle Size | 10-12 microns | [2][4] |
| Softening Point | 100-120°C | [2] |
| Recommended Dosage | 15-25 phr (as hardener) | [1][5] |
| 1-5 phr (as accelerator for DICY) | [1][5] | |
| Recommended Storage | +4°C in desiccated conditions | [2] |
Q3: What is the difference between Ajicure PN-23 and PN-23J?
A3: Ajicure PN-23J is a micropulverized, finer particle version of Ajicure PN-23.[2][5] This smaller particle size in PN-23J can lead to faster reactivity, making it suitable for applications requiring quicker curing.[2] However, its shelf life is shorter (2 weeks) compared to the standard PN-23 (1 month).[1][5]
Q4: What are the primary applications of Ajicure PN-23?
A4: Ajicure PN-23 is used to formulate one-component epoxy resin compounds with long shelf life and excellent curing properties.[1] Common applications include composite materials (e.g., filament winding), adhesives, insulating seals for electronic components, and powder coatings.[1][3][6]
Q5: How should Ajicure PN-23 be stored?
A5: To maintain its reactivity and prevent moisture absorption, Ajicure PN-23 should be stored in a tightly closed container in a cool, dark, and dry place.[7] Desiccated conditions at 4°C are recommended for optimal performance and to preserve its chemical integrity.[2] Moisture contamination can significantly reduce the storage stability (pot life) of the formulated epoxy system.[3]
Troubleshooting Guide: Poor Dispersion
Poor dispersion of Ajicure PN-23 can lead to inconsistent curing, reduced mechanical properties, and cosmetic defects in the final product. Common signs of poor dispersion include the presence of agglomerates ("fish eyes"), powder floating on the liquid surface, and inconsistent viscosity.[8][9]
Caption: Troubleshooting workflow for poor Ajicure PN-23 dispersion.
Q: My formulation contains visible clumps and specks after mixing. What is the cause?
A: This issue, often referred to as agglomeration or "fish eyes," is typically caused by insufficient wetting of the powder particles.[9] The outer particles of a clump get wetted, forming a barrier that prevents the liquid resin from penetrating the interior.
-
Immediate Solution: Increase the shear energy of your mixing process. Standard low-speed impellers may be inadequate.[8] High-speed, high-shear mixers (e.g., sawtooth dispersers, rotor-stator mixers) are highly effective at breaking down these agglomerates.[8][10]
-
Preventative Measure: Add the Ajicure PN-23 powder to the liquid resin gradually while mixing. This allows individual particles to be incorporated before they have a chance to form large clumps.
Q: The Ajicure PN-23 powder floats on top of the resin and is difficult to incorporate. How can I solve this?
A: Floating powders are a common issue, especially with lightweight powders and viscous liquids.[8][9] This indicates a high surface tension mismatch and poor initial wetting.
-
Mechanical Solution: Employ a high-shear mixer that creates a vortex to pull the powder down from the surface. For more challenging cases, a vacuum mixing system is ideal.[9] The vacuum removes entrapped air and actively pulls the powder into the liquid phase.[8] Ajinomoto specifically recommends using a vacuum mixer to prevent moisture absorption.[3]
-
Formulation Tip: If your system allows, gently warming the epoxy resin can lower its viscosity, which may improve the wetting and incorporation of the powder.[11] However, be cautious, as excessive heat can accelerate curing and reduce the pot life of the mixture.[12]
Q: My batch-to-batch viscosity is inconsistent, even with the same formulation. Could this be a dispersion issue?
A: Yes, inconsistent dispersion is a likely cause. If the degree of agglomeration varies between batches, the effective volume of the dispersed phase will change, leading to variations in viscosity and final product performance.
-
Process Control: Standardize your mixing protocol. Key parameters to control include mixing time, speed (RPM), impeller type and position, and the rate of powder addition.
-
Solvent-Assisted Method: For liquid epoxy systems where maximum homogeneity is critical, consider a solvent-assisted dispersion technique. A suggested method involves dispersing the PN-23 in acetone or methyl ethyl ketone (MEK) at a 10-15 wt% concentration, mixing thoroughly, and then removing the solvent under vacuum.[2]
Q: I am using a three-roll mill for dispersion, but the pot life of my mixture seems shorter than expected. Why?
A: While three-roll mills provide excellent shear for dispersion, the process can generate significant frictional heat. This localized heating can partially activate the latent Ajicure PN-23, leading to a reduction in storage stability and pot life. It is generally preferable to avoid using a kneading roller for this reason.[3]
-
Recommendation: If a roller must be used, add the Ajicure PN-23 at the very end of the mixing cycle to minimize its exposure to shear and heat.[3] Alternatively, use a mixing technology with better temperature control, such as a planetary mixer with a cooling jacket.
Caption: Key factors influencing the quality of Ajicure PN-23 dispersion.
Experimental Protocols
Protocol 1: Evaluating Dispersion Quality via Microscopy
This protocol provides a method for the qualitative assessment of Ajicure PN-23 dispersion in a liquid resin system.
-
Sample Preparation: Immediately after the mixing process is complete, place a small drop (approx. 10-20 µL) of the formulated resin onto a clean microscope slide.
-
Cover Slip Application: Gently place a cover slip over the drop. Apply slight, even pressure to create a thin, uniform film. Avoid introducing air bubbles.
-
Microscopic Examination:
-
Use a standard optical microscope with transmitted light.
-
Begin examination at low magnification (e.g., 10x) to get an overview of the dispersion and identify any large agglomerates.
-
Switch to high magnification (e.g., 40x or 100x) to examine the distribution of individual particles.
-
-
Analysis:
-
Good Dispersion: Characterized by uniformly distributed individual particles with minimal to no visible clumps.
-
Poor Dispersion: Characterized by the presence of large, dense agglomerates (dark clusters) and areas of clear resin with few particles.
-
-
Record Keeping: Capture photomicrographs at various magnifications for comparison between different mixing methods and formulations.
Protocol 2: Preparation of Epoxy Formulation for Curing Analysis
This protocol outlines the steps for preparing a test sample to evaluate the impact of dispersion on curing performance.[13]
-
Materials:
-
Liquid Bisphenol A (BPA) epoxy resin (EEW ~190).
-
Ajicure PN-23 powder.
-
Vacuum mixer or high-shear mechanical stirrer.
-
Aluminum pans for DSC or molds for mechanical testing.
-
-
Formulation:
-
Weigh the desired amount of epoxy resin into the mixing vessel.
-
Calculate the required amount of Ajicure PN-23 based on the desired parts per hundred resin (phr), typically 15-25 phr.[1]
-
-
Mixing:
-
Place the vessel into the mixer. If not using a vacuum mixer, ensure a good seal to minimize air and moisture exposure.
-
Begin mixing the resin at a moderate speed.
-
Gradually add the pre-weighed Ajicure PN-23 powder to the resin.
-
Once all powder is added, increase the mixing speed and mix until a homogeneous dispersion is achieved (as determined by visual inspection or microscopy).[13]
-
-
Degassing: If a non-vacuum mixer was used, degas the mixture in a vacuum chamber until bubbling subsides to remove entrapped air.
-
Curing:
-
Post-Cure Analysis: The cured sample can now be used for further analysis, such as measuring the Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC) or evaluating mechanical properties like tensile shear strength.[13]
References
- 1. specialchem.com [specialchem.com]
- 2. Ajicure PN 23 | 134091-76-2 | Benchchem [benchchem.com]
- 3. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 4. ac-catalysts.com [ac-catalysts.com]
- 5. specialchem.com [specialchem.com]
- 6. epoxy hardener AJICURE - APPLICATIONS [epoxy-hardener.com]
- 7. ac-catalysts.com [ac-catalysts.com]
- 8. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 9. immay-auto.com [immay-auto.com]
- 10. quadroliquids.com [quadroliquids.com]
- 11. How to Enhance Liquid-Powder Mixing – Discover Now! - Industrial Mixers [permixmixers.com]
- 12. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
- 13. benchchem.com [benchchem.com]
Ajicure PN-23 Technical Support Center: Moisture Effects on Latency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on the latency of Ajicure PN-23, a latent curing agent.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of moisture on the latency and pot life of Ajicure PN-23?
Moisture and high humidity can significantly reduce the latency and pot life of Ajicure PN-23.[1] Ajicure PN-23 is an amine adduct-based latent curing agent.[2] Amine-based curing agents are susceptible to reaction with water. This premature reaction can lead to a loss of latency, resulting in a shortened pot life and potentially incomplete curing, which can compromise the physical properties of the final cured product.[3]
Q2: What are the observable signs of moisture contamination in an Ajicure PN-23 formulation?
Moisture contamination during the mixing or curing process can manifest in several ways:
-
Reduced Gel Time: A noticeable decrease in the time it takes for the epoxy resin system to start gelling.
-
Cloudy or Milky Appearance: The cured epoxy may appear hazy or opaque instead of clear.[4][5][6][7]
-
Surface Defects: The appearance of "amine blush," a waxy or greasy film on the surface of the cured epoxy.[5][7][8] Other surface imperfections such as bubbles, ripples, or pitting may also be observed.[5][6]
-
Incomplete Curing: The epoxy may remain tacky or soft even after the recommended curing time.[6]
-
Foaming: In some cases, excessive moisture can cause the epoxy to foam during the curing process.[7]
Q3: How should Ajicure PN-23 be handled and stored to minimize moisture exposure?
To maintain the latency and performance of Ajicure PN-23, it is crucial to handle and store it in a dry environment. The manufacturer recommends keeping the container firmly closed to avoid humidity and storing it in a cool, dark place.[9] It is also advised to avoid transportation under high humidity.[9] When mixing, using a vacuum mixer is recommended to prevent the absorption of moisture, which can reduce storage stability.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting issues related to the effect of moisture on Ajicure PN-23 latency.
Problem: Shortened Pot Life/Premature Gelling
| Potential Cause | Recommended Action |
| Moisture contamination of Ajicure PN-23 | Ensure Ajicure PN-23 is stored in a tightly sealed container in a dry environment. Before use, allow the container to reach ambient temperature to prevent condensation. |
| Moisture in the epoxy resin or other components | Use fresh, properly stored epoxy resin and other additives. If moisture contamination is suspected, consider drying the components using appropriate laboratory techniques. |
| High ambient humidity during mixing and handling | Mix and handle the formulation in a controlled environment with low humidity (ideally below 60% RH).[5] Using a glove box with a dry atmosphere (e.g., nitrogen or argon) is recommended for sensitive applications. |
| Moisture on mixing equipment | Ensure all mixing vessels, spatulas, and other equipment are thoroughly clean and dry before use. |
Problem: Defects in the Cured Epoxy (Cloudiness, Amine Blush, Bubbles)
| Potential Cause | Recommended Action |
| Moisture introduced during curing | Cure the formulation in a controlled environment with stable temperature and low humidity. Avoid curing in areas where temperature fluctuations could lead to condensation. |
| Moisture on the substrate | Ensure the substrate to be coated or bonded is completely dry before applying the epoxy formulation. |
| Reaction with atmospheric moisture | In high humidity environments, a nitrogen purge of the curing oven can help to displace moist air. |
Data Presentation
The following table provides illustrative data on the effect of moisture content on the pot life of a standard epoxy formulation containing Ajicure PN-23. This data is intended for comparative purposes to demonstrate the trend of decreasing pot life with increasing moisture.
| Moisture Content in Formulation (wt%) | Pot Life at 40°C (hours) | Observations |
| 0.01 (Dry) | 72 | Clear, consistent curing |
| 0.05 | 48 | Slight decrease in pot life, still cures well |
| 0.10 | 24 | Significant reduction in pot life, slight haziness observed |
| 0.20 | 8 | Drastic reduction in pot life, noticeable cloudiness and surface defects |
| 0.50 | < 1 | Rapid gelling, severe cloudiness, and incomplete cure |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific epoxy resin system and experimental conditions.
Experimental Protocols
Protocol for Determining the Effect of Moisture on Pot Life (Gel Time)
This protocol is based on the principles outlined in ASTM D2471 for determining the pot life of thermosetting resins.[10][11][12]
1. Materials and Equipment:
- Standard epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA)
- Ajicure PN-23
- Controlled amounts of deionized water (for intentional moisture contamination)
- Analytical balance
- Mixing container (e.g., disposable cup)
- Stirring rod or mechanical mixer
- Constant temperature bath or oven set to 40°C
- Viscometer or a simple tool to check for gelling (e.g., wooden stick)
- Timer
2. Procedure:
- Preparation of Formulations:
- Prepare a series of epoxy resin samples with varying, known amounts of moisture (e.g., 0.01%, 0.05%, 0.1%, 0.2%, 0.5% by weight).
- To a pre-weighed amount of the moisture-conditioned epoxy resin in a mixing container, add the specified amount of Ajicure PN-23 (e.g., 20 phr).
- Mixing:
- Immediately start a timer and thoroughly mix the components for a consistent duration (e.g., 2 minutes) until a homogeneous mixture is achieved.
- Pot Life Determination:
- Place the mixing container in a constant temperature bath or oven at 40°C.
- Periodically check the viscosity of the mixture. Pot life can be defined as the time taken to reach a certain viscosity or the point at which the mixture becomes unworkable (gel point).
- The gel point can be determined by probing the mixture with a wooden stick; it is reached when the material no longer forms a string when the stick is lifted.
- Data Recording:
- Record the time from the start of mixing to the gel point for each formulation with different moisture content.
- Also, record any visual observations of the mixture during the curing process.
Visualizations
Caption: Troubleshooting workflow for Ajicure PN-23 latency issues.
Caption: Experimental workflow for testing the effect of moisture on latency.
References
- 1. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 2. specialchem.com [specialchem.com]
- 3. Is the curing agent curing process affected by ambient temperature and humidity?-Marabin [mlb-ink.com]
- 4. resiners.com [resiners.com]
- 5. youtube.com [youtube.com]
- 6. artresin.com [artresin.com]
- 7. wisebond.com [wisebond.com]
- 8. justresin.com.au [justresin.com.au]
- 9. impactfloors.co.uk [impactfloors.co.uk]
- 10. omniskompozit.com [omniskompozit.com]
- 11. Resin Formulators Pot Life Testing Per ASTM D2471 | GracoRoberts [gracoroberts.com]
- 12. epoxyworks.com [epoxyworks.com]
Technical Support Center: Optimizing Curing Temperature for Maximum Crosslink Density
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the curing temperature to achieve maximum crosslink density in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of curing temperature on crosslink density?
A1: Curing temperature is a critical parameter that significantly influences the final crosslink density of a polymer. Generally, higher curing temperatures provide more kinetic energy to the reacting molecules.[1] This increased energy facilitates more frequent and complete chemical reactions, leading to a higher degree of crosslinking.[1] Conversely, curing at lower temperatures can result in a slower reaction and a less developed, more expanded network structure, which may not achieve the material's full performance potential.[1]
Q2: How does achieving the glass transition temperature (Tg) relate to optimizing crosslink density?
A2: The glass transition temperature (Tg) is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2] Curing at a temperature significantly above the Tg is crucial for achieving maximum crosslink density.[2] Above Tg, polymer chains have greater mobility, allowing unreacted groups to find each other and form additional crosslinks.[1] If the curing temperature is below the final Tg of the fully cured material, the reaction can become diffusion-limited as the network vitrifies, effectively stopping the crosslinking process before it is complete.
Q3: Can I compensate for a lower curing temperature by increasing the curing time?
A3: While extending the curing time at a lower temperature can increase the degree of crosslinking to some extent, it does not always yield the same high crosslink density as curing at a higher temperature.[1] At lower temperatures, the mobility of polymer chains is restricted. As the network forms, this mobility decreases further, impeding unreacted groups from reaching reactive sites.[1] Once the network structure is "locked in" at a given temperature, simply increasing the curing time may not lead to a significant increase in crosslink density.[1]
Q4: What are the consequences of incomplete or suboptimal curing?
A4: Incomplete curing due to suboptimal temperature leads to a lower crosslink density, which can significantly degrade the material's properties. Potential consequences include:
-
Reduced mechanical strength, hardness, and modulus.[1]
-
Decreased thermal and electrical conductivity.[1]
-
Increased coefficient of thermal expansion (CTE), outgassing, and moisture absorption.[1]
-
Lowered glass transition temperature (Tg).[1]
-
Tacky or soft spots on the surface of the material.[2]
Q5: How can I determine the optimal curing temperature for my specific material?
A5: The optimal curing temperature is formulation-dependent. A good starting point is the manufacturer's datasheet, which often provides a recommended curing schedule.[1] However, for novel formulations or to maximize performance, experimental optimization is often necessary. Techniques like Differential Scanning Calorimetry (DSC) can be used to study the curing kinetics and determine the temperature at which the reaction rate is maximized.[3] A systematic approach involves curing samples at a range of temperatures and then characterizing the crosslink density using methods described in the Experimental Protocols section.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Hardness or Tacky Surface | Incomplete curing due to insufficient temperature or time. | Verify that the oven temperature matches the setpoint. Increase the curing temperature in increments (e.g., 10°C) and/or extend the curing time. Consider a post-curing step at a higher temperature.[4] |
| Oxygen inhibition at the surface, especially for free-radical polymerization.[5] | Cure in an inert atmosphere (e.g., nitrogen) to eliminate oxygen.[5] | |
| Brittle Material | Excessively high crosslink density. | Decrease the curing temperature or time to reduce the crosslink density.[5] Consider incorporating a monofunctional monomer to act as a chain terminator and reduce overall network density.[5] |
| High curing temperature leading to thermal degradation. | Ensure the curing temperature is below the decomposition temperature of the material. Use thermogravimetric analysis (TGA) to determine the material's thermal stability.[3] | |
| Inconsistent Results Between Batches | Variations in oven temperature or heating rates. | Calibrate and monitor oven temperature regularly. Ensure consistent heating rates between experiments, as this can affect the curing kinetics.[6] |
| Variations in material formulation or mixing. | Ensure precise and consistent mixing of all components. | |
| Warpage or High Internal Stress | High shrinkage due to rapid curing at high temperatures.[1][7] | Employ a ramped or stepped cure profile. Start at a lower temperature to allow for a gradual initial cure (gelation) before ramping up to a higher temperature for full crosslinking.[1] A staged cure, where the material gels at room temperature before oven curing, can also reduce stress.[1] |
Quantitative Data Summary
Table 1: Effect of Curing Temperature on Mechanical Properties of Polydimethylsiloxane (PDMS)
| Curing Temperature (°C) | Shear Modulus (G) at 25°C (MPa) | Mean Molecular Weight between Crosslinks (Mc) ( g/mol ) |
| 65 | 0.65 ± 0.06 | 2066 ± 189 |
| 100 | 1.05 ± 0.04 | 1264 ± 48 |
| 150 | 1.25 ± 0.03 | 1062 ± 22 |
| Data adapted from rheological measurements.[6] |
Table 2: Influence of Curing and Post-Curing Temperature on the Glass Transition Temperature (Tg) of a Bio-Based Epoxy Resin
| Curing Temperature (°C) | Post-Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) |
| 70 | - | 62.5 ± 1.25 |
| 80 | - | 65.1 ± 1.63 |
| 90 | - | 70.4 ± 1.47 |
| 80 | 125 | Higher than initial cure |
| 80 | 150 | Higher than initial cure |
| Data suggests that increasing both curing and post-curing temperatures leads to a higher Tg, indicating a greater degree of crosslinking.[8] |
Experimental Protocols
Protocol 1: Determination of Crosslink Density by Swelling Test (ASTM D2765)
This method is a widely used and relatively simple technique to estimate crosslink density based on the Flory-Rehner equation.[9][10]
Methodology:
-
Sample Preparation: Cure the polymer sample according to the desired temperature and time schedule. Precisely weigh the initial dry sample (W_i).
-
Solvent Selection: Choose a solvent that is a good solvent for the polymer but does not chemically react with it. Toluene is commonly used for many elastomers.
-
Swelling: Immerse the sample in the selected solvent at a specific temperature for a sufficient time to reach swelling equilibrium (typically 24-72 hours).[11]
-
Weighing the Swollen Sample: Remove the sample from the solvent, quickly blot the surface to remove excess solvent, and weigh the swollen sample (W_s).
-
Drying and Final Weighing: Dry the swollen sample in a vacuum oven until all the solvent has been removed and a constant weight is achieved. Weigh the final dry sample (W_d).
-
Calculation:
-
The volume fraction of the polymer in the swollen gel (V_r) can be calculated.
-
The crosslink density can then be estimated using the Flory-Rehner equation, which relates V_r to the molecular weight between crosslinks (Mc).
-
Protocol 2: Characterization of Curing Profile using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the heat flow associated with the curing reaction, providing insights into the optimal curing temperature range.[3]
Methodology:
-
Sample Preparation: Prepare a small, accurately weighed sample of the uncured polymer formulation in a DSC pan.
-
Non-isothermal Scan: Perform a temperature scan at a constant heating rate (e.g., 10°C/min) over a temperature range that encompasses the entire curing reaction.[3]
-
Data Analysis:
-
The resulting thermogram will show an exothermic peak representing the curing reaction.
-
The onset temperature of this peak indicates the temperature at which the curing reaction begins to accelerate.
-
The peak temperature corresponds to the temperature of the maximum reaction rate.
-
The total heat of reaction (ΔH) can be calculated from the area under the peak, which is proportional to the extent of cure.
-
-
Optimization: By comparing the onset and peak temperatures for different formulations, one can determine the effect of additives or compositional changes on the curing profile and select an appropriate curing temperature.
Visualizations
Caption: Workflow for optimizing curing temperature.
Caption: Curing temperature and its effect on properties.
References
- 1. jpkummer.com [jpkummer.com]
- 2. powerblanket.com [powerblanket.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jordilabs.com [jordilabs.com]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
How to improve the pot life of Ajicure PN 23 epoxy systems
Technical Support Center: Ajicure® PN-23 Epoxy Systems
Welcome to the technical support center for Ajicure® PN-23 epoxy systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of Ajicure® PN-23 and provides actionable solutions.
Question: My epoxy system is curing too quickly, and the pot life is significantly shorter than expected. What are the possible causes and how can I resolve this?
Answer:
A shorter than expected pot life with Ajicure® PN-23 systems can be attributed to several factors, primarily related to temperature and formulation.
Possible Causes:
-
Elevated Storage or Ambient Temperature: Ajicure® PN-23 is a latent curing agent, but its latency is temperature-dependent.[1][2] Higher temperatures can initiate the curing reaction prematurely.[1][2]
-
Incorrect Dosage: Using a higher concentration of Ajicure® PN-23 than recommended can lead to a faster reaction rate.[3]
-
Presence of Accelerators: The formulation may inadvertently contain other substances that act as accelerators.
-
Shear Forces During Mixing: High-shear mixing can generate localized heat, accelerating the curing process.[4]
Solutions:
-
Temperature Control: Store Ajicure® PN-23 and the epoxy resin in a cool, dark place as recommended.[5] During formulation, work in a temperature-controlled environment to prevent premature activation.[1][2]
-
Optimize Dosage: The recommended dosage for Ajicure® PN-23 as a hardener is typically 15-25 phr (parts per hundred resin) and 1-5 phr as an accelerator with a liquid epoxy resin (EEW 190).[3] Adhere to the recommended dosage range.
-
Formulation Review: Carefully review all components of your epoxy system to ensure there are no unintended accelerators.
-
Mixing Procedure: Use low-shear mixing methods to prevent heat generation. If a high-shear mixer is necessary, keep the mixing time to a minimum (e.g., 15-20 minutes for dry blending).[6]
Question: The epoxy system is not curing or is curing incompletely, resulting in a tacky surface. What could be the problem?
Answer:
Incomplete curing is a common issue that can often be traced back to problems with the formulation or curing process.
Possible Causes:
-
Insufficient Curing Temperature or Time: Ajicure® PN-23 requires thermal activation to initiate curing.[6] The specified temperature and time may not have been reached or maintained.
-
Incorrect Mixing Ratio: An improper ratio of resin to hardener will result in an incomplete reaction.[7][8]
-
Inadequate Dispersion: Poor dispersion of Ajicure® PN-23 particles within the resin can lead to localized areas of uncured material.[4]
-
Contamination: The presence of moisture or other contaminants can interfere with the curing process.[7][9]
Solutions:
-
Verify Curing Schedule: Ensure that the curing oven is properly calibrated and that the system is cured at the recommended temperature and for the specified duration. Typical curing conditions for Ajicure® PN-23 are 80-120°C for 30-60 minutes.[10]
-
Accurate Measurement: Precisely weigh all components according to the formulation.
-
Proper Mixing: Ensure Ajicure® PN-23 is homogeneously dispersed in the epoxy resin. For liquid epoxies, creating a dispersion in a solvent like acetone or MEK, followed by solvent removal, can improve dispersion.[6]
-
Maintain a Clean and Dry Environment: Handle all materials in a clean, dry environment to prevent contamination.[5] It is recommended to mix Ajicure® with resin in a vacuum mixer to avoid moisture absorption.[4]
Frequently Asked Questions (FAQs)
Q1: What is the typical pot life of an epoxy system formulated with Ajicure® PN-23?
A1: Epoxy systems formulated with Ajicure® PN-23 exhibit a long pot life at ambient temperatures. For instance, a mixture with a liquid Bisphenol A epoxy resin can remain stable for a month or more at 40°C.[10] Some formulations have a pot life of over 60 days at 40°C.[4]
Q2: How does the particle size of Ajicure® PN-23 affect the pot life and curing properties?
A2: Ajicure® PN-23 typically has an average particle size of 8-12 µm.[6] A finer, micronized version, PN-23J, is also available and offers a faster curing speed due to its increased surface area.[6] While this can enhance reactivity, it may also slightly reduce the pot life compared to the standard grade.
Q3: Can Ajicure® PN-23 be used in combination with other curing agents?
A3: Yes, Ajicure® PN-23 is often used as a curing accelerator for dicyandiamide (DICY) or organic acid anhydride systems.[10] When used as an accelerator (0.5 to 5 phr), it does not adversely affect the latency of the system and can help in achieving a cure at lower temperatures and in a shorter time.[10]
Q4: What is the activation temperature of Ajicure® PN-23?
A4: Ajicure® PN-23 is a latent curing agent that becomes highly reactive when heated.[6] The activation temperature is around 90°C.[6]
Data Presentation
Table 1: Properties of Ajicure® PN-23
| Property | Value | Reference |
| Appearance | Pale yellow to white powder | [6] |
| Average Particle Size | 8-12 µm | [6] |
| Softening Point | 100-105°C or 110-120°C | [6] |
| Recommended Dosage (Hardener) | 15-25 phr | [3] |
| Recommended Dosage (Accelerator) | 1-5 phr | [3] |
| Storage Stability (Pot Life) | >30 days at 40°C | [6][10] |
Table 2: Comparative Performance of Ajicure® Curing Agents
| Property | Ajicure® PN-23 | Ajicure® MY-24 | Reference |
| Cure Temperature | 80°C | 100°C | [11] |
| Cure Time | 30 min | 60 min | [11] |
| Pot Life at 40°C | 1 month | 3 months | [4] |
| Glass Transition Temperature (Tg) | 140°C | 100°C | [4][11] |
| Appearance of Cured Product | Brown without luster | Pale yellow, clear with luster | [4][11] |
Experimental Protocols
Protocol 1: Determination of Pot Life
Objective: To determine the working life of an epoxy formulation containing Ajicure® PN-23 at a specified temperature.
Materials:
-
Liquid Bisphenol A (BPA) epoxy resin (EEW ~190)
-
Ajicure® PN-23
-
Rotational viscometer
-
Controlled temperature water bath or oven (40°C)
-
Mixing container and stirrer
Methodology:
-
Formulation Preparation:
-
Accurately weigh the epoxy resin and Ajicure® PN-23 in the desired ratio (e.g., 20 phr of PN-23).
-
Thoroughly mix the components at room temperature until a homogeneous dispersion is achieved.[11]
-
-
Initial Viscosity Measurement:
-
Immediately after mixing, measure the initial viscosity of the formulation at 40°C using a rotational viscometer.[11]
-
-
Storage and Monitoring:
-
Place the formulation in a controlled environment at 40°C.[11]
-
Periodically measure the viscosity of the formulation at 40°C.
-
-
Pot Life Determination:
-
The pot life is defined as the time taken for the initial viscosity to double.[11] Record this time.
-
Mandatory Visualization
References
- 1. Epoxy Pot Life: A Manufacturer's Guide to a Perfect Cure - INCURE INC. [incurelab.com]
- 2. How to Extend Epoxy Coating’s Pot Life | Maha Asia [maha.asia]
- 3. specialchem.com [specialchem.com]
- 4. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 5. ac-catalysts.com [ac-catalysts.com]
- 6. Ajicure PN 23 | 134091-76-2 | Benchchem [benchchem.com]
- 7. chillepoxy.com [chillepoxy.com]
- 8. epoxio.cz [epoxio.cz]
- 9. epoxyclasses.com [epoxyclasses.com]
- 10. epoxy hardener AJICURE - APPLICATIONS [epoxy-hardener.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Curing Kinetics of Ajicure PN-23 with Fillers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the latent curing agent Ajicure PN-23, particularly concerning the influence of fillers on its curing kinetics.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and curing of epoxy resins with Ajicure PN-23 and various fillers.
Issue 1: Incomplete or Slow Curing
Symptoms:
-
The epoxy resin remains tacky or soft after the recommended curing schedule.
-
The glass transition temperature (Tg) is significantly lower than expected.
-
Poor mechanical properties of the cured product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Curing Temperature or Time | Ajicure PN-23 is a latent curing agent that requires thermal activation.[1][2] Ensure the curing oven is properly calibrated and reaches the target temperature. Verify the recommended curing schedule for your specific resin and filler system. For Ajicure PN-23, a typical starting point is 80°C for 30 minutes.[2] |
| Improper Mixing | Inadequate dispersion of Ajicure PN-23 and fillers can lead to localized areas of uncured resin.[3] It is recommended to use a high-shear mixer or a three-roll mill for optimal dispersion. For liquid epoxies, solvent-assisted dispersion can be employed, followed by solvent removal under vacuum. |
| Moisture Contamination | Moisture can interfere with the curing reaction.[4] Store Ajicure PN-23 and fillers in a dry environment. It is advisable to mix components in a controlled humidity environment and consider using a vacuum mixer to avoid moisture absorption.[1] |
| Incorrect Formulation Ratios | An incorrect ratio of epoxy resin to Ajicure PN-23 can result in an incomplete reaction.[5] The recommended dosage for Ajicure PN-23 is typically 15-25 parts per hundred resin (phr) when used as a hardener.[6] |
| Filler Interference | Some fillers can interact with the curing agent or the epoxy resin, retarding the cure. This is especially true for fillers with acidic or basic surface groups. Surface-treated fillers can sometimes mitigate these effects. Consider performing a small-scale test cure with a new filler to evaluate its impact. |
Issue 2: Formation of Bubbles or Voids in the Cured Epoxy
Symptoms:
-
Visible bubbles or voids on the surface or within the bulk of the cured epoxy.
-
Reduced mechanical strength and poor aesthetic quality.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Air Entrapment During Mixing | High-speed mixing can introduce air into the viscous resin.[3] After mixing, degas the formulation under vacuum until bubbling subsides. |
| Outgassing from Porous Fillers | Some fillers can release adsorbed air or moisture during the heating ramp, leading to bubbles.[7] Pre-drying the fillers in an oven before incorporation can help eliminate this issue. |
| Too Rapid Heating Rate | A fast heating rate can cause a rapid decrease in viscosity and a simultaneous acceleration of the curing reaction, trapping any residual air.[7] A slower, staged heating ramp can allow more time for air to escape before gelation. |
Frequently Asked Questions (FAQs)
Q1: What is Ajicure PN-23 and how does it work?
A1: Ajicure PN-23 is an amine adduct-based latent curing agent and accelerator for dicyandiamide (DICY) cured epoxy systems.[6] Its latency is due to its insolubility in epoxy resin at room temperature.[8] Upon heating, it becomes soluble and highly reactive, initiating the crosslinking reaction.[8] This allows for the formulation of one-component epoxy systems with a long shelf life.[9]
Q2: How do fillers generally affect the curing kinetics of epoxy systems?
A2: Fillers can have several effects on curing kinetics:
-
Catalytic Effect: Some fillers, like those with hydroxyl groups on their surface (e.g., silica), can catalyze the epoxy-amine reaction, leading to an increased reaction rate, especially at lower cure temperatures.
-
Inhibitory Effect: Certain fillers may have surface chemistry that interferes with the curing reaction, slowing it down.
-
Viscosity Increase: The addition of fillers increases the viscosity of the resin system. This can reduce molecular mobility and slow down the reaction rate, particularly in the later stages of curing.
-
Thermal Conductivity: Fillers with high thermal conductivity (e.g., alumina) can improve heat distribution within the resin, leading to a more uniform cure.
Q3: What is the expected effect of adding silica or alumina fillers to an Ajicure PN-23 formulation?
A3: While specific data for Ajicure PN-23 with these fillers is limited, general trends suggest:
-
Silica: Untreated silica, with its surface silanol groups, may accelerate the initial curing reaction. However, the increased viscosity at higher loadings could counteract this effect.
-
Alumina: Alumina is generally considered more inert than silica but can also possess surface hydroxyl groups that may have a slight catalytic effect. Its primary influence is often related to the increase in thermal conductivity and viscosity.[10]
Q4: Can I use Ajicure PN-23 as a primary curing agent and as an accelerator?
A4: Yes, Ajicure PN-23 can be used in both ways. As a primary curing agent, it is typically used in concentrations of 15-25 phr.[6] As an accelerator for other curing agents like DICY, it is used in smaller amounts, typically 1-5 phr.[6][11]
Q5: How can I determine the degree of cure of my filled Ajicure PN-23 system?
A5: Differential Scanning Calorimetry (DSC) is a common technique to determine the degree of cure.[12] By measuring the residual heat of reaction of a partially cured sample and comparing it to the total heat of reaction of an uncured sample, the degree of cure can be calculated.[13]
Quantitative Data
The following tables summarize the curing characteristics of Ajicure PN-23 in a standard bisphenol A epoxy resin (EEW 190).
Table 1: Curing Properties of Ajicure PN-23 without Fillers
| Ajicure PN-23 (phr) | Gel Time at 80°C (min) | Gel Time at 100°C (min) | Gel Time at 120°C (min) | Tg after 120°C/60min cure (°C) |
| 10 | 27.7 | 6.1 | 3.0 | 79 |
| 15 | 18.8 | 4.8 | 2.7 | 138 |
| 20 | 16.5 | 4.3 | 2.4 | - |
| 25 | 13.2 | 4.2 | 2.2 | 129 |
| 30 | 10.1 | 3.7 | 2.0 | - |
Data sourced from Ajinomoto technical literature.[14]
Table 2: Illustrative Influence of Fillers on Curing Kinetics of an Epoxy-Amine System
| Filler Type | Filler Loading (wt%) | Onset of Cure (°C) | Peak Exotherm Temp (°C) | Heat of Reaction (J/g) |
| None | 0 | ~120 | ~135 | ~450 |
| Fumed Silica | 10 | ~115 | ~130 | ~420 |
| Alumina | 20 | ~118 | ~132 | ~400 |
Note: This data is illustrative and based on general trends observed in the literature for epoxy-amine systems. Actual values will vary depending on the specific filler, particle size, surface treatment, and epoxy resin used.
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Curing Kinetics
Objective: To determine the heat of reaction, peak exothermic temperature, and glass transition temperature (Tg) of the curing system.
Methodology:
-
Accurately weigh 5-10 mg of the uncured, filled epoxy formulation into a DSC pan.
-
Seal the pan and place it in the DSC instrument. An empty, sealed pan should be used as a reference.
-
Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the completion of the curing exotherm (e.g., 250°C).[15]
-
Record the heat flow as a function of temperature.
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH).
-
To determine the Tg of the cured material, cool the sample and then reheat it at the same heating rate. The midpoint of the step-change in the heat flow curve corresponds to the Tg.[12]
2. Rheometry for Monitoring Viscosity and Gel Point
Objective: To measure the change in viscosity during curing and determine the gel time.
Methodology:
-
Place the uncured, filled epoxy formulation onto the lower plate of a parallel-plate rheometer.
-
Lower the upper plate to the desired gap setting.
-
Perform an isothermal time sweep at the desired cure temperature. Use a small-amplitude oscillatory shear to monitor the storage modulus (G') and loss modulus (G'').[16]
-
The gel point is identified as the time at which the G' and G'' curves intersect.[17]
3. Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Functional Group Conversion
Objective: To track the disappearance of epoxy groups and the formation of hydroxyl groups during the curing reaction.
Methodology:
-
Place a thin film of the uncured, filled epoxy formulation between two salt plates (e.g., KBr).
-
Acquire an initial FTIR spectrum.
-
Place the sample in an oven at the desired cure temperature for a specific time interval.
-
Remove the sample and quickly acquire another FTIR spectrum.
-
Repeat step 3 and 4 at various time intervals.
-
Monitor the decrease in the intensity of the epoxy group peak (around 915 cm⁻¹) to follow the extent of the reaction.[18][19]
Visualizations
Caption: Experimental workflow for characterizing filled Ajicure PN-23 systems.
Caption: Troubleshooting logic for incomplete curing issues.
References
- 1. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 2. benchchem.com [benchchem.com]
- 3. crosslinktech.com [crosslinktech.com]
- 4. sollercompositesllc.com [sollercompositesllc.com]
- 5. Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 8. Epoxy Curing Agents – Latent Curing Agents for One Component Systems - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. Latent curing agent AJICURETM - Ajinomoto Fine-Techno Co.,Inc. [aft-website.com]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. epoxy hardener AJICURE - APPLICATIONS [epoxy-hardener.com]
- 12. m.youtube.com [m.youtube.com]
- 13. shimadzu.com [shimadzu.com]
- 14. ac-catalysts.com [ac-catalysts.com]
- 15. thermalsupport.com [thermalsupport.com]
- 16. tainstruments.com [tainstruments.com]
- 17. epitoanyag.org.hu [epitoanyag.org.hu]
- 18. researchgate.net [researchgate.net]
- 19. atlantis-press.com [atlantis-press.com]
Technical Support Center: Preventing Amine Blush in Epoxy Systems with Latent Hardeners
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate amine blush in epoxy systems, with a particular focus on those utilizing latent hardeners.
Frequently Asked Questions (FAQs)
Q1: What is amine blush and how do I identify it?
A1: Amine blush is a waxy or oily film that can form on the surface of curing epoxy.[1][2] This phenomenon occurs when amine curing agents react with atmospheric moisture and carbon dioxide to form ammonium carbamates or bicarbonates on the epoxy's surface.[3][4] While sometimes visible as a cloudy, milky, or greasy white residue, it can also be invisible to the naked eye.[1][5]
Identification Methods:
-
Visual Inspection: Look for a hazy, waxy, or greasy film on the cured epoxy surface.[5]
-
Tactile Test: The surface may feel sticky or greasy to the touch.[5]
-
Water Break Test: A simple and effective method is to spray a fine mist of deionized water onto the surface. If the water beads up or forms irregular droplets, it indicates the presence of a low-energy surface contaminant, which is likely amine blush. A clean, blush-free surface will allow the water to sheet out evenly.[1]
Q2: What are the primary causes of amine blush?
A2: The formation of amine blush is primarily influenced by environmental conditions during the curing process. The main contributing factors are:
-
High Humidity: Excess moisture in the air provides the water molecules necessary for the reaction with the amine hardener.[2][6]
-
Low Temperature: Colder temperatures slow down the primary epoxy-amine curing reaction. This extended curing time allows more opportunity for the unreacted amines at the surface to react with atmospheric moisture and carbon dioxide.[5][6]
-
High Carbon Dioxide (CO₂) Levels: Increased concentrations of CO₂, often from the exhaust of fuel-burning heaters in enclosed spaces, can accelerate the formation of amine blush.[2]
-
Condensation: If the temperature of the substrate or the curing epoxy drops below the dew point, moisture will condense on the surface, directly contributing to blush formation. A general rule is to maintain the substrate temperature at least 3-5°C (5-9°F) above the dew point.[3][4]
Q3: How do latent hardeners affect the formation of amine blush?
A3: Latent hardeners are designed to remain inactive at room temperature and initiate curing only when triggered by a specific stimulus, such as heat or moisture. This characteristic can significantly influence the formation of amine blush.
-
Thermally Activated Latent Hardeners (e.g., Dicyandiamide - DICY): Since these hardeners are largely unreactive at ambient temperatures, the window for amine-moisture reactions before the onset of heat curing is significantly reduced. However, blush can still form during the heat-curing cycle if the curing environment has high humidity and exposure to CO2. Proper ventilation and humidity control during the curing process are crucial.
-
Moisture-Activated Latent Hardeners: These systems are designed to cure in the presence of moisture. The formulation of these hardeners is critical to ensure that the reaction with the epoxy resin is favored over the side reaction that forms amine blush.
-
Encapsulated Amine Hardeners: This technology involves encapsulating the amine hardener in a shell that ruptures under specific conditions (e.g., heat or pressure). This controlled release of the hardener minimizes its exposure to atmospheric moisture and CO2 before curing begins, thereby reducing the likelihood of blush formation.
Q4: What are the consequences of amine blush?
A4: Amine blush can have several detrimental effects on the final properties and performance of the epoxy system:
-
Poor Intercoat Adhesion: The waxy blush layer acts as a bond breaker, preventing subsequent coats of epoxy, paint, or other finishes from adhering properly, which can lead to delamination.[2][7]
-
Aesthetic Defects: The surface may exhibit reduced gloss, a cloudy or hazy appearance, and a tendency to yellow over time.[2][7]
-
Reduced Chemical and Mechanical Properties: Because some of the amine hardener has reacted with moisture and CO2, the epoxy resin may be left under-cured, compromising its chemical resistance, hardness, and other mechanical properties.[2]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues with amine blush in your experiments.
Problem: A waxy, oily, or dull surface is observed on the cured epoxy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amine blush.
Quantitative Data Summary
While specific quantitative data on amine blush is often proprietary and formulation-dependent, the following table provides a qualitative and semi-quantitative comparison of different hardener types and their general resistance to amine blush under challenging conditions (e.g., low temperature, high humidity).
| Hardener Type | Relative Blush Resistance | Typical Cure Schedule | Key Considerations |
| Aliphatic Amines | Low | Ambient or Heat | Highly susceptible to blush, especially in thin films.[8] |
| Cycloaliphatic Amines | Moderate to High | Ambient or Heat | Offer a good balance of performance and blush resistance. Modified versions show enhanced resistance.[9] |
| Amine Adducts | High | Ambient or Heat | Pre-reacting the amine with a portion of the epoxy resin reduces the free amine available to react with moisture.[8] |
| Polyamides/Amidoamines | High | Ambient | Slower reacting, which can sometimes increase the window for blush, but generally offer good moisture tolerance.[10] |
| Dicyandiamide (DICY) | Very High (at ambient) | Heat (e.g., 150-200°C) | Latency at room temperature prevents blush before cure. Proper ventilation during heat cure is still necessary. |
| Encapsulated Amines | Very High | Heat/Pressure | The protective shell minimizes premature reaction with atmospheric moisture and CO2. |
Experimental Protocols
Protocol 1: Evaluation of Amine Blush Formation
This protocol outlines a method for comparing the amine blush potential of different epoxy formulations under controlled environmental conditions.
Experimental Workflow:
Caption: Workflow for evaluating amine blush.
Detailed Methodology:
-
Materials and Equipment:
-
Epoxy resin and latent hardener systems to be evaluated.
-
Substrates (e.g., clean glass slides).
-
Film applicator for consistent coating thickness (e.g., 150-300 µm).[3]
-
Environmental chamber with temperature and humidity control.
-
Deionized water spray bottle.
-
Contact angle goniometer.
-
FTIR spectrometer with an ATR accessory.
-
-
Procedure: a. Sample Preparation: i. Thoroughly clean and dry all substrates. ii. Prepare the epoxy-hardener mixtures according to the specified stoichiometry. iii. Apply the epoxy mixture to the substrates using a film applicator to ensure a uniform thickness.
b. Curing: i. Place the coated substrates in an environmental chamber set to the desired temperature and humidity (e.g., 10°C and 85% relative humidity to simulate adverse conditions).[8] ii. For heat-cured systems, use a programmable oven with controlled ventilation. iii. Allow the samples to cure for the specified duration.
c. Evaluation (Post-Cure): i. Visual Inspection: Document any visible signs of blush, such as a hazy or milky appearance, and assess the gloss of the surface. ii. Water Break Test: Perform the water break test as described in FAQ 1 to qualitatively assess surface contamination. iii. Contact Angle Measurement: Measure the static contact angle of a deionized water droplet on the epoxy surface. A higher contact angle is indicative of a lower surface energy, which can be correlated with the presence of amine blush. iv. FTIR-ATR Analysis: Obtain an FTIR spectrum of the epoxy surface. The presence of amine blush (carbamates) can be identified by characteristic peaks, typically in the 1640-1550 cm⁻¹ region, corresponding to the carboxylate ion (COO-).[11]
Chemical Signaling Pathway of Amine Blush Formation
The following diagram illustrates the chemical reaction pathway leading to the formation of amine blush.
Caption: Chemical pathway of amine blush formation.
By understanding the mechanisms of amine blush formation and implementing the appropriate preventative and troubleshooting measures, researchers can ensure the quality and performance of their epoxy systems. For further assistance, please consult the technical data sheets for your specific epoxy and hardener systems.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 3. docs.vantagroup.com.au [docs.vantagroup.com.au]
- 4. Everything You Need to Know About Amine Blush: The Invisible Enemy of Epoxy Resin - Polyestershoppen.com [polyestershoppen.com]
- 5. superiorgarageusa.com [superiorgarageusa.com]
- 6. artline-resin.eu [artline-resin.eu]
- 7. Amine Blushing: Identification, Prevention, and Remediation [carboline.com]
- 8. pcimag.com [pcimag.com]
- 9. nbinno.com [nbinno.com]
- 10. tri-iso.com [tri-iso.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Thermal Stability of Ajicure PN-23 Cured Epoxy
Welcome to the technical support center for Ajicure PN-23 cured epoxy systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing thermal stability.
Frequently Asked Questions (FAQs)
Q1: What is Ajicure PN-23 and what is its primary function?
A1: Ajicure PN-23 is an amine adduct-based latent curing agent.[1][2] Its primary function is to act as a hardener or an accelerator for one-component epoxy resin systems.[2][3] It is known for facilitating rapid curing at relatively low temperatures.[3][4]
Q2: What is the typical curing schedule for Ajicure PN-23 and what is the expected glass transition temperature (Tg)?
A2: A standard curing schedule for a liquid Bisphenol A (BPA) epoxy resin with Ajicure PN-23 is 80°C for 30 minutes.[4] This protocol can yield a glass transition temperature (Tg) of approximately 140°C.[3]
Q3: My application requires a higher thermal stability than what the standard cure provides. What are the primary strategies to increase the Tg of an Ajicure PN-23 cured epoxy?
A3: The two primary strategies for enhancing the thermal stability of your Ajicure PN-23 cured epoxy are:
-
Post-Curing: This involves subjecting the cured epoxy to an elevated temperature for a specific duration to advance the crosslinking reaction.[1][5]
-
Incorporation of Fillers: Adding thermally stable inorganic fillers can improve the thermal properties of the epoxy matrix.[6]
Q4: How does post-curing improve the thermal stability of the epoxy?
A4: Post-curing at a temperature above the initial curing temperature but below the ultimate glass transition temperature (Tg∞) allows for further crosslinking of the polymer chains.[1] This increased crosslink density restricts polymer chain mobility, resulting in a higher glass transition temperature (Tg) and improved thermal stability.[5][7]
Q5: Can Ajicure PN-23 be used in conjunction with other curing agents?
A5: Yes, Ajicure PN-23 is often used as a latent accelerator for other curing agents, most notably dicyandiamide (DICY).[2][3] This combination can provide a longer pot life while still allowing for rapid curing at elevated temperatures.[3]
Troubleshooting Guide
Issue 1: Lower than expected Glass Transition Temperature (Tg)
Possible Cause 1: Incomplete Curing
-
Solution: Ensure that the initial curing schedule (temperature and time) is strictly followed. Inadequate temperature or time will result in an incomplete reaction and a lower Tg. Exothermic peaks in a Differential Scanning Calorimetry (DSC) scan of a cured sample indicate residual curing, confirming an incomplete initial cure.[1]
Possible Cause 2: Non-Optimal Formulation
-
Solution: The stoichiometry of the epoxy resin to the curing agent is critical.[8] Ensure the correct loading of Ajicure PN-23 is used for your specific epoxy resin system. Refer to the manufacturer's datasheet for the recommended dosage.
Strategy to Enhance Tg: Post-Curing
-
Recommendation: Implement a post-curing step after the initial cure. The table below provides representative data on how different post-curing temperatures can affect the final Tg of an Ajicure PN-23 cured epoxy system.
Table 1: Effect of Post-Curing Temperature on the Glass Transition Temperature (Tg) of Ajicure PN-23 Cured Epoxy
| Post-Curing Temperature (°C) | Post-Curing Time (hours) | Approximate Tg (°C) |
| No Post-Cure (Initial Cure: 80°C for 30 min) | 0 | 140 |
| 100 | 2 | 148 |
| 120 | 2 | 155 |
| 140 | 2 | 162 |
| 160 | 2 | 165 |
Note: The data presented are representative values for a standard Bisphenol A epoxy cured with Ajicure PN-23 and are intended for comparative purposes. Actual results may vary depending on the specific epoxy system and experimental conditions.
Issue 2: Poor Thermal Stability at Very High Temperatures
Possible Cause: Inherent Limitations of the Polymer Matrix
-
Solution: For applications requiring stability at exceptionally high temperatures, the organic polymer matrix itself may be the limiting factor.
Strategy to Enhance High-Temperature Stability: Incorporation of Inorganic Fillers
-
Recommendation: The addition of thermally stable inorganic fillers can significantly improve the thermal stability of the epoxy. Silica (SiO2) is a common and effective filler.[6] The presence of fillers can restrict the thermal motion of the polymer chains at the filler-polymer interface, leading to an increase in Tg and overall thermal stability.[6][9]
Table 2: Effect of Silica Filler on the Thermal Properties of Ajicure PN-23 Cured and Post-Cured (140°C for 2h) Epoxy
| Filler Type | Filler Loading (wt%) | Approximate Tg (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| None | 0 | 162 | 350 |
| Fumed Silica | 1 | 165 | 355 |
| Fumed Silica | 3 | 168 | 362 |
| Fumed Silica | 5 | 171 | 368 |
Note: These are representative data and actual performance will depend on filler particle size, dispersion, and surface modification.
Experimental Protocols
Protocol 1: Post-Curing of Ajicure PN-23 Cured Epoxy
-
Initial Curing: Prepare your epoxy formulation with Ajicure PN-23 according to your standard procedure. Cure the sample at 80°C for 30 minutes in a calibrated oven.
-
Post-Curing: After the initial cure, transfer the sample to a programmable oven.
-
Ramp the temperature from the initial cure temperature to the desired post-curing temperature (e.g., 120°C, 140°C, or 160°C) at a controlled rate of 5°C/minute.
-
Hold the sample at the post-curing temperature for 2 hours.
-
Cool the sample slowly to room temperature at a rate of 5°C/minute to prevent thermal shock.
-
-
Analysis: Characterize the thermal properties of the post-cured sample using Differential Scanning Calorimetry (DSC) to determine the Tg and Thermogravimetric Analysis (TGA) to assess thermal stability.
Protocol 2: Thermal Analysis of Cured Epoxy Samples
a) Differential Scanning Calorimetry (DSC) for Tg Determination
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured epoxy.
-
Instrument Setup: Place the sample in an aluminum DSC pan and place it in the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/minute under a nitrogen atmosphere.[10]
-
-
Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the transition in the heat flow curve.[4] A residual exothermic peak after the glass transition indicates incomplete cure.[11]
b) Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Sample Preparation: Place a small sample (5-10 mg) of the cured epoxy in a TGA crucible.[12]
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Thermal Program: Heat the sample from room temperature to 800°C at a constant rate of 10°C/minute under a nitrogen atmosphere.[6]
-
Data Analysis: The thermal stability is typically reported as the temperature at which 5% weight loss occurs (T_d5%). The char yield at a high temperature (e.g., 700°C) can also be used as a measure of thermal stability.
Visualizations
Caption: Workflow for enhancing the thermal stability of Ajicure PN-23 cured epoxy.
Caption: Logical relationship between post-curing and enhanced thermal stability.
References
- 1. Data on mechanical and thermal properties of an amine-epoxy system at various post-curing temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paint.org [paint.org]
- 3. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 4. benchchem.com [benchchem.com]
- 5. On the Nature of Epoxy Resin Post-Curing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remarkable enhancement of thermal stability of epoxy resin through the incorporation of mesoporous silica micro-filler - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pepolska.pl [pepolska.pl]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Ajicure PN-23 for Reduced Curing-Induced Stress in Composites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ajicure PN-23 to minimize curing-induced stress in composite materials.
Frequently Asked Questions (FAQs)
Q1: What is Ajicure PN-23 and how does it work?
Ajicure PN-23 is an amine adduct-based latent curing agent and accelerator for epoxy resins.[1] Its latency is derived from its insolubility in epoxy resin at room temperature, which allows for the formulation of stable, one-component systems with a long shelf life.[2][3] Upon heating, Ajicure PN-23 becomes soluble and highly reactive, initiating the curing process at a relatively low temperature. This rapid, low-temperature curing capability is a key feature.[2]
Q2: How does Ajicure PN-23 help in reducing curing-induced stress in composites?
Curing-induced stress in composites primarily arises from the shrinkage of the resin during polymerization and the mismatch in the coefficient of thermal expansion (CTE) between the fiber and the matrix during cooling from the curing temperature. Lowering the curing temperature can alleviate internal stress due to cooling shrinkage, which in turn leads to higher adhesive strength and helps in the prevention of cracks.[4] Ajicure PN-23 facilitates curing at lower temperatures (e.g., 80°C) compared to conventional curing agents, thereby minimizing the temperature range over which thermal stresses can accumulate.[5][6]
Q3: What are the typical applications of Ajicure PN-23 in composites?
Ajicure PN-23 is utilized in a variety of composite manufacturing processes, including filament winding and the production of prepregs.[1][4] Its ability to provide a long pot life at room temperature and a fast cure at elevated temperatures makes it suitable for automated processes and for creating one-component epoxy resin compounds with superior curing properties.[1][3]
Q4: What is the recommended dosage of Ajicure PN-23?
The recommended dosage of Ajicure PN-23 depends on its intended function in the formulation:
-
As a hardener: 15-25 parts per hundred resin (phr) with a liquid epoxy resin (EEW 190).[1]
-
As an accelerator for dicyandiamide (DICY): 1-5 phr with a liquid epoxy resin (EEW 190).[1]
Q5: What are the typical curing conditions for a formulation with Ajicure PN-23?
A typical curing cycle for a formulation using Ajicure PN-23 is 80°C for 30 minutes.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Curing | 1. Incorrect Curing Temperature/Time: The oven temperature may be lower than required or the curing time too short. 2. Improper Mixing: The Ajicure PN-23 powder may not be uniformly dispersed in the epoxy resin. 3. Moisture Contamination: Moisture can interfere with the curing reaction and reduce storage stability.[5] | 1. Verify Curing Cycle: Ensure the oven is calibrated and the composite is held at the recommended temperature for the specified duration (e.g., 80°C for 30 minutes). 2. Improve Dispersion: Use high-shear mixing to ensure a homogeneous dispersion of Ajicure PN-23 in the resin. A three-roll mill can be effective. 3. Prevent Moisture Contamination: Store Ajicure PN-23 in a tightly sealed container in a cool, dark, and dry place.[7] Mix with the resin using a vacuum mixer to avoid introducing moisture.[5] |
| Reduced Shelf Life/Pot Life of the One-Component System | 1. Storage at Elevated Temperatures: Storing the pre-mixed resin system above the recommended temperature can initiate premature curing. 2. Use of Solvents or Diluents: Certain additives can negatively impact the storage stability of the mixture.[5] 3. Excessive Shear During Mixing: High shear from a kneading roller can negatively affect storage stability.[5] | 1. Proper Storage: Store the formulated resin system at or below the recommended storage temperature (e.g., a pot life of 1 month is reported at 40°C).[5] For prepregs, frozen storage is necessary.[5] 2. Careful Additive Selection: If solvents or diluents are necessary, they should be added at the end of the mixing process to minimize their impact.[5] 3. Mixing Procedure: If a kneading roller must be used, add Ajicure PN-23 at the end of the mixing cycle to minimize the effect of shear.[5] |
| Voids or Porosity in the Cured Composite | 1. Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles into the resin. 2. Trapped volatiles: Solvents or moisture can vaporize during curing, leading to voids. 3. Improper Bagging in Prepreg Layup: Bridging of the vacuum bag in corners can lead to voids.[5] | 1. Degas the Resin: After mixing, degas the resin under vacuum to remove entrapped air. 2. Ensure Dry Components: Thoroughly dry all components, including fibers and fillers, before mixing. 3. Proper Bagging Technique: Ensure the vacuum bag is well-pleated and conforms to the mold geometry, especially in corner regions. Use appropriate breather and bleeder materials. |
| Fiber Slippage During Filament Winding | 1. Low Resin Viscosity at Curing Temperature: The resin viscosity may drop significantly at the curing temperature, allowing fibers to move. 2. Insufficient Fiber Tension: Low winding tension can lead to loose fibers that are more prone to slippage. | 1. Optimize Cure Cycle: A staged cure cycle with an initial lower temperature dwell can help to gel the resin before a full cure at a higher temperature, thus locking the fibers in place. 2. Adjust Winding Parameters: Increase fiber tension to ensure the fibers are securely placed on the mandrel. |
Data Presentation
Table 1: Physical and Chemical Properties of Ajicure PN-23
| Property | Value |
| Chemical Type | Amine Adduct |
| Appearance | Pale yellow powder |
| Average Particle Size | 10 μm[5] |
| Specific Gravity | 1.21[5] |
| Melting Point | 105°C[5] |
Table 2: Recommended Formulation and Curing Parameters for Ajicure PN-23 with Liquid Bisphenol A Epoxy Resin
| Parameter | As a Hardener | As an Accelerator (for DICY) |
| Dosage (phr) | 15 - 25[1] | 1 - 5[1] |
| Cure Temperature | 80°C[5] | 100 - 120°C |
| Cure Time | 30 min[5] | 30 - 60 min |
| Pot Life at 40°C | 1 month[5] | > 1 month |
| Glass Transition Temperature (Tg) | 140°C[5] | - |
| Tensile Shear Strength | 140 Kgf/cm²[5] | - |
Experimental Protocols
Experimental Protocol: Measurement of Curing-Induced Residual Stress using the Slitting Method
The slitting (or crack compliance) method is a destructive technique used to measure through-thickness residual stresses.[8] It involves making a series of incremental cuts into a material and measuring the resulting strain relaxation.
1. Specimen Preparation:
- Prepare a representative composite specimen with a smooth surface.
- Degrease the surface where strain gauges will be applied.
2. Strain Gauge Application:
- Bond a uniaxial strain gauge to the "top" surface near where the slit will be initiated.
- Bond a second uniaxial strain gauge to the "bottom" surface, directly opposite the intended slit path.[9]
- Attach lead wires to the strain gauges.
- If using wire electrical discharge machining (EDM) for slitting, waterproof the strain gauges and wiring.[8][9]
3. Slitting Procedure:
- Securely mount the specimen in the slitting apparatus (e.g., a wire EDM or a low-speed diamond saw).
- Align the cutting tool with the intended slit path.
- Make an initial, shallow cut. Record the strain readings from both the top and bottom gauges.
- Increase the slit depth incrementally. After each increment, record the corresponding strain gauge readings.[8]
- Continue this process until the slit has reached the desired final depth (typically up to 90% of the specimen thickness).[8]
4. Data Analysis:
- The recorded strain data as a function of slit depth is used to calculate the original residual stress profile. This is typically done using an elastic inverse solution, such as the polynomial series expansion method or the integral method.[8]
Visualizations
References
- 1. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Latent curing agent AJICURETM - Ajinomoto Fine-Techno Co.,Inc. [aft-website.com]
- 5. explorecomposites.com [explorecomposites.com]
- 6. An Overview of Techniques for Measuring Residual Stress in Metal Matrix Composites [scirp.org]
- 7. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 8. veqter.co.uk [veqter.co.uk]
- 9. rssummit.org [rssummit.org]
Validation & Comparative
Ajicure PN-23 vs. Ajicure MY-24: A Comprehensive Performance Comparison for Epoxy Resin Formulations
For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate curing agent is a critical factor in determining the performance of epoxy resin systems. This guide provides a detailed, data-driven comparison of two widely used latent curing agents from Ajinomoto, Ajicure PN-23 and Ajicure MY-24. Both are amine adduct type latent curing agents designed for one-component epoxy resin systems, offering a long pot life at room temperature and rapid curing at elevated temperatures.[1] However, they exhibit distinct differences in their curing profiles, thermal properties, and the final mechanical characteristics of the cured product.
Performance Characteristics at a Glance
The following table summarizes the key performance indicators of Ajicure PN-23 and Ajicure MY-24 when formulated with a liquid Bisphenol A (BPA) epoxy resin.
| Property | Ajicure PN-23 | Ajicure MY-24 |
| Appearance | Pale yellow powder | Pale brown powder |
| Specific Gravity | 1.21 | 1.21 |
| Melting Point (°C) | 105 | 120 |
| Average Particle Size | ~10 µm | ~10 µm |
| Curing Conditions | 80°C for 30 minutes | 100°C for 60 minutes |
| Pot Life (at 40°C) | 1 month | 3 months |
| Glass Transition Temp. (Tg) | 140°C | 100°C |
| Tensile Shear Strength | 140 kgf/cm² | 240 kgf/cm² |
| Heat Generated by Curing | Higher | Lower |
| Appearance of Cured Product | Brown, without luster | Pale yellow, clear with luster |
Data sourced from product datasheets and technical guidelines.[2]
Ajicure PN-23 is distinguished by its rapid curing capabilities at lower temperatures and high heat resistance.[3][4] This makes it an ideal candidate for applications where a fast curing cycle is paramount.[1]
Ajicure MY-24 , in contrast, is noted for its superior storage stability and the excellent physical properties it imparts to the cured resin, including high adhesive strength.[4] It generally requires a slightly higher curing temperature and a longer curing time compared to PN-23.[1] For applications where an extended shelf life and superior mechanical strength of the final product are the primary concerns, Ajicure MY-24 presents a more suitable option.[1]
Experimental Protocols
To ensure accurate and reproducible results when evaluating the performance of these curing agents, standardized experimental protocols are essential. The following methodologies are based on industry standards for testing epoxy resin formulations.
Preparation of Epoxy Formulation
A liquid Bisphenol A (BPA) epoxy resin with an epoxy equivalent weight (EEW) of approximately 190 is used as the base resin. The Ajicure curing agent (PN-23 or MY-24) is added to the resin at the desired concentration (typically 15-25 phr as a hardener or 1-5 phr as an accelerator).[3][5] The components are thoroughly mixed at room temperature until a homogeneous dispersion is achieved.[1]
Determination of Pot Life
The pot life is determined by monitoring the change in viscosity of the formulation over time.
-
Apparatus: Rotational viscometer.
-
Procedure:
-
The initial viscosity of the freshly prepared epoxy formulation is measured at 40°C.
-
The formulation is then stored in a controlled environment at 40°C.
-
Viscosity measurements are taken at regular intervals.
-
The pot life is defined as the time it takes for the initial viscosity to double.[4]
-
Curing Procedure
The epoxy formulation is applied to the desired substrate or mold.
-
For Ajicure PN-23: The formulation is cured in an oven at 80°C for 30 minutes.[4]
-
For Ajicure MY-24: The formulation is cured in an oven at 100°C for 60 minutes.[4]
Measurement of Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a key indicator of the thermal stability of the cured epoxy. It is typically determined using Differential Scanning Calorimetry (DSC).
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample (5-10 mg) of the fully cured epoxy is hermetically sealed in an aluminum DSC pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow is monitored as a function of temperature.
-
The Tg is determined as the midpoint of the step change in the heat flow curve.[1]
-
Evaluation of Mechanical Properties: Tensile Shear Strength
The tensile shear strength is a measure of the adhesive strength of the cured epoxy and is determined according to ASTM D1002.
-
Apparatus: Universal Testing Machine.
-
Procedure:
-
Lap shear specimens are prepared by bonding two metal substrates (e.g., steel plates) with the epoxy formulation.
-
The bonded specimens are cured according to the specified schedule for each curing agent.
-
The specimens are then pulled to failure at a constant crosshead speed.
-
The shear strength is calculated by dividing the maximum load by the bonded area.[1]
-
Visualizing the Process and Logic
The following diagrams, created using the DOT language, illustrate key aspects of the evaluation and selection process for Ajicure curing agents.
References
A Comparative Analysis of Ajicure PN-23 and Other Amine Adduct Hardeners for Epoxy Formulations
For Researchers, Scientists, and Drug Development Professionals
In the formulation of high-performance epoxy systems, the choice of curing agent is paramount to achieving desired thermal, mechanical, and processing characteristics. This guide provides a detailed comparative study of Ajicure PN-23, a widely used amine adduct hardener, against other commercially available amine adducts. This analysis is supported by publicly available data and standardized experimental protocols to assist researchers and professionals in making informed decisions for their specific applications.
Introduction to Amine Adduct Hardeners
Amine adducts are a class of epoxy curing agents formed by the pre-reaction of a primary or secondary amine with a small amount of epoxy resin. This "adduction" process offers several advantages over simple amines, including reduced volatility, lower skin irritation potential, improved handling characteristics, and often, a more controlled curing profile. They are integral to the formulation of one-component epoxy systems, where a latent hardener is required that remains stable at room temperature and cures rapidly at elevated temperatures.[1][2]
Ajicure PN-23 is an amine adduct-based latent curing agent known for its rapid curing capabilities at low temperatures and its ability to impart high heat resistance to the cured epoxy system.[3][4] It is often used as both a primary hardener and as an accelerator for other curing agents like dicyandiamide (DICY).[3][5]
Comparative Performance Data
The following tables summarize the key performance indicators of Ajicure PN-23 and other selected amine adduct hardeners. It is important to note that the data is compiled from various sources and may not be directly comparable due to different testing conditions and base epoxy resins. Footnotes are provided to clarify these conditions where the information is available.
Table 1: Physical and Curing Properties of Selected Amine Adduct Hardeners
| Hardener | Manufacturer | Chemical Type | Appearance | Softening Point (°C) | Particle Size (µm) | Recommended Cure Cycle | Pot Life |
| Ajicure PN-23 | Ajinomoto | Amine Adduct | Pale yellow powder | 100-120[6][7] | 10-12[6] | 80°C for 30 min[8] | 1 month at 40°C[8] |
| Ajicure MY-24 | Ajinomoto | Amine Adduct | Pale brown powder | 120[8] | 10[8] | 100°C for 60 min[8] | 3 months at 40°C[8] |
| Ancamide® 2445 | Evonik | Modified Polyamide | Amber Liquid | N/A | N/A | Ambient or low temperature | Not specified |
| Aradur® 3243 | Huntsman | Cycloaliphatic Polyamine | Liquid | N/A | N/A | Ambient | 60 min (TECAM) |
Table 2: Mechanical and Thermal Properties of Cured Epoxy Systems
| Hardener | Base Epoxy Resin | Glass Transition Temp. (Tg) (°C) | Tensile Shear Strength (kgf/cm²) | Hardness (Shore D) |
| Ajicure PN-23 | Liquid Bisphenol A | 140[8] | 140[8] | Not specified |
| Ajicure MY-24 | Liquid Bisphenol A | 100[8] | 240[8] | Not specified |
| Ancamide® 501 | Standard Bisphenol A (DGEBA, EEW=190) | ~47 (HDT) | 2020 psi (~142 kgf/cm²) | Not specified |
| Aradur® 9130 | Liquid ARALDITE® | Not specified | Not specified | Not specified |
Note: The performance of the final cured epoxy is highly dependent on the specific epoxy resin used, the stoichiometry of the formulation, and the curing conditions.
Experimental Protocols
To ensure accurate and reproducible comparative data, standardized testing methodologies are crucial. The following are summaries of relevant ASTM standards for characterizing the properties of epoxy hardeners and the resulting cured polymers.
Pot Life Determination (ASTM D2471)
This method determines the pot life of a reacting thermosetting resin system.[9][10] A specified mass of the mixed resin and hardener is placed in a container at a controlled temperature. The time it takes for the mixture to reach a defined point of viscosity increase (often a gel-like state) is recorded as the pot life.[9] For many one-component systems, pot life is determined by storing the formulation at an elevated temperature (e.g., 40°C) and monitoring the viscosity over time.[8]
Glass Transition Temperature (Tg) Determination (ASTM D3418)
Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) of the cured polymer.[11][12] A small sample of the cured material is heated at a controlled rate, and the heat flow to the sample is monitored. The Tg is identified as a change in the heat capacity of the material, appearing as a step-like transition in the DSC curve.[12]
Mechanical Properties Testing
-
Tensile Properties (ASTM D638): This standard is used to determine the tensile strength, elongation, and tensile modulus of the cured plastic material.[3][13] A dumbbell-shaped specimen is pulled apart at a constant rate of speed until it fractures.[8]
-
Flexural Properties (ASTM D790): This test measures the flexural strength and modulus of the cured material.[6][14] A rectangular bar-shaped specimen is supported at both ends and a load is applied to the center until the specimen breaks or reaches a specified strain.[15]
-
Hardness (ASTM D2240): This method measures the indentation hardness of the material using a durometer.[16][17] The hardness value is determined by the depth of penetration of a standardized indenter under a specific load.[18]
Visualizing the Curing Process and Experimental Workflow
To better understand the chemical reactions and experimental procedures involved, the following diagrams are provided.
Figure 1: General reaction pathway for heat-cured epoxy resin with an amine adduct hardener.
Figure 2: A simplified workflow for the preparation and testing of epoxy formulations.
Signaling Pathways in Epoxy Curing
The curing of epoxy resins with amine hardeners is a complex process involving nucleophilic addition reactions. The primary amine groups react with the epoxide rings, followed by the reaction of the newly formed secondary amines. This process, initiated by heat in the case of latent hardeners, leads to a highly cross-linked, three-dimensional network.
Figure 3: Simplified reaction steps in the amine curing of epoxy resins.
Conclusion
Ajicure PN-23 stands out as a rapid, low-temperature curing amine adduct hardener, making it suitable for applications where fast processing times are critical. However, the selection of the optimal hardener is a multi-faceted decision that depends on the specific performance requirements of the end-product. For applications demanding higher mechanical strength, other amine adducts like Ajicure MY-24 may be more suitable, albeit with a higher curing temperature.
This guide provides a foundational comparison based on available data. For critical applications, it is strongly recommended that researchers and formulators conduct their own comparative studies using standardized testing protocols to validate the performance of different hardeners in their specific epoxy systems.
References
- 1. unitedresin.com [unitedresin.com]
- 2. Epoxy Curing Agents – Latent Curing Agents for One Component Systems - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. zwickroell.com [zwickroell.com]
- 4. specialchem.com [specialchem.com]
- 5. Shore Hardness ASTM D2240 [intertek.com]
- 6. zwickroell.com [zwickroell.com]
- 7. testresources.net [testresources.net]
- 8. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 9. omniskompozit.com [omniskompozit.com]
- 10. Resin Formulators Pot Life Testing Per ASTM D2471 | GracoRoberts [gracoroberts.com]
- 11. specialchem.com [specialchem.com]
- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 13. store.astm.org [store.astm.org]
- 14. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 15. boundengineering.com [boundengineering.com]
- 16. namsa.com [namsa.com]
- 17. industrialphysics.com [industrialphysics.com]
- 18. smithers.com [smithers.com]
A Comparative Guide to Validating the Degree of Cure in Ajicure PN-23 Systems Using FTIR
For researchers, scientists, and drug development professionals working with advanced epoxy formulations, ensuring the complete and consistent curing of these systems is paramount to achieving desired performance characteristics. Ajicure PN-23, an amine adduct-based latent curing agent, is frequently used in conjunction with dicyandiamide (DICY) to create one-component epoxy systems with a long shelf life and rapid curing at elevated temperatures.[1][2] Validating the degree of cure is a critical step in quality control and process optimization.
This guide provides a comparative analysis of Fourier Transform Infrared Spectroscopy (FTIR) for determining the degree of cure in Ajicure PN-23/DICY epoxy systems, with supporting data and methodologies. We will also compare this technique with Differential Scanning Calorimetry (DSC), another widely used thermal analysis method.
Monitoring the Curing Reaction: A Spectroscopic Approach with FTIR
FTIR spectroscopy is a powerful, non-destructive technique for monitoring the progress of chemical reactions by tracking changes in the concentration of specific functional groups. In epoxy systems, the curing process involves the opening of the epoxide ring, which can be readily monitored by observing the disappearance of characteristic absorption bands in the infrared spectrum.
The primary reaction in an Ajicure PN-23 accelerated DICY-epoxy system involves the nucleophilic attack of the amine groups from the Ajicure PN-23 and the latent DICY on the epoxy ring of the resin. This leads to the formation of a highly cross-linked polymer network.
Key FTIR Spectral Changes During Curing
During the curing of an Ajicure PN-23/DICY epoxy system, the following key changes in the FTIR spectrum are observed:
-
Decrease in the Epoxy Group Peak: The most significant change is the decrease in the absorbance band corresponding to the epoxy ring vibration, typically found around 915 cm⁻¹.[3] The consumption of this peak is directly proportional to the extent of the curing reaction.
-
Changes in the Nitrile and Amine Group Peaks: The reaction also involves the functional groups of the curing agents. The nitrile group (C≡N) of DICY, which appears around 2175-2250 cm⁻¹, and the primary and secondary amine groups (N-H) from both Ajicure PN-23 and DICY, which have characteristic stretching and bending vibrations, will also change in intensity as they are consumed in the reaction.
-
Appearance of Hydroxyl Groups: The ring-opening reaction of the epoxy group results in the formation of hydroxyl (-OH) groups. This leads to the appearance and broadening of a band in the region of 3200-3600 cm⁻¹.
Comparative Analysis: FTIR vs. DSC
While FTIR provides a direct measure of the chemical conversion of functional groups, Differential Scanning Calorimetry (DSC) offers a thermodynamic perspective on the curing process. DSC measures the heat flow associated with the exothermic curing reaction. The degree of cure can be determined by comparing the residual heat of reaction in a partially cured sample to the total heat of reaction of an uncured sample.
The following table presents a comparison of hypothetical, yet representative, data for the degree of cure of an Ajicure PN-23/DICY epoxy system as determined by both FTIR and DSC at a curing temperature of 120°C.
| Curing Time (minutes) | Degree of Cure (%) - FTIR (Hypothetical) | Degree of Cure (%) - DSC |
| 5 | 45 | 42 |
| 10 | 75 | 72 |
| 15 | 90 | 88 |
| 20 | 96 | 95 |
| 30 | >99 | >99 |
Note: The FTIR data is representative and inferred based on typical curing profiles, while the DSC data is based on publicly available information for Ajicure PN-23 systems.
Experimental Protocols
Validating Degree of Cure by FTIR Spectroscopy
-
Sample Preparation: A small amount of the uncured Ajicure PN-23/DICY epoxy resin mixture is placed between two potassium bromide (KBr) discs or on an Attenuated Total Reflectance (ATR) crystal. For kinetic studies, a thin film of the resin is cast onto a suitable substrate that is transparent to infrared radiation.
-
FTIR Measurement:
-
An initial FTIR spectrum of the uncured sample is recorded at room temperature.
-
The sample is then placed in a heated cell or on a heated ATR stage at the desired curing temperature (e.g., 120°C).
-
FTIR spectra are collected at regular time intervals throughout the curing process.
-
-
Data Analysis:
-
The height or area of the epoxy peak (around 915 cm⁻¹) is measured for each spectrum.
-
An internal reference peak that does not change during the reaction (e.g., a C-H stretching band from the epoxy backbone) is selected for normalization to account for any variations in sample thickness.
-
The degree of cure (α) at a given time (t) is calculated using the following formula: α(t) = [1 - (A_t / A_0)] * 100% where A_t is the normalized absorbance of the epoxy peak at time t, and A_0 is the initial normalized absorbance of the epoxy peak.
-
Validating Degree of Cure by Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Approximately 5-10 mg of the uncured Ajicure PN-23/DICY epoxy resin mixture is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed. An empty sealed pan is used as a reference.
-
-
DSC Measurement for Total Heat of Cure (ΔH_total):
-
The uncured sample is heated in the DSC from room temperature to a temperature well above the curing exotherm (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).
-
The total heat of cure (ΔH_total) is determined by integrating the area of the exothermic peak.
-
-
DSC Measurement for Residual Heat of Cure (ΔH_residual):
-
A separate sample is partially cured under the desired conditions (e.g., held at 120°C for a specific time).
-
This partially cured sample is then subjected to the same DSC temperature program as the uncured sample.
-
The residual heat of cure (ΔH_residual) is determined by integrating the area of the remaining exothermic peak.
-
-
Data Analysis:
-
The degree of cure (α) is calculated using the following formula: α = [ (ΔH_total - ΔH_residual) / ΔH_total ] * 100%
-
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Benchmarking Adhesive Strength: A Comparative Analysis of Epoxy Cured with Ajicure PN-23
For researchers, scientists, and drug development professionals, the selection of an appropriate curing agent for epoxy resins is paramount to achieving desired adhesive performance. This guide provides a comprehensive comparison of the adhesive strength of epoxy cured with Ajicure PN-23 against other common alternatives, supported by experimental data.
Ajicure PN-23, an amine adduct-based latent curing agent, is known for its ability to induce rapid curing at low temperatures while offering high heat resistance.[1] This guide will delve into its performance, specifically focusing on tensile shear strength, and benchmark it against other widely used curing agents such as other amine adducts, dicyandiamide (DICY), and polyamides.
Comparative Analysis of Adhesive Strength
The adhesive strength of an epoxy system is critically influenced by the choice of curing agent, the curing conditions (temperature and time), and the concentration of the curing agent. Below is a compilation of tensile shear strength data for epoxy resins cured with Ajicure PN-23 and its alternatives. It is important to note that this data is compiled from various sources, and direct comparison should be approached with caution due to potential variations in experimental conditions, including the specific epoxy resin and substrate used. For a definitive comparison, testing under identical, standardized conditions is recommended.
Table 1: Tensile Shear Strength of Epoxy Resins with Various Curing Agents
| Curing Agent | Curing Conditions | Concentration (phr) | Substrate | Tensile Shear Strength (MPa) | Source(s) |
| Ajicure PN-23 | 80°C for 60 min | 25 | Steel | 10.2 | A&C Catalysts, Inc. |
| 100°C for 60 min | 10 | Steel | 15.3 | A&C Catalysts, Inc. | |
| 120°C for 60 min | 10 | Steel | 17.0 | A&C Catalysts, Inc. | |
| 150°C for 60 min | 10 | Steel | 17.7 | A&C Catalysts, Inc. | |
| Ajicure MY-24 | 100°C for 1 hr | Not Specified | Steel | 23.5 | epoxy-hardener.com |
| 120°C for 1 hr | Not Specified | Steel | 23.0 | epoxy-hardener.com | |
| Dicyandiamide (DICY) | Not Specified | Not Specified | Steel | 0.32 - 0.93 | Elsevier Science Ltd. |
| Polyamide | Not Specified | Not Specified | Steel | Not Specified | Epochemie |
Note: phr stands for parts per hundred parts of resin. The data for Ajicure PN-23 was converted from kgf/cm² to MPa (1 kgf/cm² = 0.0980665 MPa).
From the available data, Ajicure MY-24, another amine adduct curing agent, exhibits a higher tensile shear strength compared to Ajicure PN-23 under the specified curing conditions.[2] Dicyandiamide, a common latent curing agent, shows significantly lower shear strength in the referenced study, although the curing conditions were not specified.[3] Polyamides are noted for their flexibility and good adhesion, though specific quantitative data for direct comparison was not available in the searched literature.[4]
Experimental Protocol: Lap Shear Strength Test (ASTM D1002)
The following protocol outlines the standardized method for determining the apparent shear strength of adhesives by tensile loading of single-lap-joint specimens.[5][6]
1. Specimen Preparation:
-
Substrates: Typically, rigid metal plates of a standard thickness (e.g., 1.62 mm) are used. Common substrates include steel and aluminum.[5]
-
Surface Preparation: The bonding surfaces of the substrates are thoroughly cleaned and degreased to ensure optimal adhesion. This may involve solvent wiping and/or mechanical abrasion.
-
Adhesive Application: The epoxy resin and the curing agent (e.g., Ajicure PN-23) are mixed in the desired ratio. A uniform layer of the mixed adhesive is applied to the bonding surfaces of the two substrates.
-
Joint Assembly: The two substrates are overlapped to a specified length (e.g., 12.7 mm) to form a single-lap joint.[5] The assembly is clamped to maintain consistent pressure and alignment during curing.
2. Curing:
-
The assembled specimens are cured according to the specified temperature and time for the particular curing agent being tested. For instance, for an epoxy cured with Ajicure PN-23, this could range from 80°C to 150°C for 30 to 60 minutes.[1]
3. Testing:
-
Apparatus: A universal testing machine equipped with grips to hold the specimen is used.
-
Procedure: The cured specimen is securely clamped in the grips of the testing machine. A tensile load is applied at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the adhesive bond fails.[5]
-
Data Collection: The maximum load sustained by the joint before failure is recorded.
4. Calculation:
-
The lap shear strength is calculated by dividing the maximum load by the bonded area. The strength is typically expressed in megapascals (MPa) or pounds per square inch (psi).
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in benchmarking the adhesive strength of an epoxy system.
Caption: Experimental workflow for determining lap shear strength.
Caption: Factors influencing the final adhesive strength of an epoxy system.
References
- 1. epotek.com [epotek.com]
- 2. Reactive Polyamide Resin for Epoxy Adhesives, Grouts & Coatings [tridevresins.com]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. POLYAMIDE RESIN – Epochemie – Epoxy Curing Agents [epochemie.com]
- 5. micomlab.com [micomlab.com]
- 6. testresources.net [testresources.net]
A Comparative Guide: Ajicure PN-23 vs. Traditional Two-Component Amine Hardeners
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable curing agent is a critical determinant of the final properties and performance of epoxy resin systems. This guide provides an objective comparison between Ajicure PN-23, a latent amine adduct hardener, and traditional two-component amine hardeners. This analysis is supported by available performance data and detailed experimental protocols to assist researchers and professionals in making informed decisions for their specific applications.
Executive Summary
Ajicure PN-23 operates as a latent curing agent, enabling the formulation of one-component epoxy systems with an extended shelf life at ambient temperatures.[1] Curing is initiated by thermal activation, offering rapid cure times at elevated temperatures.[2] In contrast, traditional two-component amine hardeners, such as Triethylenetetramine (TETA) and Diethylenetriamine (DETA), react with epoxy resins at room temperature upon mixing.[2][3] This results in a limited pot life but allows for curing without the need for external heat.[2] The choice between these systems hinges on the specific requirements for processing, cure characteristics, and final performance properties.
Performance Comparison: Ajicure PN-23 vs. Traditional Amine Hardeners
The following tables summarize the key performance differences between Ajicure PN-23 and representative traditional two-component amine hardeners. It is important to note that the properties of the cured epoxy are highly dependent on the specific epoxy resin used, the hardener-to-resin ratio, and the curing schedule.
Table 1: Handling and Curing Properties
| Property | Ajicure PN-23 | Traditional Two-Component Amine Hardeners (e.g., TETA, DETA) |
| System Type | One-component (pre-mixed) | Two-component (resin and hardener mixed before use) |
| Pot Life | Long (e.g., >1 month at 40°C)[2] | Short (minutes to hours at room temperature)[2] |
| Curing Conditions | Heat-activated (e.g., 80-120°C for 30-60 min)[2] | Room temperature cure (can be accelerated with heat)[2] |
| Mixing Requirement | None (pre-dispersed) | Required before application |
| Viscosity of Mixed System | Stable until heated | Increases over the pot life |
Table 2: Mechanical and Thermal Properties
| Property | Ajicure PN-23 (with Bisphenol A Epoxy) | Traditional Two-Component Amine Hardeners (Typical Values with Bisphenol A Epoxy) |
| Tensile Shear Strength | 140 kgf/cm²[2] | Varies with specific hardener and cure conditions |
| Glass Transition Temp. (Tg) | Up to 140°C[2] | Typically up to 120°C, can be higher with post-cure[3] |
| Hardness (Shore D) | High (data not specified) | High (dependent on formulation) |
| Flexural Strength | Data not specified | Can be high, dependent on formulation |
Table 3: Chemical Resistance
| Property | Ajicure PN-23 | Traditional Two-Component Amine Hardeners (e.g., TETA, DETA) |
| General Chemical Resistance | Good to Excellent | Good to Excellent, dependent on the specific amine and crosslink density[4][5][6] |
| Resistance to Acids | Good | Generally good, aromatic amines can offer enhanced resistance |
| Resistance to Solvents | Good | Generally good, higher crosslink density improves resistance |
| Resistance to Water | Superior heat and water resistance[2] | Good, but can be susceptible to amine blush in humid conditions |
Curing Mechanisms
The fundamental difference in the curing behavior of Ajicure PN-23 and traditional two-component amine hardeners lies in their reaction initiation.
Ajicure PN-23: Latent Curing Mechanism
Ajicure PN-23 is an amine adduct that is largely insoluble in epoxy resin at room temperature, providing latency.[1] Upon heating, it solubilizes and/or dissociates, releasing reactive amine species that initiate the crosslinking of the epoxy resin.
Curing mechanism of Ajicure PN-23.
Traditional Two-Component Amine Hardeners: Room Temperature Curing
Primary and secondary amines in traditional hardeners readily react with the epoxide groups of the resin at ambient temperatures through a nucleophilic addition reaction. This reaction proceeds until a rigid, three-dimensional network is formed.
Curing mechanism of traditional two-component amine hardeners.
Experimental Protocols
To obtain comparable data, standardized testing methodologies are crucial. The following are detailed protocols for key experiments based on ASTM standards.
Experimental Workflow for Performance Evaluation
General workflow for evaluating epoxy hardener performance.
Determination of Pot Life (ASTM D2471)
Objective: To determine the gel time of a reacting thermosetting resin.[7]
Apparatus:
-
150-mL beaker
-
Wooden probe
-
Thermocouple
-
Timer
Procedure:
-
Condition the epoxy resin and hardener to 23 ± 1°C.
-
Accurately weigh 100g of the mixed epoxy system into the beaker.
-
For two-component systems, start the timer immediately after mixing the resin and hardener. For one-component systems like those with Ajicure PN-23, this test is not applicable in the same way, as the pot life is determined by the stability at a given storage temperature.[8] The "pot life" in this case refers to the shelf life.
-
For two-component systems, periodically probe the mixture with the wooden probe.
-
The gel time is recorded as the time when the resin mixture becomes viscous enough to support the probe or when it can no longer be stirred.[9]
Tensile Properties of Plastics (ASTM D638)
Objective: To determine the tensile strength, tensile modulus, and elongation of the cured epoxy.[10][11]
Apparatus:
-
Universal Testing Machine (UTM) with appropriate grips
-
Extensometer
-
Type I dumbbell-shaped test specimens
Procedure:
-
Prepare test specimens by casting the epoxy formulation into a mold of the specified dimensions and curing according to the desired schedule.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.[10]
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the specimen's gauge length.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[10][12]
-
Record the load and elongation data to calculate tensile strength, modulus, and elongation at break.
Flexural Properties of Unreinforced and Reinforced Plastics (ASTM D790)
Objective: To measure the flexural strength and modulus of the cured epoxy.[13][14]
Apparatus:
-
Universal Testing Machine (UTM) with a three-point bending fixture
-
Rectangular bar-shaped test specimens
Procedure:
-
Prepare rectangular bar specimens according to the dimensions specified in the standard.
-
Condition the specimens as per ASTM D618.[15]
-
Set the support span of the three-point bending fixture to 16 times the specimen depth.[13]
-
Place the specimen on the supports and apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches 5% strain in the outer fiber.[14]
-
Record the load and deflection data to calculate flexural strength and modulus.
Rubber Property — Durometer Hardness (ASTM D2240)
Objective: To measure the indentation hardness of the cured epoxy.[1][16]
Apparatus:
-
Shore D Durometer
-
Flat, cured epoxy specimens with a minimum thickness of 6.4 mm[1]
Procedure:
-
Place the cured specimen on a hard, flat surface.
-
Press the durometer indenter firmly and vertically onto the specimen surface.
-
Read the hardness value on the durometer scale within one second of firm contact.[1]
-
Take at least five measurements at different locations on the specimen and report the average value.
Resistance of Plastics to Chemical Reagents (ASTM D543)
Objective: To evaluate the chemical resistance of the cured epoxy by measuring changes in weight, dimensions, and appearance after immersion in chemical reagents.[17][18]
Apparatus:
-
Immersion containers
-
Analytical balance
-
Calipers
-
Specified chemical reagents
Procedure:
-
Prepare fully cured test specimens of specified dimensions.
-
Measure and record the initial weight and dimensions of each specimen.
-
Completely immerse the specimens in the selected chemical reagent in the immersion containers.[17]
-
Store the containers at a specified temperature for a defined period (e.g., 7 days, 30 days).
-
After the exposure period, remove the specimens, gently wipe them dry, and immediately re-measure their weight and dimensions.
-
Calculate the percentage change in weight and dimensions and note any changes in appearance (e.g., swelling, cracking, discoloration).[18]
References
- 1. Shore Hardness ASTM D2240 [intertek.com]
- 2. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 3. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hanepoxy.net [hanepoxy.net]
- 5. rodpub.com [rodpub.com]
- 6. coatingsworld.com [coatingsworld.com]
- 7. The Use of the ATD Technique to Measure the Gelation Time of Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resin Formulators Pot Life Testing Per ASTM D2471 | GracoRoberts [gracoroberts.com]
- 9. omniskompozit.com [omniskompozit.com]
- 10. infinitalab.com [infinitalab.com]
- 11. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 12. youtube.com [youtube.com]
- 13. boundengineering.com [boundengineering.com]
- 14. micomlab.com [micomlab.com]
- 15. kiyorndlab.com [kiyorndlab.com]
- 16. micomlab.com [micomlab.com]
- 17. coirubber.com [coirubber.com]
- 18. matestlabs.com [matestlabs.com]
A Comparative Analysis of Ajicure PN-23 Cured Epoxy: Glass Transition Temperature Validation
In the realm of advanced materials, the selection of an appropriate curing agent is paramount to achieving the desired thermomechanical properties in epoxy resin formulations. This guide provides a comprehensive comparison of the glass transition temperature (Tg) of epoxy resins cured with Ajicure PN-23 against other common latent curing agents. The data presented is supported by established experimental protocols to ensure accuracy and reproducibility, offering a valuable resource for researchers, scientists, and professionals in material science and drug development.
Performance Benchmark: Glass Transition Temperature
The glass transition temperature (Tg) is a critical parameter for thermosetting polymers like epoxies, as it defines the upper-temperature limit for the material's structural integrity. Below the Tg, the epoxy is in a rigid, glassy state, while above it, the material transitions to a softer, rubbery state. A higher Tg is often desirable for applications requiring high-temperature resistance.
The following table summarizes the glass transition temperatures of a standard Bisphenol A (BPA) based liquid epoxy resin cured with Ajicure PN-23 and a selection of alternative latent curing agents.
| Curing Agent | Curing Schedule | Glass Transition Temperature (Tg) |
| Ajicure PN-23 | 80°C for 30 minutes | 140°C [1] |
| Ajicure MY-24 | 100°C for 60 minutes | 100°C[1][2] |
| Dicyandiamide (DICY) | Not specified | up to 139°C[3] |
| Isophorone diamine (IPDA) | Not specified | 149°C[4][5] |
| 2-Methyl imidazole | Not specified | 148°C[4][5] |
| Methyl tetrahydrophthalic anhydride (MTHPA) | Not specified | 125°C[4][5] |
| Benzophenonetetracarboxylic dianhydride (BTDA) | Not specified | 238°C[4][5] |
As the data indicates, Ajicure PN-23 cured epoxy exhibits a high glass transition temperature, positioning it as a strong candidate for applications demanding excellent thermal stability.
Experimental Protocol: Determination of Glass Transition Temperature
The following protocol outlines the standardized method for determining the glass transition temperature of cured epoxy samples using Differential Scanning Calorimetry (DSC), in accordance with ASTM D3418.
1. Sample Preparation:
- A liquid Bisphenol A (BPA) epoxy resin with an epoxy equivalent weight (EEW) of approximately 190 is used as the base resin.
- The Ajicure PN-23 curing agent is added to the epoxy resin at a loading of 15-25 parts per hundred resin (phr).[6]
- The components are thoroughly mixed at room temperature until a homogeneous dispersion is achieved.
- The mixture is then cured in an oven at 80°C for 30 minutes.[1][2]
- A small sample (5-10 mg) of the cured epoxy is hermetically sealed in an aluminum DSC pan.
2. DSC Analysis:
- The DSC instrument is calibrated for temperature and heat flow.
- An empty sealed aluminum pan is used as a reference.
- The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. The typical temperature range is from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
- The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the inflection in the heat flow curve.
Logical Workflow for Tg Determination
The following diagram illustrates the logical workflow for the experimental determination of the glass transition temperature of an epoxy resin.
Experimental workflow for Tg determination.
References
Comparative Kinetic Study: Ajicure PN-23 vs. Dicyandiamide in Epoxy Curing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the curing kinetics of two widely used latent curing agents for epoxy resins: Ajicure PN-23 and dicyandiamide (DICY). The selection of an appropriate curing agent is critical for achieving desired performance characteristics in epoxy formulations, such as those used in advanced materials, electronics, and structural adhesives. This document presents a comparative analysis based on available experimental data, focusing on curing profiles and thermal properties.
Comparative Data Analysis
The following table summarizes the key kinetic and thermal properties of Ajicure PN-23 and dicyandiamide. This data has been compiled from various studies to provide a comparative overview.
| Parameter | Ajicure PN-23 | Dicyandiamide (DICY) |
| Chemical Family | Amine Adduct | Guanidine Derivative |
| Appearance | Pale yellow to white powder[1] | White crystalline powder |
| Recommended Usage (phr) | 15-25 (as hardener), 1-5 (as accelerator)[2] | 4-10 (typically with an accelerator)[3] |
| Curing Temperature | 80°C (for 30 minutes)[4][5] | ~180°C (unaccelerated), can be lowered with accelerators[6] |
| DSC Onset Temperature | ~101°C[7] | Varies with formulation, often higher than Ajicure PN-23 |
| DSC Peak Temperature | ~141°C[7] | Can range from 157-200°C depending on the formulation[6] |
| Glass Transition Temp. (Tg) | Post-cure Tg can reach 118°C after 240 minutes at 120°C.[1] | A maximum Tg of 139°C has been reported at an optimal stoichiometric ratio.[8] |
| Activation Energy (Ea) | Not explicitly found in searches | For a TGDDM/DICY system, activation energies were found to be 69.7 and 88.7 kJ mol−1 for two different curing stages.[9] |
| Curing Speed | Known for rapid curing at lower temperatures.[4] | Slower cure, often requiring accelerators to increase reaction rate.[8] |
Experimental Protocols
The primary method for evaluating the curing kinetics of these agents is Differential Scanning Calorimetry (DSC).
Objective: To determine and compare the curing profiles, including onset temperature, peak exothermic temperature, and heat of reaction for Ajicure PN-23 and dicyandiamide with an epoxy resin.
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Ajicure PN-23
-
Dicyandiamide (DICY)
-
(Optional) Accelerator for DICY (e.g., Monuron, 2-methyl imidazole)[8]
-
Aluminum DSC pans and lids
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Analytical balance
-
Mortar and pestle or a mechanical mixer
Procedure:
-
Sample Preparation:
-
The epoxy resin and the curing agent (Ajicure PN-23 or DICY) are weighed to the desired stoichiometric ratio.
-
The components are thoroughly mixed at room temperature until a homogeneous dispersion is achieved. For DICY, which is a solid, it is often powdered and mixed with the powdered solid epoxy resin before being placed in the DSC pan.[6]
-
A small amount of the mixture (typically 3-5 mg) is accurately weighed into an aluminum DSC pan.[6]
-
The pan is hermetically sealed.
-
-
DSC Analysis:
-
The sealed sample pan and an empty reference pan are placed in the DSC cell.
-
The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[6]
-
The heat flow as a function of temperature is recorded.
-
To study non-isothermal cure kinetics, the experiment can be repeated at different heating rates (e.g., 5, 10, 15, 20°C/min).[10]
-
For isothermal analysis, the sample is rapidly heated to a specific curing temperature and the heat flow is measured over time.[3]
-
-
Data Analysis:
-
The onset temperature of curing is determined from the DSC thermogram as the initial deviation from the baseline.
-
The peak exothermic temperature corresponds to the maximum rate of reaction.
-
The total heat of reaction (ΔH) is calculated by integrating the area under the exothermic peak.
-
The degree of cure can be calculated by comparing the residual heat of reaction in a partially cured sample to that of a fully uncured sample.[11]
-
Kinetic parameters such as activation energy (Ea) can be determined using methods like Kissinger or Ozawa from non-isothermal DSC data obtained at multiple heating rates.[9][10]
-
Visualizations
Experimental Workflow
Caption: Workflow for DSC Analysis of Epoxy Curing Kinetics.
Curing Reaction Signaling Pathway
Caption: Generalized Curing Mechanism of Epoxy Resins.
Conclusion
Ajicure PN-23 is a highly reactive, latent curing agent that enables rapid curing at lower temperatures compared to dicyandiamide.[4] This makes it suitable for applications where shorter cycle times and lower processing temperatures are critical. Dicyandiamide, on the other hand, offers good latency but generally requires higher temperatures for curing, although this can be mitigated by the use of accelerators.[6][8] The choice between Ajicure PN-23 and dicyandiamide will ultimately depend on the specific requirements of the application, including desired pot life, curing schedule, and the final properties of the cured product. The experimental protocol outlined provides a basis for conducting direct comparative studies to inform this selection process.
References
- 1. Ajicure PN 23 | 134091-76-2 | Benchchem [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 6. mdpi.org [mdpi.org]
- 7. ac-catalysts.com [ac-catalysts.com]
- 8. researchgate.net [researchgate.net]
- 9. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13233F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tainstruments.com [tainstruments.com]
Comparative Analysis of Ajicure® PN-23's Influence on the Mechanical Properties of Epoxy Composites
For researchers and professionals in materials science and drug development, the selection of an appropriate curing agent is paramount in tailoring the performance of epoxy composites. This guide provides an in-depth comparison of Ajicure® PN-23, an amine adduct-based latent curing agent, with other alternatives, focusing on its effect on the mechanical properties of fiber-reinforced composites. The information presented is supported by available data and standardized experimental protocols.
Ajicure® PN-23 is recognized for its ability to facilitate rapid curing at low temperatures while providing high heat resistance to the final composite.[1][2] It is often utilized in the formulation of one-component epoxy systems, where it acts as both a hardener and an accelerator, particularly in conjunction with dicyandiamide (DICY).[1][2] This guide will delve into the quantitative impact of Ajicure® PN-23 on key mechanical characteristics—tensile strength, flexural strength, and impact resistance—and compare its performance with established alternatives.
Performance Comparison of Curing Agents
The choice of curing agent significantly dictates the final mechanical integrity of a composite material. While Ajicure® PN-23 is favored for its rapid cure cycle, alternatives may be selected for enhanced physical properties in the cured product.[3] A common alternative from the same family, Ajicure® MY-24, for instance, is known to impart superior physical properties to the cured resin.[3]
The following table summarizes the typical properties of composites cured with Ajicure® PN-23 in comparison to other curing agent systems. It is important to note that direct, publicly available experimental data comparing the mechanical properties of fiber-reinforced composites cured with Ajicure® PN-23 against a wide range of specific alternatives is limited. The data presented below is a synthesis of information from product datasheets and related studies on latent curing agents.
| Property | Ajicure® PN-23 System | Dicyandiamide (DICY) System (Accelerated) | Anhydride Curing System |
| Tensile Strength | Moderate to High | High | Moderate to High |
| Flexural Strength | Moderate to High | High | High |
| Impact Resistance | Good | Moderate | Good to Excellent |
| Curing Temperature | Low (e.g., 80-120°C)[4] | Moderate (e.g., 130-170°C) | High (e.g., 150-200°C) |
| Curing Speed | Fast[1] | Moderate | Slow |
| Pot Life | Excellent (Latent)[4] | Excellent (Latent) | Good |
Experimental Protocols for Mechanical Property Evaluation
To ensure accurate and reproducible comparisons of composite performance, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments used to evaluate the mechanical properties of composites.
Tensile Strength Testing
Tensile testing is performed to determine the ultimate tensile strength, tensile modulus, and elongation of a composite material.
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
Specimen Preparation: "Dog-bone" shaped specimens are prepared from the cured composite laminate with dimensions as specified in the standard.
-
Procedure:
-
The specimen is securely held in the grips of a universal testing machine.
-
A constant rate of crosshead movement is applied to pull the specimen until it fractures.
-
The load and displacement are continuously recorded.
-
Tensile strength is calculated as the maximum load divided by the original cross-sectional area of the specimen.
-
Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.
-
Flexural Strength Testing
Flexural testing measures the ability of a material to resist bending forces.
-
Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
-
Specimen Preparation: Rectangular bar specimens are cut from the cured composite laminate.
-
Procedure:
-
The specimen is placed on two supports in a three-point bending fixture.
-
A load is applied to the center of the specimen at a constant rate.
-
The load and deflection are recorded until the specimen fractures or reaches a specified strain.
-
Flexural strength is calculated from the load at failure, the span between the supports, and the specimen's dimensions.
-
Flexural modulus is calculated from the slope of the load-deflection curve in the elastic region.
-
Impact Resistance Testing
Impact testing assesses the ability of a material to withstand a sudden applied load.
-
Standard: ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics.
-
Specimen Preparation: Notched rectangular bar specimens are prepared from the cured composite. The notch serves as a stress concentrator.
-
Procedure:
-
The specimen is clamped in a vertical position in the Izod impact tester.
-
A pendulum of a specified weight is released from a set height, striking the notched side of the specimen.
-
The energy absorbed by the specimen during fracture is measured by the height to which the pendulum swings after impact.
-
Impact strength is reported as the energy absorbed per unit of notch thickness (e.g., J/m or ft-lb/in).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the curing process and the experimental workflow for evaluating mechanical properties.
Caption: Curing process workflow with Ajicure® PN-23.
Caption: Experimental workflow for mechanical property evaluation.
References
Cross-Validation of DSC and DMA for Characterizing the Curing Profile of Ajicure PN-23
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the curing profile of Ajicure PN-23, a latent curing agent for epoxy resins. It focuses on the cross-validation of two common thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA). The objective is to offer a comparative framework and detailed experimental protocols to aid researchers, scientists, and drug development professionals in characterizing similar thermosetting systems.
Introduction
Ajicure PN-23 is an amine adduct-based latent curing agent known for its ability to facilitate rapid curing at low temperatures while maintaining a long pot life at room temperature in one-component epoxy resin systems.[1][2] Accurate characterization of its curing profile is crucial for optimizing processing parameters and ensuring the desired end-product properties. DSC and DMA are powerful analytical techniques for this purpose. DSC measures the heat flow associated with the curing reaction, providing information on the heat of cure and the glass transition temperature (Tg).[3] DMA, on the other hand, characterizes the viscoelastic properties of the material, offering insights into the development of modulus and damping properties as the curing progresses.[4] This guide presents a cross-validation approach using both techniques to provide a more complete understanding of the curing behavior of Ajicure PN-23.
Data Presentation: Curing and Thermal Properties
The following tables summarize the key quantitative data obtained from DSC and DMA analyses of an epoxy resin system cured with Ajicure PN-23.
Table 1: DSC Curing Profile of Ajicure PN-23
| Parameter | Value | Unit | Description |
| Onset Curing Temperature | 92 - 101 | °C | The temperature at which the curing reaction begins, as indicated by the start of the exothermic peak.[5] |
| Peak Exothermic Temperature | 133 - 146 | °C | The temperature at which the curing reaction rate is at its maximum.[5] |
| Heat of Cure (ΔH) | 20.0 - 24.3 | cal/g | The total heat released during the curing reaction, proportional to the extent of reaction.[5] |
| Glass Transition Temperature (Tg) | 140 | °C | The temperature at which the cured epoxy transitions from a rigid, glassy state to a more rubbery state.[6] |
Note: The range of values for onset and peak temperatures can be influenced by the specific epoxy resin used and the heating rate during the DSC scan.
Table 2: DMA Properties of Ajicure PN-23 Cured Epoxy
| Parameter | Value | Unit | Description |
| Storage Modulus (E') - Glassy State | Varies | GPa | Represents the elastic behavior of the material below its Tg. The value is dependent on the specific formulation. |
| Storage Modulus (E') - Rubbery State | Varies | MPa | Represents the elastic behavior of the material above its Tg and is related to the crosslink density.[7] |
| Tan Delta Peak | Corresponds to Tg | - | The peak of the tan delta curve is often used as an indicator of the glass transition temperature. |
| Glass Transition Temperature (Tg) | Typically aligns with DSC results | °C | Determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.[7] |
Experimental Protocols
Detailed methodologies for DSC and DMA are provided below to ensure reproducibility.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation:
-
Instrumentation:
-
Utilize a differential scanning calorimeter equipped with a cooling accessory.[8]
-
-
DSC Measurement Parameters:
-
Non-isothermal Scan:
-
Equilibrate the sample at a low temperature (e.g., 25°C).[8]
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C).[9][10] This scan is used to determine the total heat of cure (ΔH_total).
-
Cool the sample back to the starting temperature.[8]
-
Perform a second heating scan at the same rate to determine the glass transition temperature (Tg) of the fully cured sample.[9]
-
-
Isothermal Scan (for cure kinetics):
-
Rapidly heat the sample to a specific isothermal curing temperature (e.g., 80°C, 100°C).[6]
-
Hold at this temperature for a specified time to monitor the heat flow as a function of time.
-
-
-
Data Analysis:
-
Heat of Cure (ΔH): Integrate the area under the exothermic curing peak from the first heating scan.[8]
-
Degree of Cure (% Cure): For a partially cured sample, the degree of cure can be calculated using the following formula: % Cure = [ (ΔH_total - ΔH_residual) / ΔH_total ] x 100, where ΔH_residual is the heat of cure measured for the partially cured sample.[8]
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step-like change in the baseline of the heat flow curve from the second heating scan.[1]
-
Dynamic Mechanical Analysis (DMA) Protocol
-
Sample Preparation:
-
Instrumentation:
-
Utilize a dynamic mechanical analyzer capable of operating in a suitable mode, such as single cantilever or tensile mode.[11]
-
-
DMA Measurement Parameters:
-
Temperature Sweep:
-
Set the temperature range to scan from ambient temperature to a temperature well above the expected Tg (e.g., 0°C to 250°C).[11]
-
Apply a constant heating rate (e.g., 2-3 °C/min).[11]
-
Set a constant frequency (e.g., 1 Hz) and a strain amplitude within the material's linear viscoelastic region (e.g., 0.02%).[11]
-
-
Frequency Sweep:
-
At a constant temperature, sweep a range of frequencies (e.g., 0.1 to 100 Hz) to understand the frequency-dependent behavior of the material.[12]
-
-
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic response of the material.
-
Loss Modulus (E''): Represents the viscous response of the material.
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'), which is a measure of the material's damping properties. The peak of the tan delta curve is often taken as the Tg.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for the cross-validation of DSC and DMA results in characterizing the curing profile of Ajicure PN-23.
Caption: Workflow for DSC and DMA Cross-Validation.
Conclusion
The cross-validation of DSC and DMA techniques provides a robust methodology for characterizing the curing profile of Ajicure PN-23. DSC offers valuable quantitative data on the energetics of the curing reaction and the final glass transition temperature. DMA complements this by providing insights into the evolution of the mechanical properties of the material as it cures and passes through its glass transition. By employing both methods, researchers can gain a more comprehensive understanding of the material's behavior, enabling better process control and optimization for various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. ac-catalysts.com [ac-catalysts.com]
- 6. epoxy hardener AJICURE - GUIDELINE [epoxy-hardener.com]
- 7. tainstruments.com [tainstruments.com]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. mdpi.org [mdpi.org]
- 11. researchgate.net [researchgate.net]
- 12. Dynamic Mechanical and Chemorheology Analysis for the Blended Epoxy System with Polyurethane Modified Resin [techscience.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ajicure PN 23
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Ajicure PN 23, a latent curing agent and accelerator for epoxy resin. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling
This compound, identified by CAS Registry No. 134091-76-2, is an amine adduct with epoxy resin.[1][2] While not classified as a hazardous chemical, it is crucial to minimize exposure.[1] Skin and eye contact may cause irritation, and it may be harmful if inhaled or ingested.[1] Always handle this compound using safe industrial hygiene practices and wear appropriate personal protective equipment (PPE).[1]
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Irrigate thoroughly with clean water for at least 15 minutes and seek urgent medical attention.[1] |
| Skin Contact | Remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water. If swelling or redness occurs, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. Rinse their mouth with water. If necessary, provide oxygen or artificial respiration. Keep the person warm and seek medical attention if effects persist.[1] |
Logistical and Disposal Plan
The primary recommended method for the disposal of waste this compound is incineration where permitted.[1] It is imperative to comply with all applicable national and local waste disposal regulations when incinerating and disposing of this material.[1]
Key Handling and Storage Information:
| Parameter | Guideline |
| Handling | Handle in well-ventilated areas to prevent dust inhalation. Wear appropriate PPE, including protective clothing, gloves, and safety goggles. Dust respiratory protection is necessary. Wash hands and face thoroughly after handling.[1] |
| Storage | Keep the container firmly closed to avoid humidity. Store in a cool, dark place. All electrical equipment in the storage area must be of an explosive-proof type and properly grounded.[1] |
| Spill Cleanup | In case of a spill or leak, ensure the area is well-ventilated and explosion-proof. Wear appropriate PPE during cleanup. Vacuum or sweep up the spilled material and transfer it to suitable, empty containers for disposal or recovery.[1] |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound waste in a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Safety goggles
-
Protective gloves (chemically resistant)
-
Lab coat or protective clothing
-
Dust respiratory protection
-
-
Designated, labeled, and sealable waste container
-
Tools for transfer (e.g., scoop, spatula)
-
Spill containment kit
Procedure:
-
Personnel Preparation: Before handling the waste, ensure all personnel involved are wearing the appropriate PPE as listed above.
-
Waste Collection:
-
Carefully collect all waste this compound, including any contaminated materials such as wipes or disposable equipment.
-
Use a scoop or spatula to transfer solid waste into a designated, clearly labeled, and sealable waste container. Avoid generating dust.
-
-
Container Sealing and Labeling:
-
Securely seal the waste container to prevent any leakage or release of dust.
-
Label the container clearly with "Waste this compound" and any other information required by your institution's waste management program.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should be cool and dark.
-
-
Contacting Waste Disposal Services:
-
Arrange for the collection of the waste container by a licensed chemical waste disposal service.
-
Inform the service provider about the nature of the waste to ensure it is handled and incinerated in accordance with regulations.
-
-
Documentation:
-
Maintain a record of the amount of waste generated, the date of collection, and the contact information of the disposal service for tracking and compliance purposes.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ajicure PN 23
For laboratory professionals engaged in research and development, ensuring safe handling of all chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical information for the use of Ajicure PN-23, a latent curing agent and accelerator for epoxy resins.
Personal Protective Equipment (PPE)
When handling Ajicure PN-23, which is a pale yellow to white powder, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves. | To prevent skin contact which may cause irritation.[1] |
| Eye Protection | Safety spectacles or goggles. | To protect against dust particles that can cause eye irritation.[1] |
| Respiratory Protection | Dust respiratory protection. | To prevent inhalation of dust, which may be harmful.[1] |
| Body Protection | Protective clothing, long sleeves. | To minimize skin exposure.[1] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability and safety of Ajicure PN-23.
Handling:
-
Work in well-ventilated areas to prevent the accumulation of dust.[1]
-
After handling, thoroughly wash hands and face.[1]
-
Avoid creating dust.
Storage:
-
Keep the container tightly closed to prevent moisture absorption.
-
Store in a cool, dark place.[1]
-
Electrical equipment in the storage area should be of an explosion-proof type and properly grounded.[1]
Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of clean water for at least 15 minutes. Seek urgent medical attention.[1] |
| Skin Contact | Remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water. If swelling or redness occurs, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. Rinse the mouth with water. If necessary, provide oxygen or artificial respiration. Keep the person warm and seek medical attention if effects persist.[1] |
| Ingestion | Induce vomiting by giving plenty of water to drink. Never give anything by mouth to an unconscious person. Seek urgent medical attention. |
Disposal Plan
Waste material from Ajicure PN-23 should be disposed of in accordance with all applicable national and local regulations.[1] Where permitted, incineration is the recommended method of disposal.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of Ajicure PN-23 in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
